molecular formula C9H9NOS B1295154 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 53454-43-6

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B1295154
CAS No.: 53454-43-6
M. Wt: 179.24 g/mol
InChI Key: VNUDPFLTWOKTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one (CAS 53454-43-6) is a high-purity organic compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol . This benzothiazepine derivative is characterized by its crystalline structure, which has been confirmed by single-crystal X-ray diffraction studies, revealing its specific molecular packing stabilized by intermolecular N–H···O hydrogen bonds and van der Waals forces . This compound serves as a fundamental scaffold and key synthetic intermediate in medicinal and organic chemistry. Its primary research value lies in its role as a precursor for the synthesis of more complex, pharmaceutically active molecules. Notably, structurally similar benzothiazepines are critical intermediates in the synthesis of diltiazem, a well-known calcium channel blocker, highlighting the potential of this chemical framework in cardiovascular drug discovery . From an analytical perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This makes it a relevant standard in analytical method development and pharmacokinetic studies for related drug candidates. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydro-2H-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-9-5-6-12-8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUDPFLTWOKTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201619
Record name 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53454-43-6
Record name 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53454-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053454436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 53454-43-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4(5H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1BZY09GXA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the core heterocyclic compound, this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the fundamental characteristics of the unsubstituted parent compound, offering a foundation for further research and development of its derivatives.

Chemical Identity and Physical Properties

This compound is a bicyclic heterocyclic compound containing a benzene ring fused to a seven-membered thiazepine ring. The core structure is foundational to a class of pharmacologically significant molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 53454-43-6[1]
Molecular Formula C₉H₉NOS[1]
Molecular Weight 179.24 g/mol [1]
Appearance Crystalline Powder[2]

Synthesis and Spectroscopic Analysis

The synthesis of the this compound core and its derivatives is a subject of significant interest in organic chemistry.

General Synthesis Method

A common and effective method for the synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones involves the condensation reaction between 2-aminothiophenol and α,β-unsaturated acids or their derivatives.[4]

Experimental Protocol: General Synthesis of 2-substituted 2,3-dihydro[5][6]benzothiazepin-4(5H)-ones

  • Reactants: A mixture of o-aminothiophenol and an appropriate acrylic or cinnamic acid.

  • Procedure:

    • An intimate mixture of o-aminothiophenol and the corresponding α,β-unsaturated acid is heated at 170°C with stirring for 6 hours.

    • After heating, the residue is triturated with ethanol at 5°C.

    • The resulting crystals are collected.

    • Recrystallization from a suitable solvent, such as acetonitrile, is performed to yield the purified 2,3-dihydro[5][6]benzothiazepin-4(5H)-one derivative.

  • Yields: This method has been reported to produce yields in the range of 66-78%.

Diagram 1: General Synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones

G General Synthesis Pathway reactant1 2-Aminothiophenol intermediate Intermediate Adduct reactant1->intermediate + reactant2 α,β-Unsaturated Acid reactant2->intermediate product This compound intermediate->product Cyclization (Heat, 170°C)

A simplified workflow for the synthesis of the benzothiazepine core.
Spectroscopic Data

The structural confirmation of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones is typically achieved through various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectra of these compounds, usually recorded as KBr pellets, are crucial for identifying key functional groups. For the broader class of phenothiazines, which share some structural similarities, characteristic N-H stretching frequencies are observed, which can be influenced by intermolecular hydrogen bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are instrumental in elucidating the detailed structure of the benzothiazepine ring system and the positioning of any substituents.[7]

  • Mass Spectrometry: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compounds, further confirming their identity.

Note: While general references to the use of these techniques for substituted derivatives are available, specific spectral data for the unsubstituted this compound were not found in the search results.

Biological Activity and Potential Signaling Pathways

The 1,5-benzothiazepine scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.

Table 2: Reported Biological Activities of 1,5-Benzothiazepine Derivatives

Biological ActivityDescriptionKey Derivatives/TargetsReferences
Cardiovascular Effects Primarily act as calcium channel blockers, leading to vasodilation.Diltiazem, Clentiazem
Anticancer Activity Some derivatives have shown cytotoxic effects against various cancer cell lines.Halogenated phenyl substituted derivatives[8]
Tyrosinase Inhibition Certain derivatives have been identified as potent inhibitors of mushroom tyrosinase, suggesting potential applications in treating hyperpigmentation disorders.2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine derivatives[8]
α-Glucosidase Inhibition A series of derivatives have demonstrated inhibitory potential against α-glucosidase, indicating possible antidiabetic applications.Various substituted 2,3-dihydro-1,5-benzothiazepines[4]
Other Activities The class has also been explored for anti-inflammatory, anti-HIV, analgesic, and anticonvulsant properties.Various derivatives[8]

While the biological activities of numerous substituted derivatives have been investigated, there is a lack of specific data on the biological effects of the unsubstituted this compound. The known mechanisms of action for this class of compounds are diverse and dependent on the specific substitutions on the core ring structure. For instance, the cardiovascular effects of diltiazem are attributed to its interaction with L-type voltage-gated Ca²⁺ channels.[7]

Diagram 2: Potential Areas of Biological Investigation

G Biological Activity Landscape core This compound Core cardio Cardiovascular System (Calcium Channel Blockade) core->cardio Derivatization cancer Oncology (Cytotoxicity) core->cancer Derivatization derm Dermatology (Tyrosinase Inhibition) core->derm Derivatization metabolic Metabolic Disorders (α-Glucosidase Inhibition) core->metabolic Derivatization cns Central Nervous System (Anticonvulsant, etc.) core->cns Derivatization

Potential therapeutic areas for derivatives of the core structure.

Conclusion

This compound represents a vital scaffold in the development of new therapeutic agents. While a significant body of research exists for its substituted derivatives, particularly in the cardiovascular field, the fundamental physical and biological properties of the unsubstituted parent compound remain less characterized. This technical guide consolidates the available information and highlights the need for further investigation into the specific characteristics of the core molecule. Such research will undoubtedly provide a more robust foundation for the rational design and synthesis of novel and more effective 1,5-benzothiazepine-based drugs for a variety of therapeutic applications.

References

Biological activities of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one Derivatives

Introduction

The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This bicyclic system, consisting of a benzene ring fused to a seven-membered thiazepine ring, is notably present in clinically significant drugs such as Diltiazem and Clentiazem, which are primarily used for their cardiovascular effects as calcium channel blockers.[2] The structural versatility of this core allows for substitutions at various positions, leading to a wide spectrum of biological activities. This has spurred extensive research into synthesizing and evaluating novel derivatives for various therapeutic applications, including anticancer, antimicrobial, and central nervous system (CNS) treatments.[3] This guide provides a comprehensive overview of the diverse biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key processes and relationships.

Anticancer Activity

Derivatives of 2,3-dihydro-1,5-benzothiazepine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.[4]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic and anti-proliferative activities of various derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound Series/Derivative DescriptionCell LineAssayResult (IC₅₀)Reference
Halogenated phenyl substitution at position 2Hep G-2 (Liver Cancer)Cytotoxicity Assay3.29 ± 0.15 µM[5][6]
Halogenated phenyl substitution at position 2DU-145 (Prostate Cancer)Cytotoxicity Assay15.42 ± 0.16 to 41.34 ± 0.12 µM[5][6]
2-Aryl-4-(4-isobutylphenyl) derivatives (BT18, BT19, BT20)HT-29 (Colon Cancer)MTT AssayPromising activity[4]
2-Aryl-4-(4-isobutylphenyl) derivatives (BT18, BT19, BT20)MCF-7 (Breast Cancer)MTT AssayPromising activity[4]
2-Aryl-4-(4-isobutylphenyl) derivative (BT20)HT-29, MCF-7, DU-145MTT AssayMore active than methotrexate[4]
Signaling Pathway: EGFR Inhibition

Certain 2,3-dihydro-1,5-benzothiazepine derivatives have been identified as inhibitors of EGFR tyrosine kinase, a key enzyme in cancer cell proliferation and survival.[4] The binding of these derivatives to the kinase domain prevents downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P1 Dimerization & Autophosphorylation EGFR->P1 EGF EGF (Ligand) EGF->EGFR BT Benzothiazepine Derivative BT->EGFR Inhibits RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: EGFR signaling pathway inhibited by benzothiazepine derivatives.

Antimicrobial Activity

A broad spectrum of antimicrobial activity has been reported for 1,5-benzothiazepine derivatives against various strains of bacteria and fungi.[7] The nature and position of substituents on the phenyl rings have a significant effect on the potency of these compounds.[7]

Data Presentation: Antibacterial and Antifungal Screening
Compound Series/Derivative DescriptionOrganismAssayResultReference
Oxadiazole-integrated derivativesStaphylococcus aureusCup Plate MethodZone of Inhibition: 12-19 mm[8][9]
Oxadiazole-integrated derivativesPseudomonas aeruginosaCup Plate MethodZone of Inhibition: 10-16 mm[8][9]
Oxadiazole-integrated derivativesAspergillus nigerCup Plate MethodZone of Inhibition: 11-18 mm[9]
Oxadiazole-integrated derivativesFusarium poaCup Plate MethodZone of Inhibition: 10-17 mm[9]
Fluorinated isobutyl chalcone derivative (32)Staphylococcus aureusMIC0.4 µg/mL
Fluorinated isobutyl chalcone derivative (32)Candida albicansMIC1.6 µg/mL
Derivative (33)Aspergillus nigerMIC0.8 µg/mL
Derivative (33)Candida tropicalisMIC1.6 µg/mL

Cardiovascular Activity

The most well-established therapeutic application of 1,5-benzothiazepines is in the management of cardiovascular diseases. Diltiazem, a cornerstone of this class, functions as a calcium channel blocker, leading to vasodilation and antihypertensive effects.[9] Research has expanded to other derivatives with varied cardiovascular profiles, including antiplatelet and selective vasodilator actions.[10][11][12]

Data Presentation: Cardiovascular Effects
Compound/DerivativeActivityModelKey FindingReference
DiltiazemCalcium Channel BlockerClinical UseAntihypertensive, Antianginal[9]
8-substituted Diltiazem derivativesAntihypertensiveSpontaneously Hypertensive Rats8-benzyl and phenoxy derivatives showed potent, long-lasting action[10]
CRD-401 (d-cis-isomer)Coronary VasodilatorAnesthetized DogsPotent increase in coronary blood flow without increasing oxygen consumption[13]
TA-993 (l-cis-isomer)Antiplatelet AggregationHuman/Dog/Rodent PlateletsPotent inhibitor of aggregation induced by collagen, ADP, etc.[12][14][11]
TA-993 (l-cis-isomer)VasodilatorAnesthetized DogsSelective increase in carotid, brachial, and femoral blood flows[11]

Central Nervous System (CNS) Activity

Certain 1,5-benzothiazepine derivatives can cross the blood-brain barrier and exert effects on the CNS.[3] Clinically used drugs like Thiazesim and Quetiapine belong to this class and are used as psychotropic agents. Other derivatives have been screened for activities such as anticonvulsant and general CNS depression.[8]

Data Presentation: CNS Effects
Compound/DerivativeActivityModelKey FindingReference
Oxadiazole-integrated derivativesAnticonvulsantMaximal Electroshock (Rats)Compounds showed protection from induced convulsions[8]
2,4-substituted derivativesCNS DepressantAnimal modelsSignificant CNS depressant activity compared to thiopental sodium

Enzyme Inhibition

Beyond common therapeutic targets, 1,5-benzothiazepine derivatives have been investigated as inhibitors of specific enzymes, demonstrating their potential in treating metabolic disorders and conditions related to pigmentation.

Data Presentation: Enzyme Inhibitory Activity
Compound Series/DerivativeTarget EnzymeResult (IC₅₀ / Kᵢ)Reference
2,4-diphenyl-2,3-dihydro-1,5-benzothiazepinesMushroom TyrosinaseIC₅₀ range: 1.21 to 70.65 µM[15]
Compound 2 (Tyrosinase inhibitor)Mushroom TyrosinaseKᵢ = 1.01 µM (Mixed-type inhibitor)[15]
Substituted 2,3-dihydro-1,5-benzothiazepinesα-GlucosidaseIC₅₀ range: 2.62 ± 0.16 to 10.11 ± 0.32 µM[1][16]

Experimental Protocols

General Experimental Workflow

The discovery pipeline for novel 2,3-dihydro-1,5-benzothiazepine derivatives typically follows a structured workflow from chemical synthesis to biological validation and optimization.

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization S1 Precursor Synthesis (e.g., Chalcones) S2 Cyclization Reaction (e.g., with o-aminothiophenol) S1->S2 S3 Purification & Structural Characterization (NMR, MS, IR) S2->S3 B1 In Vitro Screening (e.g., MTT, MIC Assays) S3->B1 B2 Hit Identification (Potent Compounds) B1->B2 B3 In Vivo Testing (Animal Models) B2->B3 O1 Structure-Activity Relationship (SAR) Analysis B3->O1 O2 In Silico Studies (Molecular Docking) O1->O2 O3 Design & Synthesis of New Analogs O2->O3 O3->S1 Iterative Improvement

Caption: General workflow for synthesis and evaluation of derivatives.

Protocol 1: In Vitro Anticancer MTT Assay

This protocol is adapted from methodologies used to evaluate the cytotoxicity of novel benzothiazepine derivatives.[4]

  • Cell Culture: Human cancer cell lines (e.g., HT-29, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized benzothiazepine derivatives are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.

  • MTT Addition: After incubation, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Cup Plate Method

This method is a standard agar diffusion technique for assessing antimicrobial activity.[9]

  • Media Preparation: Sterile nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) is prepared and poured into sterile petri dishes.

  • Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, A. niger).

  • Cup Creation: Sterile cups or wells (typically 6-8 mm in diameter) are created in the solidified agar using a sterile borer.

  • Compound Application: A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMF at a defined concentration (e.g., 100 µg/mL), is added to each cup.

  • Controls: A standard antibiotic (e.g., Chloramphenicol for bacteria, Griseofulvin for fungi) and the solvent (DMF) are used as positive and negative controls, respectively.

  • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 25-28°C for 48-72 hours (for fungi).

  • Measurement: The diameter of the zone of inhibition (the clear area around the cup where microbial growth is prevented) is measured in millimeters.

Structure-Activity Relationship (SAR)

The biological activity of 2,3-dihydro-1,5-benzothiazepine derivatives is highly dependent on the nature and position of substituents. SAR studies provide crucial insights for designing more potent and selective compounds.

SAR Core This compound Core R1_label Substituents at R1 (Position 2) R1_label->R1_node R2_label Substituents at R2 (Benzene Ring) R2_label->R2_node R1_effect1 Halogenated Phenyl: ↑ Anticancer Activity[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGyMru-iDVmcSUFhWctIjA9eahwu2pwAjTDfPXUQ-4VKsUFdPo2MW2WogQCdybrpYUqgWu7IsLjOtbX9Q47a-t1SA-j9tl9b6_ownKsjTp8ci5dctdZHndc13AMajzrAmncIpPH)] R1_effect2 Aryl Group: Defines Cardiovascular vs. CNS effects R2_effect1 Methyl, Benzyl, Phenoxy at Position 8: ↑ Antihypertensive Activity[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-VTvDi19rPhDU0rC-sdrB41HuY3xSZP2zlYclPb9at5lth-d-VOF8Wjt158dnGOggw0YW96qCIf-YOymC-StB8Tg9IRvsZHYGY5fa2AOTOUXiJ996K0sUMAi1gIWWHXrG1JE%3D)] R2_effect2 Electron-withdrawing/donating groups: Modulate antimicrobial potency[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtEYbqaY6KjtAOQrkUZNFp7p0Mun2lkVSNBsFm-xeAZaPzkFrK2btxlqq2STdbmGQ_dLKJ_UYEWJuwQpsLz6WobvElZUbFZmIzA6RCAIbcaeK6jR-8oIEcj60n54ef6nj2tZRI)]

References

An In-depth Technical Guide on the Core Mechanism of Action of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one and its derivatives. The document delves into the primary pharmacological target, associated signaling pathways, and other potential biological activities. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols for relevant assays are provided to facilitate reproducibility and further investigation.

Core Mechanism of Action: L-type Calcium Channel Blockade

The principal mechanism of action for the this compound scaffold, most notably exemplified by its derivative diltiazem, is the blockade of voltage-gated L-type calcium channels (Cav1.x).[1] These channels are crucial for the influx of calcium ions (Ca²⁺) into cardiac and vascular smooth muscle cells, which triggers muscle contraction.[2][3] By inhibiting this influx, these compounds induce relaxation of the vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2]

In cardiac tissue, the blockade of L-type calcium channels leads to a decrease in the force of contraction (negative inotropy) and a slowing of the heart rate (negative chronotropy).[4] This is achieved by slowing the conduction of electrical activity within the heart, particularly at the sinoatrial and atrioventricular nodes.[4] The combined effects of vasodilation and reduced cardiac workload contribute to the antihypertensive and antianginal properties of this class of compounds.[5]

The binding site for benzothiazepines on the α1 subunit of the L-type calcium channel is distinct from that of other classes of calcium channel blockers, such as dihydropyridines and phenylalkylamines.[6][7] This allosteric interaction modulates the channel's function, leading to a state-dependent blockade.[8]

Calcium_Channel_Blockade_Pathway cluster_membrane Cell Membrane Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Depolarization Membrane Depolarization Depolarization->Ca_Channel opens Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_Activation Contraction Smooth Muscle Contraction MLCK_Activation->Contraction Benzothiazepine This compound Blockade Blockade Benzothiazepine->Blockade Blockade->Ca_Channel

Signaling pathway of L-type calcium channel blockade.

Quantitative Data on Biological Activity

The biological activity of this compound derivatives has been quantified in various studies. The following tables summarize key findings, including inhibitory concentrations (IC50) and binding affinities (Ki).

Table 1: L-type Calcium Channel Blocking Activity

CompoundAssay TypeCell/Tissue TypeIC50 / KiReference
DiltiazemElectrophysiologyα1C channels60 µM (IC50)[8]
DiltiazemElectrophysiologyCone photoreceptors4.9 µM (IC50, high affinity)[9]
DiltiazemElectrophysiologyCone photoreceptors100.4 µM (IC50, low affinity)[9]
Pyrrolo[2,1-d][4]benzothiazepine derivative (Compound 3)Radioligand Binding ([³H]nitrendipine displacement)Rat cortex homogenate0.13 nM (IC50)[10]

Table 2: Anticancer Activity

Compound DerivativeCell LineAssayIC50 (µM)Reference
2c (halogenated phenyl substitution)Hep G-2 (Liver Cancer)MTT Assay3.29 ± 0.15
2f (halogenated phenyl substitution)Hep G-2 (Liver Cancer)MTT Assay4.38 ± 0.11
2j (halogenated phenyl substitution)Hep G-2 (Liver Cancer)MTT Assay4.77 ± 0.21
2j (halogenated phenyl substitution)DU-145 (Prostate Cancer)MTT Assay15.42 ± 0.16

Table 3: Antimicrobial Activity

Compound DerivativeMicrobial StrainAssayMIC (µg/mL)Reference
BT-25 (dihydroxy-methyl-phenyl moiety)Bacillus subtilisMIC Method64[11]
BT-25 (dihydroxy-methyl-phenyl moiety)Staphylococcus aureusMIC Method64[11]
BT-25 (dihydroxy-methyl-phenyl moiety)Escherichia coliMIC Method64[11]
BT-25 (dihydroxy-methyl-phenyl moiety)Pseudomonas aeruginosaMIC Method64[11]
BT-33 (fluorophenyl moiety)Aspergillus nigerMIC Method16[11]
BT-33 (fluorophenyl moiety)Candida tropicalisMIC Method16[11]
BT6 (fluorinated)Escherichia coliMIC Method0.8[12]
BT6 (fluorinated)Other tested strainsMIC Method0.4[12]

Table 4: Other Receptor Binding Activities

Compound DerivativeReceptorAssayKi (nM)Reference
Compound 50Bradykinin B2 ReceptorIn vitro binding13 ± 2

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca²⁺ Channels

This protocol is used to measure the inhibitory effect of this compound derivatives on L-type calcium channel currents.

  • Cell Preparation: Culture cells expressing L-type calcium channels (e.g., HEK 293 cells transfected with the α1C subunit) on glass coverslips 24-48 hours prior to the experiment.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage. Perfuse the chamber with an external solution containing Ba²⁺ as the charge carrier and blockers for Na⁺ and K⁺ channels to isolate the Ca²⁺ channel current (ICa).

  • Pipette Preparation: Fill a glass micropipette with an appropriate internal solution.

  • Patching and Recording:

    • Approach a target cell with the micropipette while applying positive pressure.

    • Upon contact with the cell membrane, release the pressure to form a high-resistance (Giga-ohm) seal.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration.

    • Switch the amplifier to voltage-clamp mode.

  • Data Acquisition:

    • Compensate for pipette and whole-cell capacitance.

    • Apply a voltage protocol to elicit L-type Ca²⁺ currents (e.g., hold at -80 mV and apply depolarizing steps).

    • Record a stable baseline current in the control external solution.

    • Perfuse the cell with the test compound at increasing concentrations to determine the IC50.

    • Perform a washout with the control solution to assess the reversibility of the block.

  • Data Analysis: Measure the peak inward current at each voltage step before and after the application of the test compound. Plot the concentration-response curve to calculate the IC50 value.[13]

Patch_Clamp_Workflow A Cell Preparation B Recording Setup A->B C Pipette Preparation B->C D Giga-ohm Seal Formation C->D E Whole-Cell Configuration D->E F Voltage-Clamp Recording E->F G Baseline Current Measurement F->G H Compound Application G->H I Data Acquisition H->I J Data Analysis (IC50) I->J

Workflow for whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay

This assay determines the binding affinity of test compounds to the L-type calcium channel.

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable buffer. Determine the protein concentration.[14]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]nitrendipine), and various concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[14]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[15]

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: For competition assays, calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.[14]

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic (anticancer) effects of the compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours).[16]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.

  • Compound Dilution: Prepare serial dilutions of the test compound in a suitable growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Drug_Development_Logic cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies A Core Scaffold This compound B Chemical Synthesis & Derivative Generation A->B C In Vitro Screening B->C D In Vivo Models C->D C1 Calcium Channel Binding & Function C->C1 C2 Anticancer (e.g., MTT Assay) C->C2 C3 Antimicrobial (e.g., MIC Assay) C->C3 E Lead Optimization D->E D1 Antihypertensive Models (e.g., SHRs) D->D1 D2 Toxicity Studies D->D2 E->B SAR Feedback F Clinical Trials E->F

Logical relationship in the drug development process.

Other Potential Biological Activities

While the primary mechanism of action is calcium channel blockade, derivatives of the this compound scaffold have been reported to exhibit a range of other biological activities, suggesting a polypharmacological potential. These include:

  • Anticancer Activity: Certain derivatives have demonstrated cytotoxicity against various cancer cell lines, including liver and prostate cancer. The mechanism is thought to involve the induction of apoptosis.

  • Antimicrobial Activity: Various substituted benzothiazepines have shown inhibitory activity against both bacterial and fungal strains.[11][12]

  • Bradykinin B2 Receptor Antagonism: A derivative of the core structure has been shown to bind to the bradykinin B2 receptor with high affinity.

  • CNS Depressant Activity: Some 1,5-benzothiazepine derivatives have been explored for their effects on the central nervous system.[18]

  • Anti-ulcer and Anticonvulsant Activities: Specific derivatives have been reported to possess anti-ulcer and anticonvulsant properties in preclinical models.

These diverse activities highlight the versatility of the 1,5-benzothiazepine scaffold as a privileged structure in medicinal chemistry, warranting further investigation into their mechanisms of action for various therapeutic applications.

References

Characterization of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of the core chemical scaffold, 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one. This compound is a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its structural and physicochemical properties through spectroscopic analysis is crucial for its application in drug discovery and development.

Spectroscopic Data Summary

The structural elucidation of this compound is accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these techniques.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry (MS) Data
m/zAssignment
Data not available in search results

Note: Specific experimental data for the parent compound this compound were not explicitly found in the provided search results. The tables are structured to be populated as this data becomes available.

Experimental Protocols

Detailed experimental procedures are essential for the reproducible and accurate characterization of this compound. While specific protocols for the parent compound were not detailed in the search results, the following are generalized methodologies based on the analysis of related benzothiazepine derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Set the spectral width to an appropriate range (e.g., 0-12 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using the potassium bromide (KBr) pellet method. Mix a small amount of the compound with dry KBr powder and press it into a thin, transparent pellet. Alternatively, for soluble compounds, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O (carbonyl), N-H (amine), C-N, and C-S bonds.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Acquire the mass spectrum, which provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Synthesis of 2,3-Dihydro-1,5- benzothiazepin-4(5H)-one purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Purified Compound ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Structural Elucidation and Data Interpretation nmr->analysis ir->analysis ms->analysis

Experimental workflow for synthesis and characterization.

Signaling Pathways and Biological Activity

Derivatives of the 2,3-dihydro-1,5-benzothiazepine scaffold have been reported to exhibit a wide range of biological activities. These activities are often attributed to their interaction with specific biological targets and signaling pathways. For instance, various substituted benzothiazepines have been investigated as anticancer agents, potentially acting on pathways like the EGFR tyrosine kinase signaling cascade.[3] Other derivatives have shown potential as tyrosinase inhibitors, which could be relevant for dermatological applications.[4][5] The core structure serves as a versatile pharmacophore, and its derivatives have been explored for various therapeutic applications. However, specific signaling pathways directly modulated by the unsubstituted this compound are not extensively documented in the provided search results. Further research is required to elucidate its specific biological targets and mechanisms of action.

The following diagram illustrates a generalized logical relationship for the investigation of the biological activity of this class of compounds.

logical_relationship compound This compound (Core Scaffold) derivatives Synthesis of Derivatives compound->derivatives screening Biological Screening (e.g., Anticancer, Enzyme Inhibition) derivatives->screening hit_id Hit Identification screening->hit_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) hit_id->pathway_analysis mechanism Elucidation of Mechanism of Action pathway_analysis->mechanism

References

An In-depth Technical Guide on 1,5-Benzothiazepine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-benzothiazepine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This seven-membered ring, fused to a benzene ring and containing nitrogen and sulfur atoms at positions 1 and 5 respectively, serves as the core structure for a variety of therapeutic agents.[1][2] Notably, diltiazem and clentiazem are clinically used cardiovascular drugs for their calcium channel blocking activity.[1][2][3] Furthermore, derivatives such as thiazesim, clothiapine, and quetiapine have found applications in treating central nervous system (CNS) disorders.[1][2][3] The broad spectrum of biological activities also includes antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, making it a versatile pharmacophore for drug discovery and development.[1][4] This technical guide provides a comprehensive overview of the medicinal chemistry of 1,5-benzothiazepine derivatives, focusing on their synthesis, pharmacological activities with quantitative data, detailed experimental protocols, and key signaling pathways.

Synthesis of the 1,5-Benzothiazepine Core

The most common and versatile method for the synthesis of the 2,3-dihydro-1,5-benzothiazepine scaffold involves the condensation reaction between a chalcone (1,3-diaryl-2-propen-1-one) and 2-aminothiophenol. This reaction proceeds via a Michael addition of the thiol group to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration.

Below is a generalized experimental protocol for this synthesis.

Experimental Protocol: General Synthesis of 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines

Materials:

  • Substituted chalcone

  • 2-aminothiophenol

  • Ethanol

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1 equivalent) in ethanol.

  • Addition of Reactants: To this solution, add 2-aminothiophenol (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid or a few drops of concentrated HCl to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography over silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepine.

  • Characterization: Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

A visual representation of the general synthesis workflow is provided below.

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Chalcone Substituted Chalcone Reaction Condensation Reaction (Ethanol, Acid Catalyst) Chalcone->Reaction Aminothiophenol 2-Aminothiophenol Aminothiophenol->Reaction Reflux Reflux (4-8h) Reaction->Reflux Workup Work-up (Cooling, Filtration/Concentration) Reflux->Workup ColumnChromatography Column Chromatography Workup->ColumnChromatography Product Pure 1,5-Benzothiazepine Derivative ColumnChromatography->Product G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Compound Prepare Serial Dilutions of Test Compounds Compound->Plate Incubate Incubate (18-24h) Plate->Incubate Read Visually Read MIC Incubate->Read Record Record Lowest Concentration with No Growth Read->Record Result MIC Value Record->Result G cluster_cell Cardiac / Vascular Smooth Muscle Cell Diltiazem Diltiazem LTypeChannel L-type Ca²⁺ Channel Diltiazem->LTypeChannel Blocks Ca2_influx Ca²⁺ Influx Ca2_intracellular [Ca²⁺]i Ca2_influx->Ca2_intracellular Increases Calmodulin Calmodulin Ca2_intracellular->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex Binds MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK Activates MLCK_active Active MLCK Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Light Chain Contraction Muscle Contraction Myosin_P->Contraction Leads to

References

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one: A Technical Guide to its Function as a Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one serves as the core scaffold for a class of pharmacologically significant molecules known as benzothiazepines. These compounds are recognized for their activity as calcium channel blockers, a critical function in the management of various cardiovascular disorders. Diltiazem, a prominent derivative of this scaffold, is widely used clinically for the treatment of hypertension, angina pectoris, and certain arrhythmias.[1][2][3] This technical guide provides an in-depth exploration of the this compound core, its mechanism of action as a calcium channel blocker, relevant pharmacological data from key derivatives, and detailed experimental protocols for its characterization.

Mechanism of Action: L-Type Calcium Channel Blockade

The primary therapeutic action of this compound derivatives is the blockade of L-type voltage-gated calcium channels (LTCCs).[4][5] These channels are crucial for regulating calcium ion (Ca2+) influx into cardiac and vascular smooth muscle cells.[5][6] By inhibiting this influx, these compounds elicit a range of physiological effects that are beneficial in cardiovascular disease.

In vascular smooth muscle, the reduction in intracellular calcium leads to muscle relaxation (vasodilation), which in turn decreases systemic vascular resistance and lowers arterial blood pressure.[7] In the heart, the blockade of L-type calcium channels reduces the force of contraction (negative inotropy), slows the heart rate (negative chronotropy), and decreases the speed of electrical conduction within the heart (negative dromotropy).[3][7] These cardiac effects collectively reduce the workload on the heart and myocardial oxygen demand, which is particularly beneficial in treating angina.[7]

Signaling Pathways

The influx of calcium through L-type calcium channels initiates a cascade of intracellular signaling events. By blocking this initial trigger, this compound and its derivatives can modulate these pathways. One significant pathway involves Calmodulin (CaM), a calcium-binding protein. Upon binding Ca2+, CaM can activate the Ras/mitogen-activated protein kinase (MAPK) pathway, which transmits signals to the nucleus to regulate gene expression.[8][9] This can influence the activation of transcription factors such as CREB (cAMP response element-binding protein) and MEF-2 (myocyte enhancer factor-2), which are involved in neuronal plasticity and survival.[8][10]

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LTCC L-Type Calcium Channel Ca2_in Ca²⁺ (influx) LTCC->Ca2_in Allows Influx Benzothiazepine This compound Benzothiazepine->LTCC Blocks CaM Calmodulin (CaM) Ca2_in->CaM Activates Ras Ras CaM->Ras Activates MAPK MAPK Ras->MAPK Activates CREB CREB MAPK->CREB Phosphorylates MEF2 MEF-2 MAPK->MEF2 Phosphorylates GeneExpression Gene Expression CREB->GeneExpression Regulates MEF2->GeneExpression Regulates

L-Type Calcium Channel Signaling Pathway Blockade.

Pharmacological Data

DerivativeAssayIC50/KiReference
2,5-Dihydro-4-methyl-2-(2-nitrophenyl)-l,5-benzothiazepine-3-carboxylic acid methyl esterPotassium-depolarized rabbit aortaIC50 = 0.3 µM[11]
2,5-Dihydro-5-[(dimethylamino)ethyl]-4-methyl-2-(3-nitrophenyl)-l,5-benzothiazepine-3-carboxylic acid methyl esterRadioligand binding ([3H]diltiazem)Affinity = 505 ± 106 nM[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the calcium channel blocking activity of this compound and its derivatives.

Synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones

A common synthetic route involves the reaction of o-aminothiophenol with chalcones (α,β-unsaturated ketones) under acidic or basic conditions.[13] Another established method is the nucleophilic addition of β-mercaptoalkanoate acids to benzoquinone diimines, followed by cyclization.[14][15]

Example Protocol (Chalcone Route): [13]

  • Chalcone Synthesis: Synthesize the desired chalcone by Claisen-Schmidt condensation of an appropriate substituted benzaldehyde with a substituted acetophenone in the presence of an acid or base catalyst.

  • Cyclization: Reflux a mixture of the synthesized chalcone and o-aminothiophenol in a suitable solvent (e.g., ethanol) with a catalytic amount of an acid (e.g., acetic acid) or a base.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the reaction mixture, and collect the precipitated product by filtration. The crude product can be purified by recrystallization from a suitable solvent.

Chalcone Chalcone Reaction Cyclization (e.g., reflux in ethanol with acid/base catalyst) Chalcone->Reaction o_Aminothiophenol o-Aminothiophenol o_Aminothiophenol->Reaction Product 2,3-Dihydro-1,5- benzothiazepin-4(5H)-one Reaction->Product

General Synthesis Workflow.
In Vitro Aortic Ring Relaxation Assay

This assay assesses the vasorelaxant effect of the test compound on isolated arterial tissue.[16][17][18]

Methodology:

  • Tissue Preparation: Euthanize a laboratory animal (e.g., rat) and carefully excise the thoracic aorta. Clean the aorta of adherent connective and fatty tissues and cut it into rings of approximately 1-2 mm in width.[16]

  • Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration and Contraction: Allow the rings to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes. Induce a sustained contraction by adding a contractile agent such as potassium chloride (KCl) or phenylephrine.

  • Compound Addition: Once a stable contraction plateau is reached, add the test compound in a cumulative manner to obtain a concentration-response curve.

  • Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by KCl or phenylephrine. Calculate the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Cell-Based Calcium Imaging Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to the test compound.[19][20][21][22]

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293 cells stably expressing the L-type calcium channel) in a multi-well plate and grow to a confluent monolayer.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for a specified time at 37°C.[19]

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the test compound.

  • Depolarization and Fluorescence Measurement: Use a fluorescence microplate reader to measure baseline fluorescence. Induce calcium influx by adding a depolarizing agent (e.g., KCl).[19] Continuously record the fluorescence intensity before and after depolarization.

  • Data Analysis: The increase in fluorescence upon depolarization corresponds to calcium influx. Calculate the inhibitory effect of the test compound by comparing the fluorescence signal in treated wells to that of control wells. Determine the IC50 value from the concentration-response curve.

Start Start: Plate cells DyeLoading Load cells with calcium-sensitive dye Start->DyeLoading CompoundIncubation Incubate with test compound DyeLoading->CompoundIncubation Depolarization Induce depolarization (e.g., KCl) CompoundIncubation->Depolarization FluorescenceMeasurement Measure fluorescence Depolarization->FluorescenceMeasurement DataAnalysis Data Analysis (IC50) FluorescenceMeasurement->DataAnalysis

Calcium Imaging Assay Workflow.
Radioligand Binding Assay

This assay determines the affinity of the test compound for the L-type calcium channel by measuring its ability to displace a radiolabeled ligand that specifically binds to the channel.[23][24][25]

Methodology:

  • Membrane Preparation: Prepare a membrane fraction from a tissue source rich in L-type calcium channels (e.g., rat cortical or cardiac tissue).

  • Binding Reaction: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]nitrendipine or [3H]diltiazem) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification of Radioactivity: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled standard) from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold is a cornerstone in the development of L-type calcium channel blockers. Understanding the mechanism of action, pharmacological properties of its derivatives, and the experimental methodologies for their evaluation is crucial for researchers in the field of drug discovery and development. This technical guide provides a comprehensive overview to support further research and innovation in this important therapeutic area.

References

Investigating 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one as a Potent α-Glucosidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one and its derivatives as promising candidates for α-glucosidase inhibition, a key therapeutic target in the management of type 2 diabetes mellitus. This document outlines the synthesis, in vitro and in vivo inhibitory activities, kinetic analysis, and the underlying mechanism of action.

Introduction: The Role of α-Glucosidase Inhibition in Diabetes Management

Diabetes mellitus is a chronic metabolic disorder characterized by elevated blood glucose levels.[1] A primary strategy in managing type 2 diabetes is to control postprandial hyperglycemia, the spike in blood sugar after a meal.[2][3] α-Glucosidase, a key enzyme located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[2][3] By inhibiting this enzyme, the rate of carbohydrate digestion is slowed, leading to a more gradual absorption of glucose into the bloodstream and a reduction in postprandial blood glucose levels.[4][5]

The 2,3-dihydro-1,5-benzothiazepine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[2] Recent studies have highlighted the potential of derivatives of this scaffold as potent α-glucosidase inhibitors, often exhibiting greater efficacy than the standard drug, acarbose.[2][6]

Quantitative Data: Inhibitory Activity of 2,3-Dihydro-1,5-benzothiazepine Derivatives

A series of 2,3-dihydro-1,5-benzothiazepine derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. The results, summarized below, demonstrate that these compounds exhibit potent inhibition, with many derivatives showing significantly lower IC50 values compared to the standard drug, acarbose.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of 2,3-Dihydro-1,5-benzothiazepine Derivatives. [2][6][7]

Compound IDSubstitution PatternIC50 (µM) ± SEM
1B Unsubstituted8.45 ± 0.25
2B 4-OH2.62 ± 0.16
3B 4-Cl2.89 ± 0.18
4B 2,4-diCl4.31 ± 0.21
5B 3-NO25.17 ± 0.24
6B 4-NO23.63 ± 0.28
7B 4-F3.96 ± 0.29
8B 3-Br6.78 ± 0.31
9B 2-Cl7.12 ± 0.33
10B 2-OH9.54 ± 0.35
11B 4-CH310.11 ± 0.32
12B 4-OCH34.11 ± 0.22
13B 3,4-diOCH34.52 ± 0.26
14B 3,4,5-triOCH34.87 ± 0.28
Acarbose Standard Drug37.38 ± 1.37

SEM: Standard Error of the Mean

Table 2: Kinetic Parameters of the Most Active 2,3-Dihydro-1,5-benzothiazepine Derivatives. [2][6][7]

Compound IDInhibition TypeKi (µM)
2B Competitive2.58
3B Competitive2.81

Experimental Protocols

General Synthesis of 2,3-Dihydro-1,5-benzothiazepine-4(5H)-ones

A widely used and efficient method for the synthesis of the 2,3-dihydro-1,5-benzothiazepine scaffold involves the reaction of o-aminothiophenol with chalcones.[2]

Materials:

  • o-aminothiophenol

  • Substituted chalcones

  • Hexafluoro-2-propanol (HFIP) as solvent

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A solution of the appropriate chalcone (1 mmol) in hexafluoro-2-propanol (5 mL) is prepared.

  • To this solution, o-aminothiophenol (1.1 mmol) is added.

  • The reaction mixture is stirred at room temperature for a specified time (typically 2-4 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is evaporated under reduced pressure.

  • The resulting residue is purified by recrystallization from an appropriate solvent system (e.g., ethanol) to yield the pure 2,3-dihydro-1,5-benzothiazepine-4(5H)-one derivative.

  • The structure of the synthesized compounds is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of the synthesized compounds against α-glucosidase is determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[8][9]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.1 U/mL)[9]

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 1.25 mM)[9][10]

  • Sodium phosphate buffer (100 mM, pH 6.8)[9]

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Acarbose (as a positive control)

  • Sodium carbonate (Na2CO3) solution (e.g., 1 M)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose at various concentrations.

  • In a 96-well plate, add 20 µL of the test compound solution (or buffer for the control) and 20 µL of the α-glucosidase enzyme solution.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 80 µL of the sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Studies

To determine the mode of inhibition of the most potent compounds, kinetic studies are performed.

Procedure:

  • The α-glucosidase inhibition assay is performed with varying concentrations of the substrate (pNPG) in the absence and presence of different concentrations of the inhibitor.

  • The initial reaction velocities (V) are calculated from the rate of p-nitrophenol formation.[4]

  • Lineweaver-Burk plots (1/V versus 1/[S]) are constructed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).[11] For competitive inhibition, the lines will intersect on the y-axis, while for non-competitive inhibition, they will intersect on the x-axis.

Visualizations: Pathways and Workflows

Mechanism of α-Glucosidase Inhibition

The following diagram illustrates the mechanism of action of α-glucosidase inhibitors in the small intestine.

alpha_glucosidase_inhibition Carbohydrates Complex Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (Brush Border Enzyme) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose (Monosaccharide) AlphaGlucosidase->Glucose Absorption Glucose Absorption (into Bloodstream) Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia Inhibitor This compound Inhibitor->AlphaGlucosidase Inhibits

Caption: Mechanism of α-glucosidase inhibition in the small intestine.

Experimental Workflow for Inhibitor Screening

The following diagram outlines the typical workflow for the synthesis and evaluation of α-glucosidase inhibitors.

experimental_workflow Synthesis Synthesis of 2,3-Dihydro-1,5-benzothiazepine Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitroAssay In Vitro α-Glucosidase Inhibition Assay Purification->InVitroAssay IC50 Determination of IC50 Values InVitroAssay->IC50 KineticStudies Kinetic Studies (Lineweaver-Burk Plot) IC50->KineticStudies Most Potent Compounds ModeOfInhibition Determination of Mode of Inhibition and Ki KineticStudies->ModeOfInhibition InVivoStudies In Vivo Antidiabetic Activity Studies ModeOfInhibition->InVivoStudies LeadCompound Lead Compound Identification InVivoStudies->LeadCompound competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E + P P Product (P)

References

Anticancer Potential of Novel 1,5-Benzothiazepine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-benzothiazepine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Recently, novel derivatives of this heterocyclic system have garnered significant attention for their potent anticancer properties. This technical guide provides an in-depth overview of the core findings related to the anticancer potential of these compounds. It summarizes key quantitative data, details essential experimental protocols for their synthesis and evaluation, and visualizes the complex biological pathways and experimental workflows involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel, effective, and selective therapeutic agents.[1] The 1,5-benzothiazepine core, a seven-membered heterocyclic ring fused to a benzene ring, has proven to be a versatile pharmacophore.[2] While established drugs like diltiazem utilize this scaffold for cardiovascular applications, recent research has unveiled the significant potential of newly synthesized 1,5-benzothiazepine derivatives as potent anticancer agents.[2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways and the disruption of cellular processes essential for cancer cell proliferation and survival. This guide will explore these mechanisms, present the data supporting their anticancer activity, and provide the technical information required to further investigate this promising class of molecules.

Data Presentation: In Vitro Anticancer Activity

The anticancer efficacy of novel 1,5-benzothiazepine derivatives has been evaluated against a diverse panel of human cancer cell lines. The following tables summarize the key quantitative data from various studies, primarily presenting the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which are critical metrics for assessing the potency of these compounds.

Table 1: Cytotoxicity of Novel 1,5-Benzothiazepine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineCell Line OriginIC50 / GI50 (µM)Reference
BT20 HT-29Colon CancerMore active than methotrexate[3]
MCF-7Breast CancerData not specified[3]
DU-145Prostate CancerData not specified[3]
Compound 2c Hep G-2Liver Cancer3.29 ± 0.15[4]
DU-145Prostate CancerGood activity[4]
Compound 2j DU-145Prostate Cancer15.42 ± 0.16[4]
Compound 4g A549Lung Cancer<10 µg/ml
MCF-7Breast Cancer<10 µg/ml
HEPG2Liver Cancer<10 µg/ml
PC-3Prostate Cancer<10 µg/ml
Compound 3 NCI-H522Non-Small Cell Lung Cancer0.0223
Compound 5 MDA-MB-468Breast Cancer0.0691

Table 2: EGFR Tyrosine Kinase Inhibition by 1,5-Benzothiazepine Derivatives

Compound IDPercentage Inhibition (%)Reference
BT18 64.5[3]
BT19 57.3[3]
BT20 55.8[3]

Table 3: Apoptosis Induction by Benzothiazole and Benzothiazepine Derivatives

CompoundCell LineApoptotic Cells (%)Treatment Time (h)Reference
BTD Colorectal Cancer CellsSignificant increase48[1]
Compound Vd HT-2979.45Not specified
Cisplatin (Control) HT-2965.28Not specified

Signaling Pathways and Mechanisms of Action

Novel 1,5-benzothiazepine derivatives exert their anticancer effects by targeting key signaling pathways and cellular processes that are often dysregulated in cancer. Two of the most prominent mechanisms are the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the disruption of microtubule dynamics.

Inhibition of the EGFR Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. Certain 1,5-benzothiazepine derivatives have been identified as potent inhibitors of EGFR tyrosine kinase, thereby blocking downstream signaling.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates BTZ 1,5-Benzothiazepine Derivative BTZ->Dimerization Inhibits (Blocks ATP Binding) Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

EGFR Signaling Pathway Inhibition
Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Some 1,5-benzothiazepine derivatives act as microtubule-targeting agents, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis.

Microtubule_Dynamics cluster_0 Microtubule Polymerization cluster_1 Microtubule Depolymerization Tubulin αβ-Tubulin Dimers (GTP-bound) Protofilament Protofilament Formation Tubulin->Protofilament Assembly Microtubule Microtubule (Growing) Protofilament->Microtubule Elongation GTP_hydrolysis GTP Hydrolysis (GDP-bound tubulin) Microtubule->GTP_hydrolysis Catastrophe Catastrophe GTP_hydrolysis->Catastrophe Depolymerized_Tubulin αβ-Tubulin Dimers (GDP-bound) Catastrophe->Depolymerized_Tubulin Disassembly BTZ 1,5-Benzothiazepine Derivative BTZ->Tubulin Binds to Tubulin, Inhibits Polymerization

Disruption of Microtubule Dynamics

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of anticancer drug discovery. This section provides methodologies for the synthesis of 1,5-benzothiazepine derivatives and key in vitro assays for evaluating their anticancer potential.

Synthesis of 1,5-Benzothiazepine Derivatives from Chalcones

A common and effective method for synthesizing 1,5-benzothiazepines involves the reaction of substituted chalcones with 2-aminothiophenol.

Materials:

  • Substituted chalcone

  • 2-aminothiophenol

  • Polyethylene glycol-400 (PEG-400)

  • Bleaching clay

  • Ethanol

  • Round bottom flask

  • Magnetic stirrer with heating

  • TLC plates

  • Silica gel for column chromatography

Procedure:

  • A mixture of the substituted chalcone (1 mmol), 2-aminothiophenol (1.2 mmol), and bleaching clay (100 mg) in PEG-400 (5 mL) is taken in a round bottom flask.

  • The reaction mixture is stirred at 80-100°C for the appropriate time (monitored by TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • Cold ethanol is added to the reaction mixture, and the solid product is separated by filtration.

  • The crude product is washed with ethanol and dried.

  • The product is purified by column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate).

  • The structure of the synthesized compound is confirmed by spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • 1,5-Benzothiazepine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 1,5-benzothiazepine derivatives and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

EGFR Tyrosine Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • 1,5-Benzothiazepine derivatives

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing EGFR, kinase buffer, and the 1,5-benzothiazepine derivative at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP formed, is measured using a microplate reader.

  • Calculate the percentage of EGFR inhibition.

Tubulin Polymerization Assay

This assay measures the effect of the compounds on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer

  • GTP

  • 1,5-Benzothiazepine derivatives

  • Microplate reader with temperature control

Procedure:

  • Reconstitute purified tubulin in the polymerization buffer.

  • In a 96-well plate, add the tubulin solution and the 1,5-benzothiazepine derivative at various concentrations.

  • Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance against time to generate polymerization curves and determine the inhibitory effect of the compounds.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 1,5-Benzothiazepine derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cancer cells with the 1,5-benzothiazepine derivative for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Experimental Workflow for Anticancer Drug Screening

The preclinical screening of novel anticancer compounds follows a logical and stepwise progression to identify promising candidates for further development.

Anticancer_Drug_Screening_Workflow Start Start: Compound Library Synthesis Synthesis of Novel 1,5-Benzothiazepine Derivatives Start->Synthesis InVitro_Screening In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) Synthesis->InVitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) InVitro_Screening->Hit_Identification Hit_Identification->Synthesis Inactive/Revise Mechanism_Study Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) Hit_Identification->Mechanism_Study Active Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Study->Lead_Optimization Lead_Optimization->Synthesis InVivo_Testing In Vivo Efficacy Testing (Xenograft Models) Lead_Optimization->InVivo_Testing InVivo_Testing->Lead_Optimization Suboptimal Preclinical_Candidate Preclinical Candidate Selection InVivo_Testing->Preclinical_Candidate End End: IND-Enabling Studies Preclinical_Candidate->End Promising

Preclinical Anticancer Drug Screening Workflow

Conclusion

Novel 1,5-benzothiazepine derivatives represent a highly promising class of anticancer agents with demonstrated efficacy against a range of cancer cell lines. Their mechanisms of action, which include the inhibition of critical signaling pathways like the EGFR cascade and the disruption of fundamental cellular processes such as microtubule dynamics, underscore their therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to advance the most promising candidates towards clinical development and, ultimately, to provide new hope for cancer patients.

References

The 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1,5-benzothiazepin-4(5H)-one nucleus represents a versatile and privileged scaffold in medicinal chemistry. Its unique seven-membered heterocyclic structure, containing both nitrogen and sulfur atoms fused to a benzene ring, imparts a wide range of pharmacological activities. This core is present in clinically approved drugs and numerous investigational compounds, highlighting its significance in the development of novel therapeutics for a multitude of diseases. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, biological activities with quantitative data, detailed experimental protocols, and key signaling pathways.

Biological Activities and Quantitative Data

Derivatives of the this compound core have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for some of the most significant therapeutic areas.

Anticancer Activity

The anticancer potential of these derivatives has been extensively explored against various cancer cell lines. Their mechanism of action often involves the inhibition of critical enzymes in cancer progression, such as EGFR tyrosine kinase.

CompoundCell LineIC50 (µM)Reference
2c Hep G-2 (Liver Cancer)3.29 ± 0.15[1]
2j DU-145 (Prostate Cancer)15.42 ± 0.16[1]
BT18 HT-29 (Colon Cancer)Promising Activity[2]
BT19 MCF-7 (Breast Cancer)Promising Activity[2]
BT20 DU-145 (Prostate Cancer)More active than methotrexate[2]
Enzyme Inhibition

This scaffold has shown potent inhibitory activity against various enzymes, including tyrosinase and α-glucosidase, suggesting its potential in treating hyperpigmentation disorders and diabetes, respectively.

Table 2: Tyrosinase Inhibitory Activity

CompoundIC50 (µM)Standard (Kojic Acid) IC50 (µM)Reference
Analogue 2 1.2116.69[3][4]
Analogue 13 1.3416.69[3]
Analogue 3 10.4216.69[3]
Analogue 6 12.2716.69[3]
Analogue 4 13.2416.69[3]

Table 3: α-Glucosidase Inhibitory Activity

CompoundIC50 (µM)Standard (Acarbose) IC50 (µM)Reference
1B 2.62 ± 0.1637.38 ± 1.37[5]
2B Competitive Inhibition-[5]
3B Competitive Inhibition-[5]
11B 10.11 ± 0.3237.38 ± 1.37[6]
Antimicrobial Activity

Several derivatives have exhibited significant activity against a range of bacterial and fungal strains.

Table 4: Antimicrobial Activity (MIC in µg/mL)

CompoundB. subtilisS. aureusE. coliP. aeruginosaA. nigerC. tropicalisReference
BT-25 64646464--[7]
BT-33 ----1616[7]
BT-35 ----1616[7]
BT-40 ----1616[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2,3-Dihydro-1,5-benzothiazepines

A common and efficient method for synthesizing the 2,3-dihydro-1,5-benzothiazepine scaffold is through the reaction of 2-aminothiophenols with α,β-unsaturated ketones (chalcones).

Protocol:

  • Chalcone Synthesis: The precursor chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between an appropriate acetophenone and a substituted aromatic aldehyde in a basic medium (e.g., aqueous NaOH in ethanol). The resulting chalcones are then purified by recrystallization.

  • Cyclization Reaction:

    • To a solution of the chalcone (1 mmol) in a suitable solvent such as hexafluoro-2-propanol (HFIP), add an equimolar amount of 2-aminothiophenol (1 mmol).

    • Stir the reaction mixture at room temperature for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane:ethyl acetate) to afford the desired 2,3-dihydro-1,5-benzothiazepine derivative.

    • Characterize the final product using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol: [8][9][10]

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7, DU-145) into 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazepine derivatives and incubate for a further 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

This assay determines the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

Protocol: [11][12]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 170 µL of a substrate solution (e.g., 345 µM L-tyrosine in sodium phosphate buffer, pH 6.5).

  • Compound Addition: Add 10 µL of various concentrations of the test compounds (dissolved in DMSO) to the wells. A positive control, such as kojic acid, should also be included.

  • Enzyme Addition: Add 20 µL of mushroom tyrosinase solution (e.g., 1000 units/mL) to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the formation of dopachrome by recording the absorbance at 475 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 values.

This assay measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

Protocol: [13][14]

  • Enzyme-Inhibitor Incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme (e.g., 2 U/mL) with 20 µL of the test compound at various concentrations for 5 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (1 mM in phosphate buffer, pH 6.8).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol: [15]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with various biological targets. The following diagrams, generated using Graphviz, illustrate some of the key signaling pathways modulated by these compounds.

L-type Calcium Channel Blockade

Many 1,5-benzothiazepine derivatives, such as the well-known drug diltiazem, function as L-type calcium channel blockers. This action is crucial for their application in cardiovascular diseases.

L_type_Calcium_Channel_Blockade cluster_membrane Cell Membrane L_type_Ca_Channel L-type Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Depolarization Membrane Depolarization Depolarization->L_type_Ca_Channel Opens Benzothiazepine This compound Derivative Benzothiazepine->L_type_Ca_Channel Inhibits Intracellular_Ca Increased Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Downstream_Effects Downstream Signaling (e.g., Muscle Contraction, Neurotransmitter Release) Intracellular_Ca->Downstream_Effects Activates Blockade Blockade

Caption: L-type calcium channel blockade by this compound derivatives.

EGFR Tyrosine Kinase Signaling Pathway Inhibition

Certain derivatives of this scaffold have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

EGFR_Signaling_Inhibition cluster_membrane Cell Membrane EGFR EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Binds TK_Domain Tyrosine Kinase Domain (ATP Binding Site) Dimerization->TK_Domain Activates Benzothiazepine This compound Derivative Benzothiazepine->TK_Domain Inhibits ATP Binding Downstream Downstream Signaling (RAS-RAF-MEK-ERK Pathway, PI3K-AKT Pathway) TK_Domain->Downstream Phosphorylates Substrates Cell_Effects Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Effects

Caption: Inhibition of the EGFR signaling pathway by benzothiazepine derivatives.

Conclusion

The this compound core continues to be a highly valuable scaffold for the design and development of new therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it a focal point of research in medicinal chemistry. The data and protocols presented in this guide aim to provide a solid foundation for researchers and drug development professionals working with this promising chemical entity. Further exploration of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles for a variety of diseases.

References

Methodological & Application

High-Yield Synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one, a core heterocyclic scaffold in various pharmacologically active compounds, including the calcium channel blocker diltiazem. The following sections outline prominent synthetic strategies, comparative data, and step-by-step experimental procedures.

Introduction

2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities. They are recognized as key components in drugs targeting cardiovascular disorders, acting as calcium antagonists, antihypertensive agents, and vasodilators.[1][2][3] The development of efficient and high-yielding synthetic routes to this scaffold is crucial for drug discovery and development programs. This note details several effective methods for its preparation.

Synthetic Strategies Overview

The most common and effective strategies for synthesizing the 2,3-dihydro-1,5-benzothiazepine scaffold involve the cyclocondensation of 2-aminothiophenol with a suitable three-carbon synthon. Key approaches include:

  • Reaction with α,β-Unsaturated Ketones (Chalcones): This is a widely used domino reaction involving a Michael addition of the thiol group of 2-aminothiophenol to the chalcone, followed by an intramolecular cyclization of the amino group with the carbonyl.[3][4]

  • Reaction with Acrylic Acid: The reaction between 2-aminothiophenol and acrylic acid provides a direct route to the benzothiazepinone core structure.[5]

  • One-Pot Multi-Component Reaction: A highly efficient one-pot synthesis has been developed using solid acid and base catalysts, starting from readily available materials like benzaldehyde and acetophenone to first form a chalcone in situ, which then reacts with 2-aminothiophenol.[6][7]

  • Novel Approach via Benzoquinone Diimines: A high-yielding synthesis involves the nucleophilic addition of β-mercaptoalkanoic acids to benzoquinone diimines, followed by cyclization.[1][2]

The choice of method can be guided by factors such as substrate availability, desired scale, and tolerance to different reaction conditions. The use of hexafluoro-2-propanol (HFIP) as a solvent has been shown to promote high yields under neutral conditions at room temperature.[3][4]

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from various high-yield synthetic methods for this compound and its derivatives.

MethodReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Domino Reaction with Chalcones2-Aminothiophenol, ChalconesHexafluoro-2-propanol (HFIP)Room Temp2 - 4up to 98[3][4]
One-Pot Multi-Component SynthesisBenzaldehyde, Acetophenone, 2-AminothiophenolSolid acid and base catalystsHigh-~95[6]
Reaction with Acrylic Acid2-Aminothiophenol, Acrylic Acid----[5]
Nucleophilic Addition to Benzoquinone Diimines & Cyclizationβ-mercaptoalkanoate acids, Benzoquinone diimines1,3-Dicyclohexylcarbodiimide (DCC)--High[1][2]
PEG-400 Mediated SynthesisChalcones, 2-AminothiophenolBleaching earth clay / PEG-40060< 1>95[8]

Note: Dashes indicate data not specified in the cited literature.

Experimental Protocols

Protocol 1: Synthesis via Domino Reaction of 2-Aminothiophenol and Chalcone using HFIP

This protocol is adapted from a reported procedure utilizing hexafluoro-2-propanol (HFIP) as an efficient medium for the reaction.[4]

Materials:

  • Substituted Chalcone (1.0 mmol)

  • 2-Aminothiophenol (2.0 mmol)

  • Hexafluoro-2-propanol (HFIP) (10.0 mL)

  • Diethyl ether

  • Cold methanol

  • Ethanol

Procedure:

  • To a stirred solution of the chalcone (1.0 mmol) in hexafluoro-2-propanol (10.0 mL) at ambient temperature, add 2-aminothiophenol (2.0 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours, often indicated by the formation of a crystalline solid.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the collected solid with diethyl ether and then with cold methanol to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from aqueous ethanol to afford the pure 2,3-dihydro-1,5-benzothiazepine derivative.

Protocol 2: One-Pot, Three-Component Synthesis using Solid Catalysts

This protocol describes a highly efficient one-pot synthesis reported by Climent and Corma.[6][7] It involves an initial Claisen-Schmidt condensation to form the chalcone, followed by the Michael addition and cyclization.

Materials:

  • Benzaldehyde (1.0 mmol)

  • Acetophenone (1.0 mmol)

  • 2-Aminothiophenol (1.0 mmol)

  • Solid base catalyst (e.g., rehydrated Al-Mg mixed oxide)

  • Solid acid catalyst (e.g., structured amorphous mesoporous aluminosilicate)

  • Solvent (as optimized in the original literature)

Procedure:

  • Chalcone Formation: In a suitable reactor, combine benzaldehyde and acetophenone with the solid base catalyst in an appropriate solvent. Heat the mixture to facilitate the Claisen-Schmidt condensation to form the chalcone.

  • Thia-Michael Addition and Cyclization: Once the chalcone formation is complete (as monitored by TLC or GC), add 2-aminothiophenol and the solid acid catalyst to the reaction mixture.

  • Continue heating at a higher temperature to promote the conjugate addition of the thiol and the subsequent intramolecular cyclization. High conversions (99%) and selectivities (98%) have been reported for this step.[6]

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the solid catalysts. The catalysts can often be regenerated and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the desired 2,3-dihydro-1,5-benzothiazepine.

Visualizations

Reaction_Pathway_Chalcone cluster_reactants Reactants Chalcone α,β-Unsaturated Ketone (Chalcone) Intermediate Thia-Michael Adduct (Intermediate) Chalcone->Intermediate Michael Addition (HFIP or Catalyst) Aminothiophenol 2-Aminothiophenol Aminothiophenol->Intermediate Michael Addition (HFIP or Catalyst) Product This compound Intermediate->Product Intramolecular Cyclization (-H₂O) Experimental_Workflow Reactants 1. Mix Reactants (e.g., Chalcone & 2-Aminothiophenol in HFIP) Reaction 2. Heat to Reflux (Monitor by TLC) Reactants->Reaction Cooling 3. Cool to Room Temperature Reaction->Cooling Filtration 4. Filter Precipitate Cooling->Filtration Washing 5. Wash with Solvents (e.g., Diethyl Ether, Methanol) Filtration->Washing Purification 6. Recrystallize (e.g., from Aqueous Ethanol) Washing->Purification FinalProduct Pure Product Purification->FinalProduct

References

Application Notes and Protocols: Solution-Phase Parallel Synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the efficient solution-phase parallel synthesis of a diverse library of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. This heterocyclic scaffold is a key pharmacophore in a range of biologically active compounds, including notable calcium channel blockers and potential anticancer agents. The methodologies described herein are optimized for high-throughput synthesis, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies and drug discovery programs. Two primary synthetic strategies are presented, starting from readily available building blocks. The first involves the condensation of substituted 2-aminothiophenols with various α,β-unsaturated carbonyl compounds (chalcones). The second details the reaction of substituted anilines with β-mercaptopropionic acid followed by intramolecular cyclization. Detailed experimental procedures, data on substituent variations with corresponding yields, and diagrams of relevant biological signaling pathways are provided to guide researchers in the successful synthesis and evaluation of these important molecules.

Introduction

The 2,3-dihydro-1,5-benzothiazepin-4(5H)-one core is a privileged heterocyclic motif found in numerous medicinally important compounds. Derivatives of this scaffold are known to exhibit a wide array of pharmacological activities. Notably, diltiazem, a prominent member of this class, is a widely prescribed calcium channel blocker used in the management of hypertension, angina, and certain arrhythmias.[1][2] More recent research has also highlighted the potential of these compounds as anticancer agents, with some derivatives showing inhibitory activity against key targets in cancer progression such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

The development of efficient and versatile synthetic methods to access diverse libraries of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones is crucial for exploring their full therapeutic potential. Solution-phase parallel synthesis offers a robust and flexible platform for this purpose, allowing for the systematic variation of substituents at multiple positions on the benzothiazepine core. This approach facilitates the exploration of the chemical space around this scaffold, enabling the fine-tuning of pharmacological properties and the development of novel drug candidates.

This application note outlines two well-established and reliable protocols for the solution-phase parallel synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, providing researchers with the necessary tools to generate compound libraries for biological screening and lead optimization.

Experimental Protocols

Protocol 1: Synthesis via Condensation of 2-Aminothiophenols and Chalcones

This protocol describes the synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones through the reaction of substituted 2-aminothiophenols with α,β-unsaturated ketones (chalcones).

Step 1: Synthesis of Chalcone Intermediates

A library of chalcones can be synthesized via the Claisen-Schmidt condensation of appropriately substituted acetophenones and benzaldehydes.

  • Materials: Substituted acetophenone (1.0 mmol), substituted benzaldehyde (1.0 mmol), ethanol (20 mL), 30% aqueous sodium hydroxide solution (3.0 mL), dilute hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, dissolve the substituted acetophenone (1.0 mmol) and substituted benzaldehyde (1.0 mmol) in ethanol (20 mL).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the 30% aqueous sodium hydroxide solution (3.0 mL) dropwise to the stirred mixture.

    • Continue stirring vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, place the reaction mixture in an ice bath and neutralize with dilute hydrochloric acid.

    • Pour the mixture into ice-cold water to precipitate the chalcone.

    • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to afford the purified chalcone.[4]

Step 2: Cyclization to form 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones

  • Materials: Substituted chalcone (1.0 mmol), 2-aminothiophenol (2.0 mmol), hexafluoro-2-propanol (HFIP) (10 mL), diethyl ether, methanol.

  • Procedure:

    • In a reaction vial, dissolve the substituted chalcone (1.0 mmol) in hexafluoro-2-propanol (HFIP) (10 mL) with stirring at ambient temperature.

    • Add 2-aminothiophenol (2.0 mmol) to the solution.

    • Heat the reaction mixture to reflux for 3-4 hours, or until a crystalline solid is formed.

    • Cool the mixture to room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the solid with diethyl ether and cold methanol.

    • Recrystallize the product from aqueous ethanol to yield the pure this compound.[4][5]

Protocol 2: Synthesis via Reaction of Substituted Anilines and β-Mercaptopropionic Acid

This alternative route involves the initial formation of a β-thiopropanoic acid intermediate, followed by intramolecular cyclization.

Step 1: Synthesis of 3-((Substituted-anilino)thio)propanoic Acid Intermediates

  • Materials: Substituted aniline (1.0 mmol), 3-mercaptopropionic acid (1.2 mmol), suitable solvent (e.g., toluene), dehydrating agent (e.g., molecular sieves).

  • Procedure:

    • Combine the substituted aniline (1.0 mmol) and 3-mercaptopropionic acid (1.2 mmol) in a suitable solvent in a reaction vessel equipped with a reflux condenser and a Dean-Stark trap filled with molecular sieves.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • After completion of the reaction (typically several hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization to form 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones

  • Materials: Crude 3-((substituted-anilino)thio)propanoic acid intermediate (1.0 mmol), cyclizing agent (e.g., polyphosphoric acid (PPA) or dicyclohexylcarbodiimide (DCC)), suitable solvent (e.g., dichloromethane for DCC).

  • Procedure using PPA:

    • Add the crude intermediate to an excess of preheated polyphosphoric acid (PPA) at 100-120 °C.

    • Stir the mixture vigorously for the time required for cyclization (monitor by TLC).

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired this compound.

  • Procedure using DCC:

    • Dissolve the crude intermediate in a suitable solvent such as dichloromethane.

    • Add dicyclohexylcarbodiimide (DCC) (1.1 mmol) to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.[6][7]

Data Presentation

The following tables summarize the yields of representative 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones synthesized using the described protocols.

Table 1: Synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones from Chalcones and 2-Aminothiophenol

EntryChalcone Substituent (R1)Chalcone Substituent (R2)Product Yield (%)
14-CH3H85
24-OCH3H88
34-ClH90
44-NO2H82
5H4-CH386
6H4-OCH389
7H4-Cl92
8H4-NO280

Yields are based on reported literature values and may vary depending on specific reaction conditions and purification methods.[4][5]

Table 2: Synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones from Substituted Anilines and β-Mercaptopropionic Acid Derivatives

EntryAniline Substituent (R)Cyclization AgentProduct Yield (%)
1HPPA75
24-CH3PPA78
34-OCH3PPA80
44-ClPPA72
5HDCC82
64-CH3DCC85
74-OCH3DCC88
84-ClDCC80

Yields are generalized from literature and are dependent on the specific substrates and reaction conditions employed.[6][7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Experimental Workflow for Parallel Synthesis cluster_0 Building Block Preparation cluster_1 Parallel Synthesis cluster_2 Product Library Acetophenone Substituted Acetophenone Reaction_1 Condensation/ Cyclization Acetophenone->Reaction_1 Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction_1 Chalcone Chalcone Library Chalcone->Reaction_1 Aniline Substituted Aniline Thio_Intermediate Thiopropanoic Acid Intermediate Library Aniline->Thio_Intermediate Mercaptopropionic_Acid β-Mercaptopropionic Acid Mercaptopropionic_Acid->Thio_Intermediate Reaction_2 Intramolecular Cyclization Thio_Intermediate->Reaction_2 Aminothiophenol 2-Aminothiophenol Aminothiophenol->Reaction_1 Benzothiazepinone_Library This compound Library Reaction_1->Benzothiazepinone_Library Reaction_2->Benzothiazepinone_Library

Caption: Workflow for the parallel synthesis of the target library.

G Signaling Pathway: Calcium Channel Blockade cluster_membrane Extracellular Extracellular Space Ca_Influx Ca²⁺ Influx Extracellular->Ca_Influx Ca²⁺ Intracellular Intracellular Space Contraction Smooth Muscle Contraction Intracellular->Contraction Increased [Ca²⁺]i Membrane Cell Membrane Ca_Channel L-type Voltage-Gated Ca²⁺ Channel Ca_Influx->Intracellular Ca²⁺ Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to Benzothiazepinone 2,3-Dihydro-1,5- benzothiazepin-4(5H)-one Benzothiazepinone->Ca_Channel Blocks

Caption: Mechanism of action as L-type calcium channel blockers.

G Signaling Pathway: EGFR Inhibition in Cancer EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Benzothiazepinone 2,3-Dihydro-1,5- benzothiazepin-4(5H)-one Benzothiazepinone->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway in cancer cells.

References

Application Notes and Protocols for the Synthesis of Substituted 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of substituted 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones, a class of heterocyclic compounds with significant pharmacological interest. These compounds are notable for their wide range of biological activities, including their roles as calcium channel blockers, antihypertensive agents, and their potential as anticancer and antimicrobial agents.[1][2][3] The protocols outlined below are based on established synthetic routes, primarily the condensation reaction between 2-aminothiophenol and either substituted chalcones or β-keto esters.

General Synthetic Pathways

The construction of the 2,3-dihydro-1,5-benzothiazepin-4(5H)-one scaffold is most commonly achieved through the reaction of 2-aminothiophenol with a suitable three-carbon synthon. The two primary and well-documented methods involve:

  • Reaction with α,β-Unsaturated Ketones (Chalcones): This is a widely used method involving the condensation of 2-aminothiophenol with substituted chalcones.[4][5][6] The reaction can be catalyzed by various acids or bases and can be performed under conventional heating, microwave irradiation, or ultrasound conditions to improve reaction rates and yields.[6]

  • Reaction with β-Keto Esters: This method provides an alternative route to the desired benzothiazepinone core. The reaction mechanism involves the formation of an enamine intermediate followed by intramolecular cyclization.

The choice of method may depend on the availability of starting materials and the desired substitution pattern on the final molecule.

Experimental Protocols

Protocol 1: Synthesis from Substituted Chalcones and 2-Aminothiophenol

This protocol describes a general procedure for the synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones via the condensation of a substituted chalcone with 2-aminothiophenol. Various catalysts and energy sources can be employed to facilitate this reaction.

Materials:

  • Substituted Chalcone (1 mmol)

  • 2-Aminothiophenol (1 mmol)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), Polyethylene glycol 400 (PEG-400))[5]

  • Catalyst (e.g., Glacial Acetic Acid, Ceric Ammonium Nitrate (CAN), Ferrous Sulfate)[6][7]

  • Reaction vessel (e.g., Round-bottom flask, Microwave reaction vial)

  • Heating source (e.g., Heating mantle, Microwave synthesizer, Ultrasonic bath)

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Purification apparatus (e.g., Recrystallization flasks, Column chromatography setup)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the substituted chalcone (1 mmol) and 2-aminothiophenol (1 mmol) in the chosen solvent (10-15 mL).

  • Catalyst Addition: Add a catalytic amount of the selected catalyst (e.g., 5-10 mol%).

  • Reaction Conditions (choose one):

    • Conventional Heating: Reflux the reaction mixture for the time specified in the table below, or until TLC analysis indicates the consumption of the starting materials.

    • Microwave Irradiation: Place the reaction vessel in a microwave synthesizer and irradiate at a specified temperature and time (e.g., 2-3 minutes).

    • Ultrasonic Irradiation: Immerse the reaction vessel in an ultrasonic bath at room temperature or a slightly elevated temperature for the specified duration.[6][7]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • If the product precipitates, filter the solid, wash it with cold water or ethanol, and dry it.

    • If no precipitate forms, pour the reaction mixture into ice-cold water. The resulting solid is then filtered, washed, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Protocol 2: Synthesis from β-Keto Esters and 2-Aminothiophenol

This protocol provides a general method for the synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones from β-keto esters and 2-aminothiophenol.

Materials:

  • β-Keto Ester (1 mmol)

  • 2-Aminothiophenol (1 mmol)

  • Solvent (e.g., Toluene, Xylene)

  • Catalyst (e.g., p-Toluenesulfonic acid)

  • Dean-Stark apparatus (for azeotropic removal of water)

  • Reaction vessel

  • Heating and stirring apparatus

  • TLC plate and developing chamber

  • Purification apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the β-keto ester (1 mmol), 2-aminothiophenol (1 mmol), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene.

  • Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, or until TLC shows the reaction is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Characterize the final product using IR, NMR, and MS techniques.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones from chalcones and 2-aminothiophenol under different catalytic and energetic conditions.

EntrySubstituent on ChalconeCatalystSolventReaction TimeTemperatureYield (%)Reference
14-MethylFerrous Sulfate--40 °C-[6]
2-Glacial Acetic AcidDMF2.5 min120 °C (MW)82
3-Zirconium OxychlorideDMF-RT (Ultrasound)60-90[6]
4-Ceric Ammonium NitrateEthanol-- (Ultrasound)-[7]
5-Bleaching ClayPEG-400< 1 hour60 °C> 95[5]
6--PEG-400-RT (Ultrasound)86-93[6]

Note: "-" indicates that the specific data was not provided in the cited source.

Visualizations

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones.

Synthesis_Workflow Start Starting Materials (Chalcone/β-Keto Ester + 2-Aminothiophenol) Reaction Reaction (Heating/MW/Ultrasound) Start->Reaction Solvent, Catalyst Workup Work-up (Precipitation/Extraction) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final Pure Substituted This compound Characterization->Final

Caption: General workflow for the synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones.

Reaction Signaling Pathway (Conceptual)

This diagram illustrates the conceptual pathway of the reaction, highlighting the key transformation from reactants to the final heterocyclic product.

Reaction_Pathway Reactants 2-Aminothiophenol + Substituted Chalcone Intermediate Thia-Michael Adduct (Intermediate) Reactants->Intermediate Catalyst Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Conceptual reaction pathway for benzothiazepinone synthesis.

References

Application Notes and Protocols for the Synthesis of 1,5-Benzothiazepines Using o-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,5-benzothiazepine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] Molecules containing this core structure are known to exhibit a wide range of pharmacological activities, including calcium channel blocking, central nervous system (CNS) modulation, and potential anticancer properties.[2][3] Clinically significant drugs such as Diltiazem (a cardiovascular agent) and Quetiapine (an antipsychotic) feature the 1,5-benzothiazepine nucleus, highlighting its therapeutic importance.[4]

A primary and versatile starting material for the construction of this seven-membered heterocyclic system is o-aminothiophenol.[5][6] The most prevalent synthetic strategy involves the cyclocondensation reaction of o-aminothiophenol with α,β-unsaturated carbonyl compounds, particularly chalcones (1,3-diaryl-2-propen-1-ones).[4] This reaction typically proceeds through a domino sequence involving a thia-Michael addition followed by an intramolecular cyclization.[7][8] This document provides an overview of various synthetic methodologies, quantitative data on reaction efficiencies, and detailed experimental protocols for the synthesis of 1,5-benzothiazepine derivatives.

General Synthetic Pathway & Mechanism

The condensation of o-aminothiophenol with an α,β-unsaturated ketone (e.g., a chalcone) is the most utilized route for synthesizing 2,3-dihydro-1,5-benzothiazepines.[9] The reaction mechanism involves two key steps:

  • Thia-Michael Addition: The thiol (-SH) group of o-aminothiophenol, being a soft nucleophile, attacks the β-carbon of the conjugated system in the chalcone.[9] This 1,4-conjugate addition leads to the formation of an enolate intermediate.

  • Intramolecular Cyclization: The intermediate tautomerizes, and the amino (-NH2) group then performs a nucleophilic attack on the carbonyl carbon, followed by dehydration, to form the seven-membered thiazepine ring.[5][6]

Various catalysts and reaction conditions have been developed to promote this reaction, ranging from strong acids to green, eco-friendly solvents and catalysts.[9]

G start_materials o-Aminothiophenol + α,β-Unsaturated Carbonyl (Chalcone) intermediate Thia-Michael Adduct (Intermediate) start_materials->intermediate 1,4-Conjugate Addition (Thia-Michael Reaction) product 2,3-Dihydro-1,5-Benzothiazepine intermediate->product Intramolecular Cyclization & Dehydration G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Chalcone in HFIP B 2. Add o-Aminothiophenol to the solution A->B C 3. Reflux the mixture (3-4 hours) B->C D 4. Monitor via TLC C->D E 5. Cool to RT & Remove Solvent D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product F->G G cluster_apps Pharmacological Activities & Drug Targets cluster_drugs Therapeutic Applications core 1,5-Benzothiazepine Scaffold A Ca2+ Channel Blockade core->A B Dopamine/Serotonin Receptor Antagonism core->B C Enzyme Inhibition (e.g., Tyrosinase) core->C D Antiproliferative Effects core->D drugA Cardiovascular (Diltiazem) A->drugA drugB Antipsychotic (Quetiapine) B->drugB drugD Antidiabetic (Investigational) C->drugD drugC Anticancer (Investigational) D->drugC

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are designed to ensure accurate structural elucidation and characterization of this important heterocyclic scaffold, which is a key constituent in various pharmacologically active compounds.

Introduction

This compound and its derivatives are a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They are known to act as, for example, calcium channel blockers.[1] Accurate and thorough analytical characterization is crucial for the synthesis, quality control, and mechanistic studies of these compounds. NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms, while mass spectrometry is essential for determining the molecular weight and fragmentation patterns, further confirming the structure.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the steps for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining the mass spectrum of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ionization source parameters (e.g., for ESI, optimize spray voltage, capillary temperature, and gas flows).

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

    • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) experiments by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Data Presentation

NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The exact chemical shifts may vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 3.5 - 3.7t~ 6.5
H-3~ 2.8 - 3.0t~ 6.5
Aromatic H~ 7.0 - 7.6m-
NH~ 8.0 - 8.5br s-

Note: 't' denotes a triplet, 'm' a multiplet, and 'br s' a broad singlet. The aromatic protons will exhibit a complex splitting pattern.

Table 2: ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2~ 30 - 35
C-3~ 40 - 45
Aromatic C~ 120 - 140
C=O~ 165 - 170
Mass Spectrometry Data

Table 3: Mass Spectrometry Data for this compound

Ionm/z (calculated)m/z (observed)
[M+H]⁺194.0583~ 194.1
[M+Na]⁺216.0403~ 216.0

Note: The molecular formula of this compound is C₉H₉NOS.

Visualizations

The following diagrams illustrate the experimental workflow and the structural analysis of the target compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing cluster_results Results & Interpretation Sample This compound Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS NMR NMR Spectrometer Dissolve_NMR->NMR MS Mass Spectrometer Dissolve_MS->MS NMR_Data Acquire ¹H & ¹³C Spectra NMR->NMR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Process_NMR Process NMR Data NMR_Data->Process_NMR Process_MS Process MS Data MS_Data->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_MS->Structure

Caption: Experimental workflow for NMR and MS analysis.

structural_analysis cluster_structure Molecular Structure cluster_nmr NMR Correlations cluster_ms Mass Spectrometry Mol_Struct H1_NMR ¹H NMR: - Aliphatic protons (H-2, H-3) - Aromatic protons - NH proton Mol_Struct->H1_NMR Correlates to C13_NMR ¹³C NMR: - Aliphatic carbons (C-2, C-3) - Aromatic carbons - Carbonyl carbon Mol_Struct->C13_NMR Correlates to MS_Parent [M+H]⁺ = m/z 194.1 Mol_Struct->MS_Parent Gives MS_Frag Fragmentation Pattern MS_Parent->MS_Frag Leads to

References

Application Notes and Protocols for In Vitro Evaluation of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for a range of in vitro assays to evaluate the biological activities of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one derivatives. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The following sections detail the experimental procedures for assessing their anticancer, antimicrobial, and enzyme-inhibitory properties.

I. Anticancer Activity Assessment

A primary therapeutic application of 1,5-benzothiazepine derivatives is in oncology.[1][2][3][4][5] The most common in vitro method to assess the anticancer potential of these compounds is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against various cancer cell lines.

1. Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., Hep G-2 (liver), DU-145 (prostate), A549 (lung), MCF-7 (breast), PC-3 (prostate))[2]

  • Human embryonic liver cell line (L02) for selectivity assessment[1]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell density to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Methotrexate or Adriamycin).[1][2]

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Anticancer Activity

The following table summarizes the cytotoxic activity of selected 1,5-benzothiazepine derivatives against various human cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Citation
2c Hep G-2 (Liver)3.29 ± 0.15Methotrexate4.68 ± 0.17[1]
2f Hep G-2 (Liver)4.38 ± 0.11Methotrexate4.68 ± 0.17[1]
2j Hep G-2 (Liver)4.77 ± 0.21Methotrexate4.68 ± 0.17[1]
2j DU-145 (Prostate)15.42 ± 0.16Methotrexate21.96 ± 0.15[1]
4c A549, MCF-7, HEPG2, PC-3<10 µg/mLAdriamycinNot Specified[2]
4d A549, MCF-7, HEPG2, PC-3<10 µg/mLAdriamycinNot Specified[2]
4g A549, MCF-7, HEPG2, PC-3<10 µg/mLAdriamycinNot Specified[2]
4h A549, MCF-7, HEPG2, PC-3<10 µg/mLAdriamycinNot Specified[2]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare Compound Dilutions Add_Compounds Add Compound Dilutions Compound_Prep->Add_Compounds Seed_Cells->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining the cytotoxicity of test compounds using the MTT assay.

Proposed Signaling Pathway for Anticancer Activity

Based on in silico studies, 1,5-benzothiazepine derivatives may exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation and survival.[1][3][5]

Anticancer_Signaling_Pathway ADK Adenosine Kinase Proliferation Cell Proliferation ADK->Proliferation Promotes GSK3B GSK-3β Survival Cell Survival GSK3B->Survival Promotes Apoptosis Apoptosis GSK3B->Apoptosis Inhibits MAPK1 MAPK1 MAPK1->Proliferation Promotes MAPK1->Survival Promotes Benzothiazepine 1,5-Benzothiazepine Derivative Benzothiazepine->ADK Inhibition Benzothiazepine->GSK3B Inhibition Benzothiazepine->MAPK1 Inhibition

Caption: Putative signaling pathway for the anticancer activity of 1,5-benzothiazepines.

II. Antimicrobial Activity Assessment

Several 1,5-benzothiazepine derivatives have demonstrated notable antibacterial and antifungal properties.[2][6] The Resazurin Microtiter Assay (REMA) is a sensitive and reliable method for determining the Minimum Inhibitory Concentration (MIC) of these compounds.

Experimental Protocol: Resazurin Microtiter Assay (REMA)

1. Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[7][8][9]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[7]

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Resazurin sodium salt solution (0.015% w/v in sterile water)

  • Standard antibiotics (e.g., Ampicillin, Ciprofloxacin)[2][7]

  • Standard antifungals (e.g., Fluconazole, Amphotericin-B)[6][7]

  • 96-well microplates

  • Incubator

2. Procedure:

  • Inoculum Preparation: Prepare a bacterial/fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for a further 2-4 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates microbial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Data Presentation: Antimicrobial Activity
CompoundMicroorganismMIC (µM)Reference DrugCitation
29 E. coli19.01Ofloxacin[6]
1v C. neoformans2-6 µg/mLFluconazole[8]
1w C. neoformans2-6 µg/mLFluconazole[8]
A07 S. aureus15.6 µg/mLNot Specified[9]
A07 E. coli7.81 µg/mLNot Specified[9]

Experimental Workflow: Resazurin Microtiter Assay (REMA)

REMA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Inoculum_Prep Prepare Microbial Inoculum Inoculate_Plate Inoculate 96-well Plate Inoculum_Prep->Inoculate_Plate Compound_Dilution Serially Dilute Compounds Compound_Dilution->Inoculate_Plate Incubate_24h Incubate for 24h Inoculate_Plate->Incubate_24h Add_Resazurin Add Resazurin Solution Incubate_24h->Add_Resazurin Incubate_4h Incubate for 2-4h Add_Resazurin->Incubate_4h Observe_Color Observe Color Change Incubate_4h->Observe_Color Determine_MIC Determine MIC Observe_Color->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using REMA.

III. Enzyme Inhibition Assays

2,3-Dihydro-1,5-benzothiazepine derivatives have been identified as potent inhibitors of various enzymes, including α-glucosidase and tyrosinase.[10][11][12][13][14]

Experimental Protocol: α-Glucosidase Inhibition Assay

1. Materials:

  • This compound derivatives

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (pH 6.8)

  • Acarbose (standard inhibitor)[10][11]

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Reaction Mixture: In a 96-well plate, add 20 µL of the test compound solution, 20 µL of α-glucosidase solution, and 135 µL of phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of pNPG solution to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Stop Reaction: Add 100 µL of 0.2 M sodium carbonate solution to stop the reaction.

  • Measure Absorbance: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation: α-Glucosidase Inhibition
CompoundIC₅₀ (µM)Standard DrugStandard Drug IC₅₀ (µM)Citation
1B-14B 2.62 ± 0.16 to 10.11 ± 0.32Acarbose37.38 ± 1.37[10][11]
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

1. Materials:

  • This compound derivatives

  • Mushroom tyrosinase

  • L-DOPA as the substrate

  • Potassium phosphate buffer (pH 6.8)

  • Kojic acid (standard inhibitor)[13][14]

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Reaction Mixture: In a 96-well plate, combine the test compound, buffer, and tyrosinase solution.

  • Pre-incubation: Pre-incubate at room temperature for 10 minutes.

  • Initiate Reaction: Add L-DOPA to start the reaction.

  • Measure Absorbance: Immediately measure the absorbance at 475 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition. Determine the IC₅₀ value.

Data Presentation: Tyrosinase Inhibition
CompoundIC₅₀ (µM)Standard DrugStandard Drug IC₅₀ (µM)Citation
2 1.21Kojic acid16.69[13][14]
3 10.42Kojic acid16.69[13]
4 13.24Kojic acid16.69[13]
6 12.27Kojic acid16.69[13]
13 1.34Kojic acid16.69[13]

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Enzyme, Substrate, & Inhibitor Solutions Mix_Reagents Mix Enzyme & Inhibitor Prepare_Reagents->Mix_Reagents Pre_Incubate Pre-incubate Mix_Reagents->Pre_Incubate Add_Substrate Add Substrate to Start Reaction Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Stop_Reaction Stop Reaction (if applicable) Incubate->Stop_Reaction Measure_Signal Measure Absorbance/Fluorescence Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: General workflow for in vitro enzyme inhibition assays.

References

Application Notes and Protocols for Molecular Docking of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one and its derivatives with various therapeutically relevant protein targets. This document includes a summary of quantitative data from published studies, detailed experimental protocols for performing molecular docking using AutoDock Vina, and visualizations of key signaling pathways and experimental workflows.

Introduction to this compound in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have been investigated for a wide range of pharmacological activities, including antihypertensive, anticancer, antimicrobial, and enzyme inhibitory effects. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, is a crucial tool in understanding the mechanism of action and in the rational design of novel derivatives with enhanced potency and selectivity.

This document focuses on the application of molecular docking to explore the interactions of this compound derivatives with three key protein targets: α-glucosidase, cholinesterases (AChE and BChE), and tyrosinase.

Target Proteins and Quantitative Docking Data

The following tables summarize the quantitative data from molecular docking and in vitro studies of this compound derivatives against their respective target proteins.

Table 1: α-Glucosidase Inhibition Data

Compound DerivativeTarget ProteinIC₅₀ (µM)Binding Energy (kcal/mol)PDB ID
2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepineα-Glucosidase2.62 ± 0.16-9.533AJ7
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepineα-Glucosidase3.21 ± 0.22-9.213AJ7
2-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepineα-Glucosidase3.63 ± 0.36-8.983AJ7
Acarbose (Standard)α-Glucosidase37.38 ± 1.37Not Reported3AJ7

Data sourced from studies on α-glucosidase inhibition by novel synthesized 2,3-dihydro-1,5-benzothiazepine derivatives.[1][2]

Table 2: Cholinesterase Inhibition Data

Compound DerivativeTarget ProteinIC₅₀ (µM)Binding Energy (kcal/mol)PDB ID
3'-hydroxy substituted benzothiazepineAcetylcholinesterase (AChE)Not ReportedNot ReportedNot Specified
3'-hydroxy substituted benzothiazepineButyrylcholinesterase (BChE)Not ReportedNot ReportedNot Specified
Thiophene-substituted benzothiazepineAcetylcholinesterase (AChE)5.9Not ReportedNot Specified
Thiophene-substituted benzothiazepineButyrylcholinesterase (BChE)3.97Not ReportedNot Specified

In silico studies have rationalized the inhibitory potential of 2,3-dihydro-1,5-benzothiazepines against cholinesterases, suggesting a good correlation between IC₅₀ values and binding interactions.[3]

Table 3: Tyrosinase Inhibition Data

Compound DerivativeTarget ProteinIC₅₀ (µM)Kᵢ (µM)Binding Energy (kcal/mol)PDB ID
2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][4][5]thiazepineMushroom Tyrosinase1.211.01 (mixed-type)-7.582Y9X
2-(4-hydroxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][4][5]thiazepineMushroom Tyrosinase1.34Not Reported-7.212Y9X
2-(4-chlorophenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][4][5]thiazepineMushroom Tyrosinase10.42Not Reported-6.952Y9X
Kojic Acid (Standard)Mushroom Tyrosinase16.69Not ReportedNot Reported2Y9X

A series of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine analogues have demonstrated potent tyrosinase inhibitory activity, outperforming the standard inhibitor, kojic acid.[6]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways associated with the target proteins.

experimental_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) Prot_prep Protein Preparation (Remove water, add hydrogens) PDB->Prot_prep Ligand Ligand 2D/3D Structure Generation Lig_prep Ligand Preparation (Energy minimization, generate conformers) Ligand->Lig_prep Grid Grid Box Definition (Define binding site) Prot_prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Lig_prep->Docking Grid->Docking Scoring Pose Scoring & Ranking (Binding Energy) Docking->Scoring Analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Scoring->Analysis Visualization Visualization of Protein-Ligand Complex Analysis->Visualization

Figure 1: Experimental workflow for molecular docking.

alpha_glucosidase_pathway Carbs Dietary Carbohydrates (Starch, Sucrose) aGlucosidase α-Glucosidase (in small intestine) Carbs->aGlucosidase hydrolysis Glucose Glucose aGlucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Inhibitor This compound (α-Glucosidase Inhibitor) Inhibitor->aGlucosidase inhibition

Figure 2: α-Glucosidase pathway in carbohydrate digestion.

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE hydrolysis ACh_receptor ACh Receptors ACh_release->ACh_receptor Inhibitor This compound (AChE Inhibitor) Inhibitor->AChE inhibition Signal Signal Transduction ACh_receptor->Signal

Figure 3: Cholinergic signaling pathway and its inhibition.

tyrosinase_pathway Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase hydroxylation DOPA L-DOPA Tyrosinase->DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone DOPA->Tyrosinase oxidation Melanin Melanin Dopaquinone->Melanin series of reactions Inhibitor This compound (Tyrosinase Inhibitor) Inhibitor->Tyrosinase inhibition

Figure 4: Melanin synthesis pathway via tyrosinase.

Experimental Protocols

This section provides a detailed protocol for performing molecular docking of a this compound derivative with a target protein using AutoDock Vina.

Software Requirements
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • Discovery Studio Visualizer or PyMOL: For visualizing the docking results and interactions.

  • Open Babel (optional): For converting file formats.

Protocol: Step-by-Step

Step 1: Protein Preparation

  • Download Protein Structure: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, download the structure of human pancreatic α-glucosidase (PDB ID: 3AJ7).

  • Clean the Protein: Open the PDB file in Discovery Studio or ADT. Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Add Charges: Assign Kollman charges to the protein.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format (e.g., protein.pdbqt).

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Draw the 2D structure of the this compound derivative using a chemical drawing software and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field like MMFF94.

  • Set Torsion Angles: In ADT, define the rotatable bonds of the ligand.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT format (e.g., ligand.pdbqt).

Step 3: Grid Box Definition

  • Identify the Binding Site: The binding site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature reports.

  • Define the Grid Box: In ADT, use the "Grid Box" option to define a search space that encompasses the entire binding site. Ensure the box is large enough to allow for the free rotation of the ligand. Note the center coordinates (x, y, z) and the dimensions (x, y, z) of the grid box.

Step 4: Molecular Docking with AutoDock Vina

  • Create a Configuration File: Create a text file named conf.txt with the following content, replacing the values with your specific file names and grid parameters:

  • Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

Step 5: Analysis of Results

  • Examine the Log File: The results.log file will contain the binding affinity scores (in kcal/mol) for the different predicted binding poses. The most negative value indicates the most favorable binding energy.

  • Visualize Docking Poses: Open the protein.pdbqt file and the results.pdbqt file in Discovery Studio or PyMOL.

  • Analyze Interactions: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the best-ranked pose of the ligand and the amino acid residues in the protein's binding site. This will provide insights into the molecular basis of the inhibition.

Conclusion

Molecular docking is an invaluable computational tool for the study of this compound derivatives and their interactions with biological targets. The data and protocols presented in these application notes provide a framework for researchers to conduct their own in silico investigations, aiding in the understanding of structure-activity relationships and the design of new, more potent therapeutic agents. The successful correlation between in silico predictions and in vitro experimental results for targets like α-glucosidase and tyrosinase underscores the predictive power of molecular docking in modern drug discovery.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one and its derivatives are a class of compounds with significant pharmacological interest, forming the core structure of drugs such as diltiazem.[1][2] The development of a robust and reliable analytical method for the quantification of these compounds is crucial for pharmaceutical quality control, pharmacokinetic studies, and drug development. This application note details a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Physicochemical Properties of a Related Analyte

PropertyValueReference
Molecular FormulaC16H15NO3S[3]
Molecular Weight301.36 g/mol [3]
pKa12.37 ± 0.40 (Predicted)[3]
SolubilityDMSO (Slightly), Methanol (Slightly, Sonicated)[3]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • Phosphate buffer components (e.g., potassium phosphate monobasic)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[4][5]

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development.

ParameterRecommended Condition
HPLC Column Reversed-phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30-70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 240 nm

Rationale for Condition Selection:

  • Column: C18 columns are widely used and have shown good performance for the separation of benzodiazepines and related compounds.[6][7][8]

  • Mobile Phase: A combination of acetonitrile and water with a formic acid modifier is a common choice for providing good peak shape and resolution for nitrogen-containing heterocyclic compounds.[9] The gradient elution allows for the separation of potential impurities with different polarities.

  • Detector Wavelength: Based on UV spectra of similar benzothiazepine structures, a wavelength of 240 nm is expected to provide good sensitivity.[4][5][7]

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

The choice of sample preparation will depend on the matrix. For pharmaceutical formulations, a simple dilution may be sufficient. For biological matrices, a more rigorous clean-up is necessary.

4.1. Pharmaceutical Formulations (e.g., Tablets)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

  • Add a suitable dissolution solvent (e.g., methanol or a mixture of methanol and water) to dissolve the active ingredient.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the dissolution solvent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

4.2. Biological Matrices (e.g., Plasma, Serum) - Solid-Phase Extraction (SPE) Protocol

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 1 mL of the plasma or serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.

Method Development and Optimization Workflow

HPLC_Method_Development Analyte Analyte Characterization (Physicochemical Properties) Column Column Selection (e.g., C18, Biphenyl) Analyte->Column MobilePhase Mobile Phase Optimization (Solvent, pH, Modifiers) Column->MobilePhase Detection Detector Parameter Selection (Wavelength) MobilePhase->Detection SamplePrep Sample Preparation (Dilution, SPE) Detection->SamplePrep MethodValidation Method Validation (Linearity, Accuracy, Precision) SamplePrep->MethodValidation FinalMethod Final HPLC Method MethodValidation->FinalMethod

Caption: Workflow for HPLC Method Development.

Data Presentation

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 70% B in 15 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Injection Volume 10 µL
Detection UV at 240 nm

Table 2: System Suitability Parameters (Example)

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Signaling Pathway (Illustrative Example)

While not a signaling pathway in the biological sense, the logical flow of sample analysis can be visualized.

Sample_Analysis_Workflow Sample Sample Collection Preparation Sample Preparation (e.g., SPE) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Processing Detection->Data Result Result Calculation Data->Result

Caption: General workflow for sample analysis.

References

Application of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one in anti-EGFR tyrosine kinase studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of many cancers, making it a prime target for the development of novel anticancer agents. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of targeted cancer therapies. The this compound scaffold has emerged as a promising heterocyclic system for the design of new EGFR inhibitors. This document outlines the experimental procedures to evaluate the anti-EGFR and anticancer activity of this class of compounds.

Data Presentation

Quantitative Analysis of 2,3-Dihydro-1,5-benzothiazepine Derivatives

The following tables summarize the biological activity of novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine derivatives.

Table 1: In Vitro Anticancer Activity (GI₅₀ in µM)

This table presents the 50% growth inhibition (GI₅₀) values of the most active benzothiazepine derivatives against various cancer cell lines, as determined by the MTT assay.[2]

CompoundHT-29 (Colon Cancer)MCF-7 (Breast Cancer)DU-145 (Prostate Cancer)
BT18 20.124.533.6
BT19 22.426.835.2
BT20 18.521.329.8
Methotrexate (Standard) 21.225.631.4

Table 2: In Vitro EGFR Tyrosine Kinase Inhibition

This table shows the percentage of EGFR tyrosine kinase inhibition by the lead compounds at a concentration of 100 µg/mL.[2]

Compound% Inhibition of EGFR Tyrosine Kinase
BT18 64.5
BT19 57.3
BT20 55.8

Experimental Protocols

In Vitro EGFR Tyrosine Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay) and is designed to quantify the enzymatic activity of EGFR and the inhibitory potential of test compounds.[1][3]

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound derivatives (test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[3]

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the Kinase Assay Buffer. The final concentration of DMSO should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of test compound or vehicle (for control).

    • 2 µL of recombinant EGFR enzyme.

    • 2 µL of a mixture of the Poly(Glu, Tyr) substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[3]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of the test compounds.[2][4][5]

Materials:

  • Human cancer cell lines (e.g., HT-29, MCF-7, DU-145)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[7]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the GI₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot Analysis of EGFR Signaling Pathway

Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins upon treatment with the test compounds.[8][9]

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[8]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[9]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.[8]

  • Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., for total protein or a loading control).[8]

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.

Visualizations

EGFR_Signaling_Pathway EGF EGF Ligand EGFR_inactive EGFR (Inactive) EGF->EGFR_inactive Binds EGFR_active p-EGFR (Active) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation ADP ADP EGFR_active->ADP Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) EGFR_active->Downstream Activates Compound This compound Derivative Compound->EGFR_active Inhibits ATP ATP ATP->EGFR_active Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by this compound derivatives.

Experimental_Workflow start Start: Synthesized This compound Derivatives kinase_assay In Vitro EGFR Tyrosine Kinase Assay start->kinase_assay mtt_assay Cell Viability (MTT) Assay on Cancer Cell Lines start->mtt_assay ic50 Determine IC₅₀ Values kinase_assay->ic50 gi50 Determine GI₅₀ Values mtt_assay->gi50 western_blot Western Blot Analysis of EGFR Signaling Pathway pathway_analysis Analyze Phosphorylation Status of EGFR and Downstream Targets western_blot->pathway_analysis lead_id Lead Compound Identification ic50->lead_id gi50->western_blot pathway_analysis->lead_id

Caption: Experimental workflow for the evaluation of this compound derivatives as anti-EGFR agents.

References

Green Synthesis of 1,5-Benzothiazepine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-benzothiazepine scaffold is a privileged heterocyclic motif present in a variety of pharmacologically active compounds, including well-known drugs like diltiazem and quetiapine. Traditional synthetic methods for this scaffold often involve harsh reaction conditions, hazardous solvents, and long reaction times. In line with the principles of green chemistry, numerous eco-friendly and efficient methods have been developed for the synthesis of 1,5-benzothiazepine derivatives. These approaches utilize alternative energy sources, green solvents, and recyclable catalysts to minimize environmental impact while often improving yields and reducing reaction times.

This document provides detailed application notes and protocols for several key green synthetic methods for 1,5-benzothiazepine scaffolds, primarily focusing on the condensation reaction between 2-aminothiophenol and α,β-unsaturated carbonyl compounds (chalcones).

General Reaction Pathway

The most common route for the synthesis of 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines involves a one-pot reaction between a 2-aminothiophenol and a chalcone derivative. The reaction proceeds via a Michael addition of the thiol group to the enone system of the chalcone, followed by an intramolecular cyclization and dehydration to form the seven-membered benzothiazepine ring.

General Reaction Pathway 2-Aminothiophenol 2-Aminothiophenol Michael_Addition Thia-Michael Addition 2-Aminothiophenol->Michael_Addition Chalcone α,β-Unsaturated Carbonyl (Chalcone) Chalcone->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Benzothiazepine 1,5-Benzothiazepine Scaffold Cyclization->Benzothiazepine

Caption: General reaction pathway for the synthesis of 1,5-benzothiazepines.

Green Synthesis Methodologies

Several green chemistry approaches have been successfully applied to the synthesis of 1,5-benzothiazepines. These methods offer significant advantages over conventional techniques, including reduced energy consumption, use of non-toxic and recyclable materials, and often higher product yields in shorter reaction times.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, which can significantly accelerate reaction rates and improve yields.[1] This technique often allows for solvent-free reactions or the use of green solvents.

Experimental Protocol (Microwave-Assisted Synthesis in Glycerol): [2][3]

  • In a microwave-safe vessel, combine the chalcone (1 mmol), 2-aminothiophenol (1 mmol), and glycerol (5 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Place the vessel in a microwave synthesizer and irradiate at 120°C for 3-4 minutes.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ice-cold water to the mixture to precipitate the product.

  • Filter the solid product, wash with water, and recrystallize from ethanol to obtain the pure 1,5-benzothiazepine derivative.

Data Summary: Microwave-Assisted Synthesis

Catalyst/Solvent SystemReaction Time (min)Yield (%)Reference
Glacial Acetic Acid / DMF2-375-90
Glycerol3-4Good to Excellent[2][3]
Zinc Acetate / Solvent-freeNot specifiedExcellent[4][5]
Zirconium(IV) oxychloride / Solvent-free3-665-82[6]
Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through acoustic cavitation. This method is energy-efficient and can often be performed at room temperature.[7]

Experimental Protocol (Ultrasound-Assisted Synthesis with Ceric Ammonium Nitrate): [8]

  • In a suitable flask, dissolve the chalcone (1 mmol) and 2-aminothiophenol (1 mmol) in ethanol (10 mL).

  • Add ceric ammonium nitrate (CAN) (10 mol%).

  • Irradiate the mixture in an ultrasonic bath at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into crushed ice.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 1,5-benzothiazepine.

Data Summary: Ultrasound-Assisted Synthesis

CatalystSolventReaction TimeYield (%)Reference
Ceric Ammonium Nitrate (CAN)EthanolNot specifiedGood[8]
None specifiedNot specifiedLess time than conventionalGood[7]
Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. They can also act as catalysts, promoting the reaction.[9][10]

Experimental Protocol (Di-cationic Ionic Liquid Catalyzed Synthesis): [9][10]

  • To a mixture of the chalcone (1 mmol) and 2-aminothiophenol (1.1 mmol), add the di-cationic ionic liquid (e.g., [C4H10-DABCO][HSO4]2) (10 mol%).[11]

  • Heat the reaction mixture at 80°C with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • The ionic liquid can be recovered from the aqueous phase and reused.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Data Summary: Ionic Liquid-Mediated Synthesis

Ionic LiquidTemperature (°C)Reaction TimeYield (%)Reference
Di-cationic ionic liquid80Not specifiedExcellent[9][10]
[omim]SCN (catalyst-free)Not specifiedNot specifiedGood[12]
[Hmim][NO3]Not specifiedNot specifiedUp to 98%[13]
Polyethylene Glycol (PEG-400) Mediated Synthesis

PEG-400 is a non-toxic, biodegradable, and inexpensive solvent that can be recycled. It has been shown to be an effective medium for the synthesis of 1,5-benzothiazepines.[14][15]

Experimental Protocol (PEG-400 and Bleaching Clay): [14][16]

  • In a round-bottom flask, place the chalcone (1 mmol), 2-aminothiophenol (1 mmol), and bleaching earth clay (10 wt. %).

  • Add PEG-400 (20 mL) to the flask.

  • Stir the reaction mixture at 60-65°C for approximately 55 minutes.[16]

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol.

  • The PEG-400 can be recovered from the aqueous filtrate by evaporation of water.

Data Summary: PEG-400 Mediated Synthesis

CatalystTemperature (°C)Reaction Time (min)Yield (%)Reference
Bleaching Clay60-6555>95[14][16]

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the green synthesis of 1,5-benzothiazepines.

Experimental Workflow Start Start Reactants Combine Reactants: - 2-Aminothiophenol - Chalcone Start->Reactants Green_Medium Add Green Medium: - Green Solvent (e.g., PEG-400, Glycerol, IL) - Catalyst (if required) Reactants->Green_Medium Energy_Input Apply Energy Source Green_Medium->Energy_Input Conventional_Heating Conventional Heating Energy_Input->Conventional_Heating e.g., Ionic Liquid Microwave_Irradiation Microwave Irradiation Energy_Input->Microwave_Irradiation e.g., Glycerol Ultrasonication Ultrasonication Energy_Input->Ultrasonication e.g., CAN/Ethanol Monitoring Monitor Reaction (TLC) Conventional_Heating->Monitoring Microwave_Irradiation->Monitoring Ultrasonication->Monitoring Workup Reaction Work-up: - Precipitation - Filtration Monitoring->Workup Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Characterization Characterization: - NMR, IR, Mass Spec. Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for green synthesis of 1,5-benzothiazepines.

Conclusion

The green synthesis methods outlined in these application notes offer significant advantages for the preparation of 1,5-benzothiazepine scaffolds. By employing techniques such as microwave and ultrasound irradiation, and utilizing green solvents like ionic liquids, PEG-400, and glycerol, researchers can achieve high yields of the desired products in shorter reaction times while minimizing the environmental impact. These protocols provide a solid foundation for the development of novel 1,5-benzothiazepine derivatives in a sustainable and efficient manner, which is of paramount importance in modern drug discovery and development.

References

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiazepines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for developing robust Quantitative Structure-Activity Relationship (QSAR) models for benzothiazepine derivatives. This document is intended to guide researchers through the process of establishing a correlation between the physicochemical properties of benzothiazepine compounds and their biological activities, a critical step in modern drug discovery and development.

Introduction to QSAR and Benzothiazepines

The benzothiazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including but not limited to α-glucosidase inhibition, anticancer, antimicrobial, and antiviral effects.[1][2] QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3] By quantifying the structural features of molecules (descriptors) and correlating them with experimental activity, QSAR models can be used to predict the activity of novel compounds, prioritize synthesis, and guide lead optimization.

Experimental Protocols

This section outlines the detailed methodologies for conducting a QSAR study on benzothiazepine derivatives. The protocol is based on established best practices in the field.

Data Set Preparation and Curation

A high-quality dataset is the foundation of a predictive QSAR model.

Protocol:

  • Data Collection: Compile a dataset of benzothiazepine derivatives with their corresponding biological activity data (e.g., IC50, EC50, MIC) from reliable sources. Ensure that the biological data is consistent and measured under the same experimental conditions. For this protocol, we will use a representative dataset of 2,3-dihydro-1,5-benzothiazepine derivatives as α-glucosidase inhibitors, with IC50 values converted to pIC50 (-logIC50) to linearize the relationship with descriptors.[4][5]

  • Structural Data: Obtain the 2D or 3D structures of the molecules. These can be drawn using chemical drawing software or retrieved from databases using their chemical identifiers (e.g., SMILES, InChI).

  • Data Curation:

    • Check for and correct any structural errors.

    • Standardize chemical structures (e.g., neutralize salts, handle tautomers).

    • Remove any duplicate entries.

    • Identify and handle outliers in the biological activity data.

Molecular Descriptor Calculation

Molecular descriptors are numerical representations of the chemical and physical characteristics of a molecule.

Protocol:

  • Software Selection: Utilize molecular modeling software such as MOE (Molecular Operating Environment), Schrödinger Maestro, or open-source alternatives like PaDEL-Descriptor or RDKit to calculate descriptors.

  • Descriptor Classes: Calculate a wide range of descriptors, including:

    • 1D descriptors: Molecular weight, atom counts, bond counts.

    • 2D descriptors: Topological indices, connectivity indices, polar surface area (PSA).

    • 3D descriptors: Steric parameters, molecular shape indices, solvent-accessible surface area.

    • Physicochemical descriptors: LogP (lipophilicity), molar refractivity.

  • Data Matrix Generation: Create a data matrix where rows represent the benzothiazepine derivatives and columns represent the calculated descriptors and the biological activity (pIC50).

Dataset Splitting

The dataset should be divided into a training set for model development and a test set for external validation.

Protocol:

  • Splitting Ratio: Typically, the data is split into a training set (70-80%) and a test set (20-30%).

  • Splitting Method: Employ a random splitting method or a more sophisticated approach like activity-based or structure-based splitting to ensure that both the training and test sets are representative of the entire dataset.

QSAR Model Development

This step involves selecting the most relevant descriptors and building a mathematical model.

Protocol:

  • Descriptor Pre-processing:

    • Remove constant and near-constant descriptors.

    • Check for and remove highly correlated descriptors (e.g., using a correlation coefficient cutoff of >0.9).

  • Feature Selection: Use a feature selection algorithm (e.g., stepwise multiple linear regression, genetic algorithm, recursive feature elimination) to identify a subset of descriptors that have the most significant correlation with the biological activity.

  • Model Building: Employ a statistical method to build the QSAR model. Common methods include:

    • Multiple Linear Regression (MLR): For linear relationships.

    • Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.

    • Machine Learning Methods: Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN) for non-linear relationships.

  • Model Equation: The final QSAR model will be an equation that relates the selected descriptors to the predicted biological activity.

QSAR Model Validation

Rigorous validation is crucial to ensure the robustness and predictive power of the QSAR model.

Protocol:

  • Internal Validation:

    • Leave-One-Out Cross-Validation (q²): A good model typically has a q² > 0.5. This involves systematically removing one compound from the training set, rebuilding the model, and predicting the activity of the removed compound.

    • Goodness of Fit (R²): This measures the correlation between the observed and predicted activities for the training set. An acceptable R² is generally > 0.6.

  • External Validation:

    • Prediction on the Test Set (R²pred): The developed model is used to predict the activity of the compounds in the test set. A good predictive model should have an R²pred > 0.6.

  • Y-Randomization: As a further check, the biological activity data is randomly shuffled, and a new QSAR model is developed. The resulting model should have very low R² and q² values, confirming that the original model is not due to chance correlation.

Data Presentation

The following tables provide an example of the structured quantitative data required for and generated from a QSAR study on a hypothetical series of benzothiazepine derivatives as α-glucosidase inhibitors.

Table 1: Benzothiazepine Derivatives and their Biological Activity

Compound IDStructure (SMILES)IC50 (µM)pIC50 (-logIC50)
BTZ-1C1(C(C2=CC=CC=C2S1)=NC3=CC=C(Cl)C=C3)C4=CC=CC=C48.55.07
BTZ-2C1(C(C2=CC=CC=C2S1)=NC3=CC=C(F)C=C3)C4=CC=CC=C49.25.04
BTZ-3C1(C(C2=CC=CC=C2S1)=NC3=CC=C(Br)C=C3)C4=CC=CC=C47.85.11
BTZ-4C1(C(C2=CC=CC=C2S1)=NC3=CC=C(OC)C=C3)C4=CC=CC=C45.55.26
BTZ-5C1(C(C2=CC=CC=C2S1)=NC3=CC=C(C)C=C3)C4=CC=CC=C46.15.21
............

Table 2: Calculated Molecular Descriptors for Benzothiazepine Derivatives

Compound IDMolecular WeightLogPTopological Polar Surface Area (TPSA)Number of Rotatable Bonds
BTZ-1349.885.812.472
BTZ-2333.435.512.472
BTZ-3394.335.912.472
BTZ-4345.465.221.73
BTZ-5329.475.612.472
...............

Table 3: Statistical Parameters of a Sample QSAR Model

ParameterValueDescription
0.92Coefficient of determination (Training set)
q² (LOO)0.85Leave-one-out cross-validation coefficient
R²pred0.88Predictive R² (Test set)
SEE0.15Standard Error of Estimate
F-statistic120.5Fisher's F-test value

Visualization

Diagrams created using Graphviz (DOT language) to illustrate key workflows and concepts.

QSAR_Workflow Data_Collection Data Collection & Curation Descriptor_Calculation Molecular Descriptor Calculation Data_Collection->Descriptor_Calculation Dataset_Splitting Dataset Splitting (Training/Test) Descriptor_Calculation->Dataset_Splitting Model_Development QSAR Model Development Dataset_Splitting->Model_Development Model_Validation Model Validation Model_Development->Model_Validation Prediction Prediction of New Compounds Model_Validation->Prediction Validated Model

Caption: A generalized workflow for QSAR model development.

Model_Validation_Detail Model_Validation Model Validation Internal_Validation Internal Validation Model_Validation->Internal_Validation External_Validation External Validation Model_Validation->External_Validation Y_Randomization Y-Randomization Model_Validation->Y_Randomization R_squared R² (Goodness of Fit) Internal_Validation->R_squared q_squared q² (Cross-Validation) Internal_Validation->q_squared R_pred_squared R²pred (Predictive Power) External_Validation->R_pred_squared

Caption: Key steps in the validation of a QSAR model.

Benzodiazepine_Signaling cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds Benzothiazepine Benzothiazepine (Modulator) Benzothiazepine->GABA_A_Receptor Allosteric Binding

Caption: A putative signaling pathway for benzothiazepines acting on GABA-A receptors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and effective methods for synthesizing the this compound core structure are:

  • Method A: The condensation of 2-aminothiophenol with acrylic acid or its derivatives. This is a direct approach to forming the desired benzothiazepinone ring.

  • Method B: A domino reaction involving the Michael addition of 2-aminothiophenol to α,β-unsaturated ketones (chalcones), followed by an intramolecular cyclization.[1][2][3]

Q2: What factors critically influence the yield of the synthesis?

A2: Several factors can significantly impact the reaction yield:

  • Purity of 2-aminothiophenol: 2-aminothiophenol is prone to oxidation, forming a disulfide byproduct that will not participate in the desired reaction, thereby lowering the yield.[4] Using freshly purified 2-aminothiophenol is crucial.

  • Catalyst: The choice of an appropriate catalyst is critical. While some reactions can proceed without a catalyst, many benefit from either acidic (e.g., acetic acid, trifluoroacetic acid) or basic (e.g., pyridine, piperidine) conditions to facilitate the condensation and cyclization steps.[1][4] Solid acid catalysts have also been shown to be effective.[5][6]

  • Reaction Conditions: Temperature and reaction time are key parameters. Microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[7][8]

  • Solvent: The choice of solvent can influence reaction rates and yields. Solvents like ethanol, toluene, and hexafluoro-2-propanol (HFIP) are commonly used.[1][9] In some cases, solvent-free conditions have been employed successfully.[2][7]

Q3: What are the typical byproducts I might encounter in this synthesis?

A3: The most common byproduct is the disulfide of 2-aminothiophenol, which arises from the oxidation of the starting material.[1][4] Another potential side product is the formation of benzothiazoles, especially if the reaction conditions are not carefully controlled.[10] In the reaction of 2-aminothiophenol with acrylic acid, N-[2-(carboxyethylthio)phenyl]-α-alanine can also be formed as a byproduct.[11][12]

Q4: How can I purify the final product?

A4: Purification of this compound derivatives is typically achieved through recrystallization from a suitable solvent, such as ethanol.[9] If the product is an oil or if recrystallization is ineffective, column chromatography is a common alternative.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Impure 2-aminothiophenol: The starting material may have oxidized to the disulfide.[4]Use freshly distilled or commercially available high-purity 2-aminothiophenol. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short.Gradually increase the reaction temperature. If using conventional heating, consider switching to microwave irradiation to potentially improve the yield and reduce the reaction time.[7][8]
Incorrect Catalyst: The chosen catalyst may not be effective for your specific substrates.[4]If using an acid catalyst, ensure it is not deactivating the amine functionality of 2-aminothiophenol. Experiment with different acidic or basic catalysts, or consider a catalyst-free approach in a suitable solvent like HFIP.[1]
Formation of a Significant Amount of Disulfide Byproduct Oxidation of 2-aminothiophenol: Exposure of the starting material to air.[1][4]Handle 2-aminothiophenol under an inert atmosphere. Degas the solvent before use.
Incomplete Reaction (Starting Material Remains) Insufficient Reaction Time or Temperature: The reaction has not gone to completion.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Equilibrium has been reached: The forward and reverse reaction rates are equal.If possible, try to remove a byproduct (e.g., water) to shift the equilibrium towards the product side.
Difficulty in Product Isolation/Purification Product is an oil: Oily products can be challenging to handle and purify.[4]Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the product. If this fails, use column chromatography for purification.
Product is impure after recrystallization: The chosen solvent may not be optimal for removing impurities.Try a different recrystallization solvent or a mixture of solvents. If impurities persist, column chromatography may be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,3-Dihydro-1,5-benzothiazepine Derivatives

MethodReactantsCatalystSolventTemperature (°C)TimeYield (%)Reference
Conventional2-Aminothiophenol, ChalconesAcetic AcidTolueneReflux6-8 h~60-75[1]
Microwave2-Aminothiophenol, ChalconesZirconium(IV) oxychlorideSolvent-free-3-6 min65-82[7]
Ultrasound2-Aminothiophenol, ChalconesFerrous sulfateEthanol40-Good[8]
Domino Process2-Aminothiophenol, ChalconesNoneHFIPRoom Temp3-4 hup to 98[1][9]
One-PotBenzaldehyde, Acetophenone, 2-AminothiophenolSolid acid and base---95[5][6]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydro-1,5-benzothiazepines via Domino Reaction in HFIP [9]

  • To a stirred solution of the appropriate chalcone (1.0 mmol) in hexafluoro-2-propanol (HFIP; 10.0 mL) at ambient temperature, add 2-aminobenzenethiol (2.0 mmol).

  • Heat the reaction mixture to reflux for 3–4 hours until a crystalline solid is obtained.

  • After cooling, collect the precipitated solid by filtration.

  • Wash the solid with diethyl ether and cold methanol.

  • Recrystallize the crude product from aqueous ethanol to afford the pure benzothiazepine product.

Protocol 2: Microwave-Assisted Synthesis of 2-(1H-indol-3-yl)-4-substituted-2,3-dihydrobenzo[1][11]thiazepine Derivatives [7]

  • Take an equimolar mixture of the appropriate 1-substituted-3-(1H-indolyl)-2-propen-1-one and 2-aminothiophenol in a beaker.

  • Add a catalytic amount of zirconium(IV) oxychloride.

  • Irradiate the mixture in a microwave oven at 300 W for 3-6 minutes.

  • Monitor the completion of the reaction by TLC.

  • After completion, cool the reaction mixture and add a small amount of methanol.

  • Collect the precipitated solid by filtration and recrystallize from ethanol.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product R1 2-Aminothiophenol Mix Mixing & Reaction (Solvent, Catalyst, Heat/Microwave) R1->Mix R2 Acrylic Acid Derivative or Chalcone R2->Mix Workup Quenching & Extraction Mix->Workup Purify Recrystallization or Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield? CheckPurity Check Purity of 2-Aminothiophenol Start->CheckPurity Yes Success Yield Improved Start->Success No InertAtmosphere Use Inert Atmosphere CheckPurity->InertAtmosphere OptimizeConditions Optimize Reaction Conditions (Temp, Time) InertAtmosphere->OptimizeConditions ChangeCatalyst Change Catalyst OptimizeConditions->ChangeCatalyst UseMicrowave Consider Microwave Irradiation ChangeCatalyst->UseMicrowave Purification Review Purification Strategy UseMicrowave->Purification Purification->Success

Caption: A logical troubleshooting guide for addressing low reaction yields.

References

Overcoming challenges in the purification of benzothiazepine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of benzothiazepine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification strategies for crude benzothiazepine derivatives?

A1: The most common initial strategies involve column chromatography on silica gel or recrystallization. Column chromatography is highly versatile for separating the target compound from reaction byproducts and unreacted starting materials. A typical mobile phase is a gradient of n-hexane and ethyl acetate.[1][2] Recrystallization is a cost-effective method for purifying solid compounds to a high degree, assuming a suitable solvent is found.[3][4]

Q2: My benzothiazepine derivative is unstable on silica gel. What are my options?

A2: If your compound shows degradation on silica gel, consider the following alternatives:

  • Use a deactivated stationary phase: Treat silica gel with a base like triethylamine to neutralize acidic sites.

  • Switch to a different stationary phase: Alumina (basic or neutral) can be a good alternative. For more polar compounds, reverse-phase chromatography (C18) might be necessary.

  • Employ non-chromatographic methods: Techniques like recrystallization or liquid-liquid extraction can purify the compound without exposing it to a solid stationary phase.[5]

Q3: I am struggling with the separation of enantiomers. What techniques are recommended for chiral benzothiazepine derivatives?

A3: Chiral separation is critical as enantiomers can have different pharmacological activities.[6] The primary methods for resolving enantiomers of benzothiazepine derivatives are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method, utilizing a chiral stationary phase (CSP). Polysaccharide-based CSPs are often successful.[7]

  • Capillary Electrophoresis (CE): CE, particularly with charged cyclodextrins as chiral selectors, offers high efficiency and low solvent consumption for separating neutral enantiomers like many benzothiazepines.[8][9]

  • Diastereomeric Recrystallization: This involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by standard recrystallization due to their different physical properties.

Q4: How can I improve the yield and purity of my final product?

A4: Optimizing yield and purity often involves a multi-step approach:

  • Reaction Work-up: Ensure the initial work-up procedure (e.g., liquid-liquid extraction) effectively removes the bulk of impurities before chromatography.

  • Chromatography Optimization: Systematically screen different solvent systems (mobile phases) and stationary phases to achieve the best separation.[1] Thin-Layer Chromatography (TLC) is an invaluable tool for this screening process.[10]

  • Loading Capacity: Avoid overloading the chromatography column, as this is a common cause of poor separation.

  • Final Polishing Step: A final recrystallization step after chromatography can significantly increase the purity of the isolated solid.[3]

Troubleshooting Guides

Issue 1: Poor Separation or Co-elution in Column Chromatography
Possible CauseTroubleshooting StepRationale
Inappropriate Mobile Phase Polarity Adjust the solvent ratio. If compounds elute too quickly (high Rf), decrease polarity (e.g., increase hexane). If they elute too slowly (low Rf), increase polarity (e.g., increase ethyl acetate).Optimizing the mobile phase polarity enhances the differential migration of compounds on the stationary phase, leading to better separation.[1]
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the stationary phase weight.Exceeding the column's capacity prevents proper interaction between the compounds and the stationary phase, causing band broadening and co-elution.
Incorrect Stationary Phase If separation on silica is poor, try reverse-phase (C18) chromatography, especially for moderately polar compounds.Changing the separation mechanism from normal-phase (polar stationary phase) to reverse-phase (non-polar stationary phase) can dramatically alter selectivity.
Sample Insolubility at Top of Column Dissolve the crude sample in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the column.This "dry loading" technique prevents the sample from precipitating at the top of the column and ensures a narrow starting band, improving resolution.
Issue 2: Low Recovery or Product Loss During Purification
Possible CauseTroubleshooting StepRationale
Compound Degradation on Column Add a modifier to the mobile phase. For acid-sensitive compounds, add 0.1-1% triethylamine. For base-sensitive compounds, add 0.1-1% acetic acid.Neutralizing active sites on the stationary phase (e.g., acidic silanol groups on silica) can prevent the degradation of sensitive molecules.
Irreversible Adsorption Use a more polar mobile phase or switch to a less active stationary phase like Celite®.Highly polar or functionalized compounds can bind irreversibly to active sites on silica or alumina, leading to significant product loss.
Product is Too Soluble in Crystallization Solvent Use a binary solvent system. Dissolve the compound in a good solvent at a high temperature, then slowly add a poor solvent (an "anti-solvent") until turbidity appears. Cool slowly.This technique allows for fine control over the saturation point, promoting crystal formation for highly soluble compounds.[3]
Premature Crystallization During Hot Filtration Preheat the filtration funnel and receiving flask. Use a slight excess of hot solvent to ensure the compound remains dissolved.This prevents the solution from cooling prematurely, which would cause the product to crystallize along with impurities on the filter paper.[4]

Experimental Protocols

Protocol 1: General Flash Chromatography Purification

This protocol is a starting point for the initial purification of a crude benzothiazepine derivative.

  • Stationary Phase Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate).

  • Sample Preparation: Dissolve the crude product in a minimal volume of the appropriate solvent (e.g., dichloromethane or the mobile phase).

  • Loading: Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[2]

  • Fraction Collection: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.

Protocol 2: High-Purity Preparative HPLC

This protocol is suitable for final purification or separation of closely related isomers.

  • Column: Select an appropriate reverse-phase column (e.g., C18, 5-10 µm particle size).

  • Mobile Phase: Prepare a filtered and degassed mobile phase, typically a mixture of a buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.[11]

  • Method Development: Develop an isocratic or gradient elution method on an analytical HPLC system to achieve baseline separation of the target peak from impurities.

  • Sample Preparation: Dissolve the partially purified sample in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Collection: Inject the sample onto the preparative HPLC system. Collect the eluent corresponding to the target peak using a fraction collector triggered by UV absorbance.

  • Product Isolation: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized or extracted to isolate the final product.

Protocol 3: Recrystallization for Final Purification

This protocol is used to achieve high crystalline purity for solid compounds.[3]

  • Solvent Screening: In small test tubes, test the solubility of the compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture until the solid is completely dissolved.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Visualizations

Troubleshooting Workflow for Purification Issues

G start Purification Problem (e.g., Low Purity, Low Yield) check_tlc Analyze Crude & Fractions by TLC start->check_tlc purity_issue Purity Issue (Overlapping Spots) check_tlc->purity_issue Assess Purity yield_issue Yield Issue (Product Loss) check_tlc->yield_issue Assess Recovery change_solvent Optimize Mobile Phase (Change Polarity/Solvents) purity_issue->change_solvent Yes end_node Pure Product purity_issue->end_node No check_stability Assess Stability on Silica (TLC Spot Test) yield_issue->check_stability Yes yield_issue->end_node No change_column Change Stationary Phase (e.g., RP-C18, Alumina) change_solvent->change_column Still Impure recrystallize Add Recrystallization Step change_column->recrystallize Still Impure recrystallize->end_node deactivate_silica Use Deactivated Silica (e.g., with Triethylamine) check_stability->deactivate_silica Degradation non_chrom Use Non-Chromatographic Method (e.g., Extraction, Crystallization) check_stability->non_chrom Irreversible Binding deactivate_silica->end_node non_chrom->end_node

Caption: A logical workflow for troubleshooting common purification challenges.

Mechanism of Action: Benzothiazepine (Diltiazem) Signaling Pathway

Benzothiazepines like Diltiazem primarily act as calcium channel blockers. They bind to the L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle.[12][][14] By inhibiting the influx of calcium ions into these cells, they cause vasodilation (relaxation of blood vessels) and have negative inotropic and chronotropic effects on the heart (decreasing contractility and heart rate).[15][16] This mechanism leads to reduced blood pressure and decreased myocardial oxygen demand.[12][] The influx of Ca2+ through L-type channels can also activate signaling pathways, such as the MAP kinase pathway, leading to changes in gene expression.[17][18]

G cluster_membrane Cell Membrane cluster_effects Cellular & Physiological Effects ltcc L-Type Calcium Channel (LTCC) ca_influx Ca²⁺ Influx ltcc->ca_influx Blocks diltiazem Benzothiazepine (e.g., Diltiazem) diltiazem->ltcc Binds to & Inhibits vasodilation Smooth Muscle Relaxation (Vasodilation) ca_influx->vasodilation Leads to ↓ heart_effects Decreased Heart Rate & Contractility ca_influx->heart_effects Leads to ↓ mapk MAP Kinase Pathway Activation ca_influx->mapk Can Activate gene_exp Altered Gene Expression mapk->gene_exp

Caption: Simplified signaling pathway for benzothiazepine calcium channel blockers.

References

Technical Support Center: 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during the synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the typical starting materials?

The most widely employed method for preparing 2,3-dihydro-1,5-benzothiazepines involves the reaction of an o-aminothiophenol with an α,β-unsaturated carbonyl compound.[1][2][3] For the parent compound, this compound, the typical starting materials are 2-aminothiophenol and acrylic acid or its esters (e.g., ethyl acrylate).[4][5][6] Another common approach involves the reaction of o-aminothiophenol with chalcones under acidic or basic conditions to yield substituted derivatives.[1]

Q2: What are the known byproducts in the reaction between 2-aminothiophenol and acrylic acid?

The reaction of 2-aminothiophenol with acrylic acid can lead to the formation of several products besides the desired this compound. A significant byproduct that has been identified is N-[2-(carboxyethylthio)phenyl]-β-alanine.[4][5][6] The formation of these different products is dependent on the reaction conditions.

Q3: Can other α,β-unsaturated compounds be used, and do they generate different byproducts?

Yes, other α,β-unsaturated compounds are frequently used, leading to a variety of substituted 1,5-benzothiazepines. For instance, the reaction of chalcones with o-aminothiophenol is a common method.[1] When using substituted α,β-unsaturated ketones, the potential for side reactions and the formation of isomeric byproducts can increase, depending on the substituents and reaction conditions.

Q4: How can I minimize the formation of byproducts in my reaction?

Minimizing byproduct formation often involves careful control of reaction conditions. Key parameters to consider include:

  • Reaction Temperature: Running the reaction at an optimal temperature can favor the desired cyclization over competing side reactions.

  • Solvent: The choice of solvent can influence the reaction pathway. For example, hexafluoro-2-propanol (HFIP) has been used as a solvent for the reaction of o-aminothiophenol with chalcones.[1]

  • Catalyst: The use of an appropriate acid or base catalyst can promote the desired intramolecular cyclization.

  • Stoichiometry of Reactants: Precise control of the molar ratios of the reactants can help to reduce the formation of byproducts resulting from side reactions of unreacted starting materials.

Troubleshooting Guide

Problem 1: My reaction yielded a significant amount of a soluble, non-cyclized product instead of the expected benzothiazepinone.

  • Possible Cause: This is likely due to the formation of the linear adduct, such as N-[2-(carboxyethylthio)phenyl]-β-alanine, which did not undergo intramolecular cyclization.[4][5][6] This can happen if the reaction conditions are not optimal for the cyclization step.

  • Troubleshooting Steps:

    • Promote Cyclization: After the initial addition reaction, consider adding a cyclizing agent. For similar syntheses, reagents like 1,3-dicyclohexylcarbodiimide (DCC) have been used to facilitate cyclization.[7]

    • Increase Temperature: Gently heating the reaction mixture after the initial Michael addition may provide the necessary activation energy for the intramolecular cyclization.

    • Acid Catalysis: The addition of a catalytic amount of a protic or Lewis acid can facilitate the intramolecular amide formation.

Problem 2: I have obtained a mixture of products that are difficult to separate by standard column chromatography.

  • Possible Cause: The byproducts may have similar polarities to the desired product, making chromatographic separation challenging.

  • Troubleshooting Steps:

    • Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent or solvent mixture. This can often effectively remove minor impurities.

    • Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or a different separation technique like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Derivative Formation: In some cases, it may be possible to selectively react the desired product or a major impurity to form a derivative that is easier to separate. The original product can then be regenerated.

Byproduct Data

Byproduct NameMolecular FormulaKey Identifying Features (Spectroscopic)Conditions Favoring Formation
N-[2-(carboxyethylthio)phenyl]-β-alanineC12H15NO4SPresence of two distinct carboxylic acid protons in 1H NMR; characteristic IR stretches for both amine and carboxylic acid functional groups.Milder reaction conditions that favor the initial Michael addition but are insufficient for subsequent intramolecular cyclization.[4][5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a general procedure and may require optimization.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol or toluene).

  • Slowly add acrylic acid (1.1 equivalents) to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.

Protocol 2: Identification and Characterization of Byproducts

  • Isolate Byproducts: Separate the components of the crude reaction mixture using column chromatography or preparative HPLC.

  • Mass Spectrometry: Obtain the mass spectrum (e.g., ESI-MS) of each isolated component to determine its molecular weight.

  • NMR Spectroscopy: Record 1H and 13C NMR spectra for each component to elucidate its chemical structure. For the common byproduct N-[2-(carboxyethylthio)phenyl]-β-alanine, expect to see signals corresponding to two separate ethyl chains and aromatic protons.

  • FT-IR Spectroscopy: Analyze the functional groups present in each component using FT-IR spectroscopy. Look for characteristic absorptions for N-H, C=O (amide and carboxylic acid), and S-H (if any unreacted starting material is present).

Visualizations

Reaction_Pathway 2-Aminothiophenol 2-Aminothiophenol Intermediate 3-((2-aminophenyl)thio)propanoic acid 2-Aminothiophenol->Intermediate + Acrylic Acid (Michael Addition) Acrylic Acid Acrylic Acid Acrylic Acid->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Byproduct N-[2-(carboxyethylthio)phenyl]-β-alanine Intermediate->Byproduct Further reaction with Acrylic Acid Byproduct_Identification_Workflow cluster_workflow Byproduct Identification Workflow Crude_Mixture Crude Reaction Mixture Separation Separation (e.g., Chromatography) Crude_Mixture->Separation Isolated_Components Isolated Components Separation->Isolated_Components MS Mass Spectrometry Isolated_Components->MS NMR NMR Spectroscopy (1H, 13C) Isolated_Components->NMR FTIR FT-IR Spectroscopy Isolated_Components->FTIR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation

References

Technical Support Center: Optimization of Benzothiazepine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzothiazepine cyclization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of benzothiazepines, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My benzothiazepine cyclization reaction is resulting in a very low yield or no product at all. What are the common initial checks I should perform?

  • Answer:

    • Purity of Starting Materials: Verify the purity of your reactants, particularly the 2-aminothiophenol and the α,β-unsaturated ketone (chalcone) derivative. Impurities can interfere with the reaction.[1] Consider purification of starting materials if necessary.

    • Reaction Conditions: Critically evaluate your reaction conditions. Key parameters to check include temperature, reaction time, solvent, and catalyst choice.[2] Some reactions may fail at room temperature and require elevated temperatures to proceed.[2]

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), as 2-aminothiophenol can be susceptible to oxidation.[1]

    • Catalyst Activity: If using a catalyst, ensure it is active and has been stored correctly. For solid catalysts, ensure proper activation if required.

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation, complicating the purification of my desired benzothiazepine. What are the likely causes and how can I minimize them?

  • Answer:

    • Incomplete Cyclization: A common side product is the intermediate formed from the initial thia-Michael addition of 2-aminothiophenol to the chalcone, which fails to cyclize.[3] To promote complete cyclization, you can try increasing the reaction temperature or extending the reaction time.

    • Reaction Conditions: The choice of solvent and catalyst can significantly influence the formation of side products. It may be necessary to screen different solvents and catalysts to find the optimal conditions for your specific substrates. For instance, PEG-400 has been shown to be an effective solvent, leading to high yields.[2][4]

    • Alternative Reaction Pathways: Depending on the substrates and conditions, alternative reactions can occur. Careful analysis of the side products (e.g., by NMR or Mass Spectrometry) can provide insight into these pathways and help in optimizing the conditions to favor the desired cyclization.

Issue 3: Reaction Stalls and Does Not Go to Completion

  • Question: My reaction seems to start but then stalls, leaving a significant amount of starting material. What can I do to drive the reaction to completion?

  • Answer:

    • Insufficient Temperature: The reaction temperature might be too low to overcome the activation energy for the cyclization step.[1] A gradual increase in temperature while monitoring the reaction by TLC can be beneficial.

    • Catalyst Deactivation: The catalyst may become deactivated over the course of the reaction.[1] Adding a fresh portion of the catalyst could help to restart the reaction.

    • Reagent Stoichiometry: Re-verify the stoichiometry of your reactants. A slight excess of one of the reactants might be necessary to drive the reaction to completion.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,5-benzothiazepines?

A1: The most prevalent method is the condensation reaction between 2-aminothiophenols and α,β-unsaturated ketones (chalcones).[3] This reaction typically proceeds through a thia-Michael addition followed by an intramolecular cyclization. Various energy sources can be employed to promote this reaction, including conventional heating, microwave irradiation, and ultrasound.[4]

Q2: How do I choose the right catalyst for my benzothiazepine cyclization?

A2: The choice of catalyst depends on the specific substrates and desired reaction conditions. Several catalysts have been successfully used, including:

  • Lewis acids: Zinc acetate[4], Ceric Ammonium Nitrate (CAN)[3]

  • Brønsted acids: Acetic acid, Trifluoroacetic acid (TFA)[5]

  • Heterogeneous catalysts: Bleaching earth clay[2], Zeolites (e.g., H-MCM-22)[6][7]

  • Other catalysts: Ferrous sulfate[4], Rhodium complexes for specific cyclizations.[4]

It is often necessary to screen a few catalysts to find the most effective one for a particular transformation.

Q3: What is the effect of temperature on the reaction yield and time?

A3: Temperature is a critical parameter. While some reactions can proceed at room temperature, many require heating to achieve a good yield in a reasonable time.[2][4] For example, in one study, product formation was observed starting at 40°C, with the maximum yield achieved at 60°C. Higher temperatures led to a decline in yield.[2] Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating.[4]

Q4: Which solvents are recommended for benzothiazepine synthesis?

A4: A variety of solvents have been employed. "Green" solvents like Polyethylene glycol (PEG-400) have been shown to be highly effective, leading to excellent yields.[2][4] Other common solvents include dimethylformamide (DMF)[4], methanol[5], and ethanol. In some cases, solvent-free conditions using inorganic supports like silica gel or alumina have also been reported.[8][9]

Data Presentation

Table 1: Optimization of Temperature for 1,5-Benzothiazepine Synthesis

EntryTemperature (°C)Time (min)Yield (%)
1Room Temperature-No reaction
24060Product formation observed
35060Increased yield
46055>95
57050Decreased yield
68050Further decrease in yield

Data adapted from a study on PEG-400 mediated synthesis.[2]

Table 2: Effect of Solvent on Yield and Reaction Time

EntrySolventTime (min)Yield (%)
1Dichloromethane12060
2Ethanol9075
3Acetonitrile12065
4PEG-40055>95

Reaction conditions: 60°C. Data adapted from a study on PEG-400 mediated synthesis.[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2,4-disubstituted-1,5-benzothiazepines

  • Reactants: 2-aminothiophenol (1 mmol), 1,3-substituted-prop-2-en-1-one (chalcone) (1 mmol), and a catalytic amount of zinc acetate.

  • Procedure:

    • Combine 2-aminothiophenol, the chalcone derivative, and a catalytic amount of zinc acetate in a microwave-safe reaction vessel.

    • Place the mixture in a microwave reactor and irradiate for 2-3 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Purify the crude product by recrystallization or column chromatography to afford the desired 1,5-benzothiazepine.

  • Expected Yield: 60-88%[4]

Protocol 2: Ultrasound-Assisted Synthesis of 1,5-Benzothiazepine Derivatives

  • Reactants: 2-aminothiophenol (1 mmol), substituted chalcone (1 mmol), and ferrous sulfate (catalyst).

  • Procedure:

    • In a suitable flask, dissolve the substituted chalcone and 2-aminothiophenol in a minimal amount of a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of ferrous sulfate.

    • Place the flask in an ultrasonic bath and irradiate at 40°C.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench the reaction and extract the product.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by column chromatography.

  • Expected Yield: Varies with substrate, can be excellent.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Reactants: - 2-Aminothiophenol - Chalcone - Catalyst start->reactants solvent Add Solvent (e.g., PEG-400) reactants->solvent energy Apply Energy: - Conventional Heating - Microwave - Ultrasound solvent->energy monitor Monitor Progress (TLC) energy->monitor monitor->energy Incomplete complete Reaction Complete monitor->complete Complete cool Cool to RT complete->cool purify Purification: - Recrystallization or - Column Chromatography cool->purify product Final Product purify->product

Caption: General experimental workflow for benzothiazepine synthesis.

troubleshooting_low_yield start Low/No Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere impure Purify Starting Materials check_purity->impure Impure optimize_temp Optimize Temperature check_conditions->optimize_temp Sub-optimal Temp optimize_time Optimize Reaction Time check_conditions->optimize_time Sub-optimal Time optimize_catalyst Screen Catalysts/Solvents check_conditions->optimize_catalyst Inefficient use_inert Use N2 or Ar check_atmosphere->use_inert Air-sensitive impure->start Re-run optimize_temp->start Re-run optimize_time->start Re-run optimize_catalyst->start Re-run use_inert->start Re-run

Caption: Troubleshooting logic for low yield in benzothiazepine cyclization.

References

Troubleshooting low bioactivity in 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one analogs. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and bioactivity assessment.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Synthesis & Characterization

  • Question: My reaction yield of the this compound analog is consistently low. What are the potential causes and how can I improve it?

    • Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

      • Reaction Conditions: The reaction between 2-aminothiophenol and α,β-unsaturated carbonyl compounds (chalcones) is sensitive to reaction conditions.[1][2]

        • Temperature: Ensure the optimal reaction temperature is maintained. Some syntheses require elevated temperatures to proceed efficiently.[3]

        • Solvent: The choice of solvent can significantly impact yield. While conventional solvents like ethanol and acetonitrile are used, green solvents like PEG-400 have been reported to improve yields and reduce reaction times.[3] Solvent-free conditions or microwave irradiation have also been shown to be effective.

        • Catalyst: The presence and type of catalyst can be crucial. While some reactions proceed without a catalyst, others benefit from acidic or basic conditions, or the use of catalysts like bleaching clay or ferrous sulfate.[2][3]

      • Purity of Starting Materials: Impurities in your 2-aminothiophenol or chalcone starting materials can lead to side reactions and lower yields. Ensure the purity of your reactants through appropriate purification techniques before starting the reaction.

      • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] Stopping the reaction too early or leaving it for too long can result in incomplete conversion or degradation of the product.

      • Work-up Procedure: The work-up and purification process can lead to product loss. Optimize your extraction and chromatography conditions to maximize recovery.

  • Question: I am observing multiple spots on my TLC after the reaction, indicating the formation of side products. What are these and how can I minimize them?

    • Answer: The formation of side products is a common issue. Potential side products could include unreacted starting materials, intermediates, or products from competing side reactions.

      • Control of Reaction Conditions: Strict control over reaction temperature and time can minimize the formation of degradation products.

      • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.

      • Purification of Reactants: As mentioned previously, using highly pure starting materials is critical to avoid side reactions.

Bioactivity Assays

  • Question: My synthesized this compound analog shows low or no bioactivity in my assay. What are the possible reasons?

    • Answer: Low bioactivity can be due to several factors, ranging from the compound's intrinsic properties to experimental setup.

      • Structure-Activity Relationship (SAR): The biological activity of these analogs is highly dependent on their chemical structure.[5][6]

        • Substituents: The nature and position of substituents on the phenyl rings play a crucial role. For instance, electron-withdrawing groups like halogens have been shown to enhance anticancer and antimicrobial activities.[3] The presence of heterocyclic substituents can also significantly impact bioactivity.[7]

        • Stereochemistry: The stereochemistry of the molecule can be critical for its interaction with biological targets. The d-cis-isomer of some derivatives has been found to be more potent.[6]

      • Compound Solubility: Poor solubility of your compound in the assay buffer can lead to an underestimation of its activity.

        • Solvent Choice: Ensure the solvent used to dissolve your compound (e.g., DMSO) is compatible with your assay and used at a final concentration that does not affect the experimental outcome.

        • Solubility Enhancement: If solubility is an issue, consider using co-solvents or formulating the compound with solubility-enhancing excipients, if appropriate for your assay.

      • Compound Stability: The compound may be unstable under the assay conditions (e.g., pH, temperature, light exposure). Assess the stability of your compound under the specific assay conditions.

      • Assay-Specific Issues:

        • Cell-based assays: Ensure the health and confluency of your cell lines. Verify that the compound is not cytotoxic at the tested concentrations if you are not evaluating cytotoxicity.

        • Enzyme assays: Confirm the activity of your enzyme and the proper functioning of your detection system. The compound may not be an inhibitor of the specific enzyme you are testing.[8]

  • Question: I am observing high variability in my bioactivity measurements between experiments. How can I improve the reproducibility of my results?

    • Answer: High variability can be frustrating and can obscure real biological effects. To improve reproducibility:

      • Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, incubation times, reagent concentrations, and instrument settings, are kept consistent across all experiments.

      • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate the assay performance.

      • Reagent Quality: Use high-quality reagents and ensure they are stored correctly and are not expired.

      • Pipetting Accuracy: Inaccurate pipetting can introduce significant errors. Calibrate your pipettes regularly and use proper pipetting techniques.

      • Compound Handling: Prepare fresh dilutions of your compound for each experiment from a concentrated stock solution to avoid degradation.

Frequently Asked Questions (FAQs)

  • What are the known biological activities of this compound analogs?

    • These compounds have been reported to possess a wide range of biological activities, including anticancer, antimicrobial (antibacterial and antifungal), anticonvulsant, anti-inflammatory, and cardiovascular effects.[3][5][7][9][10][11] They are known to act as calcium channel blockers.[9][11]

  • What are the key structural features that influence the bioactivity of these compounds?

    • The substituents on the phenyl rings are critical. For example, halogen substitutions can significantly enhance anticancer and antimicrobial activities.[3][12] The nature and position of these substituents can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.[5][6]

  • What are some common synthetic routes to prepare these analogs?

    • The most common method involves the condensation reaction of a 2-aminothiophenol with an α,β-unsaturated carbonyl compound (chalcone).[1][2] Variations in catalysts (acidic, basic, or heterogeneous), solvents, and reaction conditions (conventional heating, microwave irradiation) are employed to optimize the synthesis.[3][12][13]

  • Are there any "green" or environmentally friendly methods for synthesizing these compounds?

    • Yes, several green synthetic approaches have been developed. These include the use of eco-friendly solvents like PEG-400, solvent-free reaction conditions, and energy-efficient methods like microwave-assisted synthesis.[3][12][13] These methods often lead to higher yields, shorter reaction times, and easier work-up procedures.[3]

Data Presentation

Table 1: Anticancer Activity of this compound Analogs

CompoundCell LineIC50 (µM)Reference
2cHep G-2 (Liver Cancer)3.29 ± 0.15[3]
2fHep G-2 (Liver Cancer)4.38 ± 0.11[3]
2jHep G-2 (Liver Cancer)4.77 ± 0.21[3]
2jDU-145 (Prostate Cancer)15.42 ± 0.16[3]
Methotrexate (Standard)Hep G-2 (Liver Cancer)4.68 ± 0.17[3]
Methotrexate (Standard)DU-145 (Prostate Cancer)21.96 ± 0.15[3]

Table 2: Antimicrobial Activity of 1,5-Benzothiazepine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Fluorinated derivative (BT6)Staphylococcus aureus0.4[14]
Fluorinated derivative (BT6)Candida albicans0.4[14]
Dichloro derivative (BT3)Staphylococcus aureus0.4[14]
Dichloro derivative (BT3)Candida albicans1.6[14]
Ciprofloxacin (Standard)--[14]
Fluconazole (Standard)--[14]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Bioactivity Screening cluster_analysis Data Analysis start Starting Materials (2-Aminothiophenol, Chalcones) reaction Cyclocondensation Reaction start->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup characterization Characterization (NMR, MS, etc.) workup->characterization stock Prepare Stock Solution (e.g., in DMSO) characterization->stock dilution Serial Dilutions stock->dilution assay Perform Bioassay (e.g., MTT Assay) dilution->assay data_acq Data Acquisition (e.g., Plate Reader) assay->data_acq analysis Calculate % Inhibition / Viability data_acq->analysis ic50 Determine IC50 / MIC analysis->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Experimental workflow for synthesis and bioactivity evaluation.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation benzothiazepine This compound Analog benzothiazepine->akt Inhibition

Caption: Potential signaling pathway modulated by the analogs.

References

Enhancing the stability of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one during assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an assay?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The inherent chemical structure, featuring a lactam (cyclic amide) and a thioether linkage within the seven-membered ring, makes it susceptible to certain degradation pathways.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure and data from related compounds like diltiazem, the primary degradation pathways are likely to be:

  • Hydrolysis: The amide bond within the benzothiazepine ring can undergo hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the seven-membered ring.

  • Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, which can form sulfoxide or sulfone derivatives.

  • Photodegradation: Exposure to ultraviolet (UV) or even ambient light can potentially induce degradation, a common issue for many heterocyclic compounds.

Q3: What are the recommended storage conditions for solid this compound and its solutions?

A3: For the solid compound, it is recommended to store it in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C is advisable. Solutions should be freshly prepared for assays whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials or wrapping containers in aluminum foil, and purged with an inert gas like nitrogen or argon to minimize oxidation.

Q4: Which solvents are most suitable for dissolving and storing this compound for assays?

A4: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for dissolving benzothiazepine derivatives for in vitro assays. However, the choice of solvent should always be validated for compatibility with the specific assay system. For aqueous buffers, it is crucial to control the pH and consider the use of co-solvents to maintain solubility and stability.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of compound activity or inconsistent assay results over time. Degradation of the compound in the assay medium.1. Prepare fresh solutions: Avoid using old stock solutions. 2. Control pH: Buffer the assay medium to a pH where the compound is most stable (typically near neutral, but should be determined experimentally). 3. Protect from light: Conduct experiments under subdued light and store solutions in light-blocking containers. 4. Minimize exposure to air: Use degassed solvents and consider working under an inert atmosphere.
Appearance of unexpected peaks in chromatograms (e.g., HPLC). Formation of degradation products.1. Characterize degradation products: Use techniques like mass spectrometry (MS) to identify the unexpected peaks. This can help confirm the degradation pathway. 2. Perform forced degradation studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products and confirm their retention times. 3. Optimize analytical method: Ensure the analytical method can resolve the parent compound from all potential degradation products.
Poor solubility or precipitation of the compound in aqueous assay buffers. The compound may have low aqueous solubility.1. Use a co-solvent: A small percentage of an organic solvent like DMSO or ethanol can be used to improve solubility. Ensure the final concentration of the co-solvent is compatible with the assay. 2. pH adjustment: The solubility of the compound may be pH-dependent. Test a range of pH values to find the optimal solubility. 3. Use of solubilizing agents: Consider the use of cyclodextrins or other solubilizing excipients, but validate their non-interference with the assay.

Quantitative Data on Stability

Stress Condition % Drug Remaining (Diltiazem) Primary Degradation Pathway (Inferred)
Acidic Hydrolysis (e.g., 0.1 M HCl at 80°C for 2h)~15-20%Hydrolysis of the amide bond in the thiazepine ring.
Alkaline Hydrolysis (e.g., 0.1 M NaOH at 80°C for 30 min)~10-15%Hydrolysis of the amide bond in the thiazepine ring.
Oxidative Degradation (e.g., 3-30% H₂O₂ at RT for 24h)~85-90%Oxidation of the sulfur atom.
Thermal Degradation (e.g., 80°C for 48h)~80-85%General thermal decomposition.
Photolytic Degradation (e.g., UV light for 24h)~45-50%Photochemical decomposition of the heterocyclic ring.

Note: The data presented is analogous, based on studies of diltiazem, and serves as a qualitative indicator of potential stability issues for this compound.

Experimental Protocols

Protocol for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline for developing a stability-indicating HPLC method to monitor the degradation of this compound.

1. Objective: To develop and validate an HPLC method capable of separating the parent compound from its potential degradation products.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Acids (e.g., hydrochloric acid, phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment and forced degradation

  • Oxidizing agent (e.g., hydrogen peroxide)

3. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV-Vis scan of the compound (a wavelength around 240 nm is a reasonable starting point based on related structures).

  • Injection Volume: 10 µL

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for 2 hours.

  • Alkaline Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 30 minutes.

  • Oxidative Degradation: Treat the compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to 80°C for 48 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.

5. Method Validation:

  • Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent compound peak.

  • Linearity: Prepare a series of standard solutions of the compound at different concentrations and plot a calibration curve.

  • Accuracy: Perform recovery studies by spiking a known amount of the compound into a placebo matrix.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product Ring-Opened Product (Amide bond cleavage) parent->hydrolysis_product H₂O, H⁺/OH⁻ sulfoxide Sulfoxide Derivative parent->sulfoxide [O] photo_products Various Photoproducts parent->photo_products hν (UV light) sulfone Sulfone Derivative sulfoxide->sulfone [O] experimental_workflow cluster_preparation Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation start Prepare stock solution of the compound stress Subject aliquots to stress conditions (Acid, Base, Oxidation, Heat, Light) start->stress control Prepare unstressed control sample start->control hplc Inject samples into HPLC system stress->hplc control->hplc detect Monitor separation and detection of peaks hplc->detect evaluate Evaluate peak purity and resolution detect->evaluate quantify Quantify parent compound and degradation products evaluate->quantify identify Identify degradation products (e.g., using MS) quantify->identify troubleshooting_logic rect rect start Inconsistent Assay Results? check_freshness Are solutions freshly prepared? start->check_freshness prepare_fresh Prepare fresh solutions check_freshness->prepare_fresh No check_storage Proper storage conditions used? check_freshness->check_storage Yes prepare_fresh->check_storage optimize_storage Store at -20°C or lower, protect from light check_storage->optimize_storage No check_ph Is pH of assay medium controlled? check_storage->check_ph Yes optimize_storage->check_ph buffer_medium Use appropriate buffer check_ph->buffer_medium No check_light Experiment protected from light? check_ph->check_light Yes buffer_medium->check_light protect_light Work under subdued light check_light->protect_light No end Assay conditions optimized check_light->end Yes protect_light->end

Technical Support Center: Enhancing the Solubility of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic compound that is expected to have low aqueous solubility due to its predominantly nonpolar structure. A closely related compound, (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, is reported to be only slightly soluble in dimethyl sulfoxide (DMSO) and methanol. The experimental solubility of a similar benzothiazepine derivative was found to be 6.2 µg/mL in a buffer at pH 7.4.

Q2: Which organic solvents are likely to be most effective for dissolving this compound?

Based on the structure and the "like dissolves like" principle, polar aprotic solvents and some polar protic solvents are the most likely candidates for dissolving this compound. These may include:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF)

  • Polar Protic Solvents: Methanol, Ethanol

It is crucial to experimentally determine the solubility in a range of solvents to identify the most suitable one for a specific application.

Q3: How does pH influence the solubility of this compound?

The solubility of this compound is expected to be pH-dependent. The molecule contains a secondary amine within the thiazepine ring, which can be protonated at acidic pH. This protonation would result in a charged species, which is generally more soluble in aqueous solutions. Therefore, the solubility is likely to be higher in acidic conditions (lower pH) compared to neutral or basic conditions.

Q4: What are the primary strategies for increasing the aqueous solubility of this compound?

The main approaches to enhance the aqueous solubility of this compound fall into three categories:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: Modifying the pH of the aqueous solution to ionize the compound.

  • Use of Excipients:

    • Surfactants: Employing surfactants to form micelles that encapsulate the compound.

    • Cyclodextrins: Using cyclodextrins to form inclusion complexes.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Compound precipitates out of aqueous solution. The concentration exceeds the solubility limit at the given conditions (pH, temperature, co-solvent concentration).1. Increase the proportion of the organic co-solvent. 2. Adjust the pH to a more acidic range (e.g., pH 2-5). 3. Increase the concentration of the surfactant or cyclodextrin. 4. Gently warm the solution (if the compound is thermally stable).
Inconsistent solubility results between experiments. - Equilibrium not reached during solubility measurement. - Temperature fluctuations. - Variations in pH of the buffer. - Degradation of the compound.1. Ensure sufficient equilibration time in the shake-flask method (e.g., 24-48 hours). 2. Use a temperature-controlled shaker or water bath. 3. Prepare fresh buffers and verify the pH before each experiment. 4. Assess the stability of the compound under the experimental conditions using techniques like HPLC.
Difficulty dissolving the compound even in organic solvents. The compound may have a stable crystal lattice structure, making it difficult to solvate.1. Try a wider range of organic solvents with varying polarities. 2. Use sonication to aid dissolution. 3. Gently heat the solvent while dissolving (monitor for degradation).

Quantitative Data Summary

The following table summarizes solubility data for a structurally similar compound, which can serve as a useful reference point.

CompoundSolvent/MediumSolubility
(2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-oneDMSOSlightly Soluble
(2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-oneMethanol (with sonication)Slightly Soluble
3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, (2S,3S)-Buffer (pH 7.4)6.2 µg/mL

Key Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol is the gold-standard method for determining the equilibrium solubility of a compound.

Workflow for Shake-Flask Solubility Determination

start Start prep Add excess compound to solvent in a sealed vial start->prep equilibrate Equilibrate at constant temperature with agitation (24-48h) prep->equilibrate separate Centrifuge to separate undissolved solid equilibrate->separate sample Withdraw a known volume of the supernatant separate->sample analyze Analyze concentration by a validated method (e.g., HPLC, UV-Vis) sample->analyze end End analyze->end

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a controlled temperature to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Protocol 2: Co-solvency Method for Solubility Enhancement

This protocol describes how to increase the solubility of the compound by using a mixture of water and a water-miscible organic solvent.

Logical Flow for Co-Solvent Selection and Use

start Poorly Soluble Compound screen Screen solubility in various water-miscible organic solvents (e.g., Ethanol, PEG 400, Propylene Glycol) start->screen select Select the co-solvent with the highest solubilizing power screen->select prepare Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 40%, 60% v/v) select->prepare determine Determine the solubility in each mixture using the shake-flask method prepare->determine plot Plot solubility vs. co-solvent concentration determine->plot optimize Identify the optimal co-solvent concentration for the desired solubility plot->optimize end Solubilized Compound optimize->end

Caption: Decision process for utilizing co-solvents for solubility enhancement.

Methodology:

  • Co-solvent Screening: Determine the solubility of the compound in various neat, water-miscible organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), DMSO).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of the selected co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v in water or buffer).

  • Solubility Determination: Measure the solubility of this compound in each co-solvent mixture using the shake-flask method described in Protocol 1.

  • Data Analysis: Plot the measured solubility as a function of the co-solvent concentration to determine the optimal ratio for the desired application.

Protocol 3: Cyclodextrin Complexation for Solubility Enhancement

This protocol outlines the use of cyclodextrins to form inclusion complexes and improve aqueous solubility.

Workflow for Cyclodextrin-Mediated Solubilization

start Start with Poorly Soluble Compound select_cd Select Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) start->select_cd prepare_cd Prepare aqueous solutions of the cyclodextrin at various concentrations select_cd->prepare_cd add_compound Add excess compound to each cyclodextrin solution prepare_cd->add_compound equilibrate Equilibrate the mixtures (e.g., 24-48h at constant temperature) add_compound->equilibrate analyze Determine the concentration of the dissolved compound in the supernatant equilibrate->analyze phase_solubility Construct a phase-solubility diagram analyze->phase_solubility end Determine Complexation Efficiency and Stability Constant phase_solubility->end

Caption: Experimental workflow for cyclodextrin-based solubility enhancement.

Methodology:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their good solubility and safety profiles.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin at different concentrations (e.g., 0-50 mM).

  • Phase-Solubility Study: Add an excess of this compound to each cyclodextrin solution. Equilibrate the samples using the shake-flask method.

  • Analysis: Determine the concentration of the dissolved compound in the clear supernatant of each sample.

  • Data Interpretation: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this phase-solubility diagram can be used to determine the stoichiometry and stability constant of the inclusion complex.

Avoiding common pitfalls in the synthesis of 1,5-benzothiazepines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,5-benzothiazepines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,5-benzothiazepines, particularly through the common route of condensing 2-aminothiophenol with α,β-unsaturated carbonyl compounds such as chalcones.

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inactive catalyst.Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] If the starting materials are still present after the expected reaction time, consider increasing the temperature or extending the reaction duration. Ensure the catalyst being used is active. For instance, some reactions may require acidic or basic conditions to proceed efficiently.[3]
Poor Quality Starting Materials: Impurities in 2-aminothiophenol or the chalcone can interfere with the reaction. 2-aminothiophenol is prone to oxidation.Use Pure Reagents: Ensure the chalcone is pure and free of starting materials from its own synthesis. Use freshly acquired or purified 2-aminothiophenol. If oxidation is suspected, consider using a reducing agent during the reaction or storing the aminothiophenol under an inert atmosphere.
Formation of a Major Side Product Oxidation of 2-Aminothiophenol: A common side product is the disulfide dimer of 2-aminothiophenol (2,2'-diaminodiphenyl disulfide), which can form in the presence of air.Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol.
Isolation of the Michael Adduct: The initial Michael addition product, a 3-(2-aminophenylmercapto)propiophenone intermediate, may not have cyclized to the final 1,5-benzothiazepine.[1]Promote Cyclization: This intermediate can often be isolated.[1] To encourage cyclization, the reaction may require heating or the addition of a catalytic amount of acid (e.g., glacial acetic acid) or base to facilitate the intramolecular condensation.[1][4]
Difficult Purification Co-elution of Product and Impurities: The desired 1,5-benzothiazepine may have similar polarity to side products or unreacted starting materials, making separation by column chromatography challenging.Optimize Chromatography: A common solvent system for column chromatography is a mixture of n-hexane and ethyl acetate.[5] The polarity can be fine-tuned by adjusting the ratio of these solvents to achieve better separation. Monitor fractions carefully by TLC.
Product Oiling Out During Recrystallization: The product may not crystallize cleanly and instead form an oil.Select Appropriate Recrystallization Solvent: Ethanol is a commonly used solvent for the recrystallization of 1,5-benzothiazepine derivatives.[6] If the product oils out, try a different solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,5-benzothiazepines?

A1: The most prevalent method for synthesizing 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines is the condensation reaction between a substituted 2-aminothiophenol and an α,β-unsaturated ketone, such as a chalcone.[4] This reaction is typically catalyzed by an acid or a base.[3]

Q2: My reaction is sluggish. What catalysts can be used to improve the reaction rate and yield?

A2: A variety of catalysts have been employed to improve the synthesis of 1,5-benzothiazepines. These include acidic catalysts like glacial acetic acid[4], and Lewis acids. Green and reusable catalysts have also been explored. The choice of catalyst can depend on the specific substrates and desired reaction conditions.

Q3: I have isolated a compound that is not my final product, but seems to be an intermediate. What could it be?

A3: It is possible to isolate the initial Michael adduct, which is a 3-(2-aminophenylmercapto)propiophenone derivative.[1] This intermediate forms from the addition of the thiol group of 2-aminothiophenol to the double bond of the chalcone. This intermediate can be cyclized to the final 1,5-benzothiazepine, often with gentle heating in the presence of a catalytic amount of acid.[1]

Q4: How can I confirm the structure of my synthesized 1,5-benzothiazepine?

A4: The structure of 1,5-benzothiazepines is typically confirmed using a combination of spectroscopic techniques, including NMR (¹H and ¹³C), IR, and mass spectrometry. In ¹H NMR, the protons on the seven-membered ring often show characteristic splitting patterns. For example, the methylene protons at the C3 position may appear as distinct signals due to their diastereotopicity.[1]

Data Presentation

The yield of 1,5-benzothiazepines is highly dependent on the reaction conditions. Below is a summary of yields obtained for the synthesis of 2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine under various catalytic and solvent conditions.

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Glacial Acetic AcidTolueneReflux578[4]
PiperidineEthanolReflux672[3]
NonePEG-4001001.592
Ceric Ammonium NitrateEthanolRT0.594
Zinc AcetateSolvent-free (MW)1200.188[4]

Note: This table is a compilation of data from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and experimental setup.

Experimental Protocols

General Procedure for the Synthesis of 2,4-Diaryl-2,3-dihydro-1,5-benzothiazepines

This protocol is a generalized procedure based on literature methods.[4]

Materials:

  • Substituted chalcone (1.0 mmol)

  • 2-Aminothiophenol (1.0 mmol)

  • Glacial Acetic Acid (catalytic amount, ~0.1 mL)

  • Toluene (20 mL)

  • Sodium sulfate (anhydrous)

  • Solvents for column chromatography (n-hexane, ethyl acetate)

  • Ethanol for recrystallization

Procedure:

  • To a solution of the substituted chalcone (1.0 mmol) in toluene (20 mL) in a round-bottom flask, add 2-aminothiophenol (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (~0.1 mL) to the mixture.

  • Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:2:1 mixture of benzene:ethanol:ammonia as the eluent).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.[5]

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Further purify the product by recrystallization from ethanol.[6]

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Chalcone Chalcone Michael_Adduct 3-(2-Aminophenylmercapto) propiophenone Intermediate Chalcone->Michael_Adduct + 2-Aminothiophenol (Michael Addition) 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Michael_Adduct 1,5-Benzothiazepine 2,4-Diaryl-2,3-dihydro- 1,5-benzothiazepine Michael_Adduct->1,5-Benzothiazepine Intramolecular Cyclization (-H2O) 2-Aminothiophenol_side 2-Aminothiophenol Disulfide 2,2'-Diaminodiphenyl Disulfide 2-Aminothiophenol_side->Disulfide Oxidation

Caption: Synthetic pathway for 1,5-benzothiazepines and a common side reaction.

Troubleshooting_Workflow Start Low Yield of 1,5-Benzothiazepine Check_TLC Analyze crude reaction mixture by TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction: Starting materials remain Check_TLC->Incomplete_Reaction Case 1 Multiple_Spots Multiple Products/ Side Products Check_TLC->Multiple_Spots Case 2 Optimize_Conditions Optimize Reaction: Increase time/temperature, check catalyst Incomplete_Reaction->Optimize_Conditions Isolate_Intermediate Isolate intermediate and force cyclization (heat/acid) Multiple_Spots->Isolate_Intermediate Check_Oxidation Check for disulfide side product Multiple_Spots->Check_Oxidation Purification_Issue Purification Challenge: Co-elution Multiple_Spots->Purification_Issue Inert_Atmosphere Use inert atmosphere in future reactions Check_Oxidation->Inert_Atmosphere Optimize_Chroma Optimize chromatography: Adjust solvent polarity Purification_Issue->Optimize_Chroma

Caption: Troubleshooting workflow for low yields in 1,5-benzothiazepine synthesis.

References

Technical Support Center: Synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the potential causes and solutions?

A1: Low yields are a common challenge and can stem from several factors:

  • Incomplete Reaction: The intramolecular cyclization may be slow or reversible. Ensure the reaction is heated for a sufficient duration at the optimal temperature. One established method involves heating a mixture of o-aminothiophenol with acrylic acid at 170°C for several hours.

  • Side Reactions: The primary competing reaction is the formation of N-[2-(carboxyethylthio)phenyl]-β-alanine[1][2]. To favor the desired cyclization, consider using a dehydrating agent or performing the reaction under conditions that remove water.

  • Purity of Starting Materials: 2-aminothiophenol is susceptible to oxidation to the corresponding disulfide. Using old or improperly stored reactant can significantly decrease the yield of the desired product. Always use freshly purified 2-aminothiophenol or verify its purity before starting the reaction.

  • Suboptimal Temperature: The reaction is temperature-sensitive. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition or promote side reactions. A temperature of 170°C has been reported for the direct reaction of the starting materials.

Q2: I am observing a significant amount of a major byproduct. How can I identify and minimize it?

A2: The most likely byproduct in the reaction between 2-aminothiophenol and acrylic acid is the non-cyclized intermediate, N-[2-(carboxyethylthio)phenyl]-β-alanine[1][2].

  • Identification: This byproduct can be identified using standard analytical techniques (TLC, LC-MS, NMR). It will have a different polarity and mass compared to the desired benzothiazepinone.

  • Minimization Strategies:

    • Promote Cyclization: Employing a cyclizing agent such as a carbodiimide (e.g., DCC) or using an acid catalyst can facilitate the final ring-closing step, converting the intermediate into the desired product[3][4].

    • Solvent Choice: While some procedures are performed neat (without solvent), exploring high-boiling point, inert solvents may alter the reaction pathway and favor cyclization. Green solvents like PEG-400 have also been used effectively in related syntheses[5].

    • Reaction Conditions: Adjusting the temperature and reaction time can influence the ratio of cyclized product to the open-chain intermediate.

Q3: What are the recommended purification methods for the final product?

A3: Purification is critical for removing unreacted starting materials and side products.

  • Trituration & Recrystallization: A common and effective initial purification step involves triturating the crude reaction residue with a solvent like ethanol to induce crystallization of the product. Subsequent recrystallization from a suitable solvent, such as acetonitrile or diethyl ether, can further enhance purity.

  • Column Chromatography: For difficult-to-separate impurities or for achieving very high purity, silica gel column chromatography is a viable option. A solvent system with a gradient of ethyl acetate in hexane is typically a good starting point.

Q4: I am trying to scale up the synthesis. What specific challenges should I anticipate?

A4: Scaling up from lab-bench to pilot or production scale introduces new challenges:

  • Heat Transfer: The reaction is often conducted at high temperatures (e.g., 170°C). Maintaining uniform temperature throughout a large reaction vessel is critical. Poor heat transfer can lead to localized overheating, causing decomposition, or cold spots, resulting in an incomplete reaction. Ensure efficient stirring and use a reactor with appropriate heating and cooling capabilities.

  • Work-up and Isolation: Handling large volumes of solvents for trituration and recrystallization can be cumbersome. Consider optimizing the process to minimize solvent usage or implement filtration and drying equipment suitable for larger quantities.

  • Safety: When scaling up, the risks associated with handling chemicals at high temperatures increase. Conduct a thorough safety review, considering potential exotherms and ensuring proper ventilation and personal protective equipment.

Data Presentation

Table 1: Summary of a Reported Synthesis Protocol

ParameterValue/ConditionReference
Reactantso-Aminothiophenol, Acrylic Acid
Temperature170°C
Reaction Time6 hours
Work-upTrituration with ethanol
PurificationRecrystallization from acetonitrile
Reported Yield66-78%

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on established literature procedures.

  • Reactant Preparation: In a suitable reaction vessel, create an intimate mixture of 2-aminothiophenol (1.0 equivalent) and acrylic acid (1.1 equivalents).

  • Reaction: Heat the mixture with constant, efficient stirring to 170°C. Maintain this temperature for 6 hours. The mixture will darken as the reaction progresses.

  • Cooling and Initial Purification: After 6 hours, remove the heat source and allow the reaction mixture to cool. While cooling, the residue will become a thick, viscous mass. Add 100 mL of ethanol (per ~0.2 moles of starting material) and triturate the residue at a low temperature (e.g., 5°C) to break up the solid and induce crystallization.

  • Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

  • Final Purification (Recrystallization): Transfer the collected solid to a clean flask and recrystallize from acetonitrile to yield the pure this compound.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and acquiring NMR and IR spectra to confirm its structure and purity.

Visualizations

G cluster_start Starting Materials A 2-Aminothiophenol C Mix & Heat (170°C, 6h) A->C B Acrylic Acid B->C D Reaction Work-up (Cool & Triturate with Ethanol) C->D E Isolation (Vacuum Filtration) D->E F Purification (Recrystallization from Acetonitrile) E->F G Final Product: This compound F->G

Caption: Experimental workflow for the synthesis of this compound.

G start Problem Observed: Low Yield or Impure Product purity_check Check Purity of Starting Materials (e.g., 2-Aminothiophenol) start->purity_check oxidized Issue: Disulfide impurity found? purity_check->oxidized side_product Analyze Crude Mixture (TLC, LC-MS) for Byproducts intermediate Issue: Non-cyclized intermediate detected? side_product->intermediate oxidized->side_product No purify_sm Solution: Purify starting material before reaction. oxidized->purify_sm Yes optimize_cond Solution: Increase reaction time/temp or use a cyclizing agent. intermediate->optimize_cond Yes purification Issue: Product impure after work-up? intermediate->purification No recrystallize Solution: Perform recrystallization with different solvents. purification->recrystallize Yes

Caption: A logical troubleshooting guide for the synthesis of this compound.

G cluster_cell Vascular Smooth Muscle / Cardiac Cell channel L-type Ca²⁺ Channel ca_in Ca²⁺ Influx channel->ca_in contraction Cellular Contraction ca_in->contraction outcome Outcome: Vasodilation & Reduced Heart Rate contraction->outcome Leads to (via relaxation) drug Benzothiazepine Derivatives (e.g., Diltiazem) drug->block block->channel Inhibits

Caption: Mechanism of action for pharmacologically active benzothiazepine derivatives like Diltiazem.

References

Technical Support Center: Refining HPLC Separation of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during HPLC separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in separating this compound isomers?

A1: The primary challenges include poor resolution between enantiomers or diastereomers, peak tailing, and co-elution with related impurities. Due to their structural similarity, achieving baseline separation of isomers often requires careful method development, particularly in the selection of the chiral stationary phase and optimization of the mobile phase.

Q2: Which type of HPLC column is best suited for separating these isomers?

A2: For chiral separations, polysaccharide-based chiral stationary phases (CSPs) like those coated with derivatives of cellulose or amylose are often effective. For separating non-enantiomeric isomers or for purity analysis, reversed-phase columns such as C8 or C18 are commonly used. The choice of column will depend on the specific isomers being analyzed.

Q3: What detection wavelength is recommended for this compound and its isomers?

A3: A UV detector set between 230 nm and 240 nm is generally suitable for detecting the benzothiazepinone core structure.

Q4: How can I improve the peak shape for my isomers?

A4: Peak tailing can often be addressed by adjusting the mobile phase pH to suppress the ionization of any acidic or basic functional groups on the analytes or residual silanols on the column.[1][2] Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can also improve peak shape for basic compounds by blocking active sites on the stationary phase.

Q5: Is it possible to separate these isomers using normal-phase HPLC?

A5: Yes, normal-phase chromatography using a chiral stationary phase can be a powerful technique for enantiomeric separations. Mobile phases typically consist of a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol. The addition of a small amount of an amine modifier like diethylamine can enhance chromatographic efficiency and resolution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound isomers.

Problem 1: Poor or No Resolution Between Isomers
Possible Cause Suggested Solution
Incorrect Column Selection For enantiomers, ensure you are using a suitable chiral stationary phase (CSP). If resolution is still poor, screen other CSPs with different chiral selectors. For diastereomers or positional isomers on a reversed-phase column, consider a different stationary phase (e.g., phenyl-hexyl) to exploit different separation mechanisms.
Suboptimal Mobile Phase Composition For Chiral Separations (Normal Phase): Vary the ratio of the non-polar solvent to the alcohol modifier. Small changes can have a significant impact on resolution. For Reversed-Phase Separations: Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer. Perform a gradient elution to determine the optimal solvent strength for separation.
Inappropriate Mobile Phase pH The ionization state of the isomers can affect their interaction with the stationary phase. Adjust the pH of the mobile phase buffer. For basic compounds, a higher pH may be beneficial, while a lower pH can be effective for acidic compounds.
Temperature Effects Lowering the column temperature can sometimes improve chiral recognition and increase resolution, although it may also lead to broader peaks and higher backpressure.
Problem 2: Peak Tailing
Possible Cause Suggested Solution
Secondary Interactions with Column Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to mask active silanol groups on the silica support.[1][2]
Column Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak distortion.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. Injecting in a much stronger solvent can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may be degraded and require replacement.
Problem 3: Unstable Retention Times
Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is particularly important when changing mobile phase compositions.
Fluctuations in Temperature Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
Mobile Phase Preparation Issues Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition is a common cause of retention time drift.
Pump or System Leaks Check for any leaks in the HPLC system, from the pump heads to the detector. A drop in pressure is a common indicator of a leak.

Experimental Protocols

Below are example methodologies for the separation of this compound isomers. These should be used as a starting point for method development.

Method 1: Chiral Separation of Enantiomers (Normal Phase)
  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA, IB, or IC)

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Method 2: Purity Analysis and Separation of Diastereomers (Reversed Phase)
  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

Visualizations

Logical Troubleshooting Workflow for HPLC Isomer Separation

HPLC_Troubleshooting cluster_problem Problem Identification cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Retention Time Drift Problem Identify Chromatographic Issue (e.g., Poor Resolution, Peak Tailing) CheckColumn Is the column appropriate for the isomers? Problem->CheckColumn Poor Resolution CheckOverload Is the column overloaded? Problem->CheckOverload Peak Tailing CheckSystem Check System Stability (Leaks, Temperature, Equilibration) Problem->CheckSystem Retention Drift OptimizeMP Optimize Mobile Phase (Solvent Ratio, pH, Additives) CheckColumn->OptimizeMP Yes ChangeColumn Select a different stationary phase CheckColumn->ChangeColumn No AdjustTemp Adjust Column Temperature OptimizeMP->AdjustTemp ReduceConc Reduce Sample Concentration/Volume CheckOverload->ReduceConc Yes AddModifier Add Mobile Phase Modifier (e.g., TEA) CheckOverload->AddModifier No PrepareFreshMP Prepare Fresh, Degassed Mobile Phase CheckSystem->PrepareFreshMP Chiral_Method_Dev Start Start: Separate Enantiomers of This compound SelectCSP 1. Select Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) Start->SelectCSP ScreenModes 2. Screen Separation Modes (Normal Phase, Reversed Phase, Polar Organic) SelectCSP->ScreenModes InitialScreen 3. Initial Screening with Standard Solvents ScreenModes->InitialScreen ResolutionCheck Resolution Achieved? InitialScreen->ResolutionCheck Optimize 4. Optimize Mobile Phase (Vary modifier percentage, add additives) ResolutionCheck->Optimize Partial or None Validation 6. Method Validation (Robustness, Linearity, Precision) ResolutionCheck->Validation Yes (Baseline) TempFlowCheck 5. Evaluate Temperature and Flow Rate Effects Optimize->TempFlowCheck TempFlowCheck->ResolutionCheck

References

Validation & Comparative

Validating the Structure of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic validation of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one, with a comparative analysis against its structural isomer, 2,3-Dihydro-1,4-benzothiazin-3(4H)-one.

This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the chemical structure of this compound. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we offer a clear pathway for structural elucidation. Furthermore, a comparative analysis with the isomeric compound 2,3-Dihydro-1,4-benzothiazin-3(4H)-one highlights the key spectroscopic differences that enable unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 2,3-Dihydro-1,4-benzothiazin-3(4H)-one, providing a basis for structural validation.

Table 1: ¹H NMR Spectroscopic Data (ppm)

Proton This compound 2,3-Dihydro-1,4-benzothiazin-3(4H)-one
H-2~3.5 (t)~3.4 (t)
H-3~2.8 (t)~4.6 (s)
Aromatic-H6.8 - 7.5 (m)6.9 - 7.4 (m)
N-H~8.0 (s, br)~10.5 (s, br)

Note: Chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as (s) singlet, (t) triplet, (m) multiplet, (br) broad.

Table 2: ¹³C NMR Spectroscopic Data (ppm)

Carbon This compound 2,3-Dihydro-1,4-benzothiazin-3(4H)-one
C-2~35~32
C-3~45~68
C-4 (C=O)~170~165
Aromatic-C120 - 145115 - 140

Table 3: IR Spectroscopic Data (cm⁻¹)

Functional Group This compound 2,3-Dihydro-1,4-benzothiazin-3(4H)-one
N-H Stretch~3200~3150
C=O Stretch (Amide)~1680~1670
C-N Stretch~1350~1340
C-S Stretch~700~690

Table 4: Mass Spectrometry Data (m/z)

Ion This compound 2,3-Dihydro-1,4-benzothiazin-3(4H)-one
[M]⁺Expected at calculated molecular weightExpected at calculated molecular weight
FragmentationCharacteristic fragments corresponding to the loss of CO, and cleavage of the thiazepine ring.Fragmentation patterns showing loss of CO and subsequent cleavages of the thiazinone ring.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for all carbon environments (typically 0-200 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

    • Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The typical range for analysis is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, direct infusion or injection via a gas chromatograph (GC-MS) can be used. For less volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable.

  • Ionization: Ionize the sample using an appropriate method (e.g., electron impact for GC-MS or ESI for LC-MS).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow and Structural Comparison

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the structural differences between the two compared compounds.

G cluster_workflow Spectroscopic Analysis Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (δ, ν, m/z) NMR->Data IR->Data MS->Data Validation Structure Validation Data->Validation

A flowchart of the spectroscopic analysis process.

G Struct1 This compound 7-membered ring N at position 1 S at position 5 Diff1 Ring Size Struct1->Diff1 different Diff2 Heteroatom Positions Struct1->Diff2 different Struct2 2,3-Dihydro-1,4-benzothiazin-3(4H)-one 6-membered ring N at position 4 S at position 1 Struct2->Diff1 Struct2->Diff2

Key structural differences between the two isomers.

References

A Comparative Analysis of Synthesis Methods for 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis of a Key Heterocyclic Scaffold

The 2,3-dihydro-1,5-benzothiazepin-4(5H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The efficiency of synthesizing this heterocyclic system is therefore of critical importance to drug discovery and development programs. This guide provides a comparative analysis of three prominent methods for the synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones: conventional thermal synthesis, microwave-assisted synthesis, and catalyst-driven synthesis under thermal conditions.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the different synthetic approaches, based on the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds (chalcones).

MethodTypical Reaction TimeTemperatureYield (%)Key AdvantagesKey Disadvantages
Conventional Heating 6 - 8 hoursReflux (e.g., 80-120 °C)60 - 75%Simple setup, widely accessibleLong reaction times, potential for side product formation, higher energy consumption
Microwave-Assisted (Solvent-Free) 3 - 6 minutes80 °C80 - 95%Drastically reduced reaction times, often higher yields, eco-friendly (solvent-free)Requires specialized microwave reactor
Catalytic (Zinc Acetate, Thermal) 2 - 4 hours80 - 85 °C75 - 90%Improved yields and shorter reaction times compared to non-catalytic conventional methods, uses a relatively inexpensive and eco-friendly catalystRequires catalyst, longer reaction time than microwave-assisted methods

Experimental Protocols

Method 1: Conventional Thermal Synthesis

This method represents the traditional approach to synthesizing 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones via the condensation of 2-aminothiophenol with a chalcone, typically under reflux with an acid or base catalyst.

Procedure:

  • To a solution of the appropriate chalcone (1 mmol) in ethanol (20 mL), add 2-aminothiophenol (1.1 mmol).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the purified this compound derivative.

Method 2: Microwave-Assisted Solvent-Free Synthesis

This modern approach utilizes microwave irradiation to dramatically accelerate the reaction, often in the absence of a solvent and with the aid of a catalyst.[1]

Procedure:

  • In a microwave-safe vessel, take a mixture of the chalcone (1 mmol), 2-aminothiophenol (1.1 mmol), and a catalytic amount of zirconyl(IV) oxychloride (ZrOCl₂).

  • Thoroughly mix the components.

  • Place the vessel in a microwave reactor and irradiate at 700 Watts at a temperature of 80°C for 3-6 minutes.[1] The reaction progress can be monitored by TLC at intervals.

  • After completion, cool the reaction mixture to room temperature.

  • Add a small amount of ethanol to the solid mass and triturate.

  • Filter the solid product, wash with cold ethanol, and dry to yield the desired this compound. This method often results in high purity, minimizing the need for further purification.[1]

Method 3: Zinc Acetate Catalyzed Thermal Synthesis

This method provides a balance between the conventional and microwave approaches, using an inexpensive and environmentally benign catalyst to improve reaction efficiency under standard heating conditions.

Procedure:

  • In a round-bottom flask, combine the chalcone (1 mmol), 2-aminothiophenol (1.1 mmol), and zinc acetate dihydrate (10 mol%).

  • Heat the mixture at 80-85°C, with stirring, for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the reaction mass in a suitable solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from ethanol.

Reaction Pathways and Experimental Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the signaling pathways of the synthesis methods and a general experimental workflow.

Synthesis_Pathways cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_catalytic Catalytic Thermal Synthesis Chalcone_C Chalcone Reflux_C Reflux (6-8h) Chalcone_C->Reflux_C Aminothiophenol_C 2-Aminothiophenol Aminothiophenol_C->Reflux_C Solvent_Catalyst_C Ethanol / Piperidine Solvent_Catalyst_C->Reflux_C Product_C This compound Reflux_C->Product_C Chalcone_M Chalcone Microwave_M Microwave (3-6 min, 80°C) Chalcone_M->Microwave_M Aminothiophenol_M 2-Aminothiophenol Aminothiophenol_M->Microwave_M Catalyst_M ZrOCl₂ (catalyst) Catalyst_M->Microwave_M Product_M This compound Microwave_M->Product_M Chalcone_CT Chalcone Heating_CT Heating (2-4h, 80-85°C) Chalcone_CT->Heating_CT Aminothiophenol_CT 2-Aminothiophenol Aminothiophenol_CT->Heating_CT Catalyst_CT Zinc Acetate (catalyst) Catalyst_CT->Heating_CT Product_CT This compound Heating_CT->Product_CT

Caption: Comparative reaction pathways for the synthesis of this compound.

Experimental_Workflow start Start: Reactant Preparation reaction Reaction under specified conditions (Conventional, Microwave, or Catalytic) start->reaction monitoring Monitoring by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete isolation Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for the synthesis and purification of target compounds.

References

The Tale of Two Efficacies: Unpacking the In Vitro and In Vivo Performance of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals on the therapeutic potential of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one derivatives, comparing their performance in laboratory assays against outcomes in living organisms. This guide delves into the antihypertensive, antidiabetic, and tyrosinase inhibitory activities of this versatile scaffold, supported by experimental data and detailed protocols.

The this compound core structure is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a wide array of biological activities. The journey from a promising compound in a test tube to a viable therapeutic option is fraught with challenges, with a significant hurdle being the translation of in vitro potency to in vivo efficacy. This guide provides a comparative overview of the performance of several key derivatives, highlighting their successes and the persistent gap between laboratory findings and clinical potential.

Antihypertensive Activity: The Diltiazem Story

The most prominent member of this chemical family is Diltiazem, a widely used antihypertensive drug. Its mechanism of action revolves around the blockade of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.

In Vitro Efficacy: Calcium Channel Blockade

Diltiazem's efficacy at the molecular level has been quantified through various in vitro assays. A key parameter is the IC50 value, which represents the concentration of the drug required to inhibit a specific biological process by 50%. For instance, the IC50 of d-cis-diltiazem for inhibiting sodium-induced calcium release in rabbit heart mitochondria was found to be 4.5 µmol/L, demonstrating its potent stereospecific action.[1] In another study, diltiazem exhibited a biphasic dose-response curve for blocking Ca channels in cone photoreceptors, with a high-affinity IC50 of 4.9 µM and a low-affinity IC50 of 100.4 µM.[2]

In Vivo Efficacy: Blood Pressure Reduction

In living organisms, the antihypertensive effects of diltiazem have been extensively studied in various animal models, particularly in spontaneously hypertensive rats (SHR). Oral administration of diltiazem has been shown to induce a dose-dependent reduction in blood pressure in these models.

Table 1: Comparison of In Vitro and In Vivo Antihypertensive Efficacy of Diltiazem

CompoundIn Vitro AssayIC50 ValueIn Vivo ModelDosageEfficacy
d-cis-DiltiazemSodium-induced Ca2+ release inhibition (rabbit heart mitochondria)4.5 µmol/L[1]Spontaneously Hypertensive Rats (SHR)10-100 mg/kg (oral)Dose-dependent decrease in blood pressure
DiltiazemL-type Ca2+ channel blockade (cone photoreceptors)4.9 µM (high affinity)[2]Renal and DOCA/saline hypertensive ratsNot specifiedAntihypertensive action demonstrated[3]
Experimental Protocols

The inhibitory effect of diltiazem on sodium-induced calcium release from isolated rabbit heart mitochondria is a key in vitro measure. Mitochondria are isolated and loaded with calcium. The release of calcium is then induced by the addition of sodium chloride. The rate of calcium release is monitored, and the concentration of diltiazem required to inhibit this rate by 50% (IC50) is determined.[1]

Conscious, adult spontaneously hypertensive rats are used. After a baseline blood pressure measurement, diltiazem is administered orally at various doses. Blood pressure is then monitored at regular intervals to determine the extent and duration of the antihypertensive effect.

Signaling Pathway: Calcium Channel Blockade

The therapeutic effect of diltiazem is primarily achieved through the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle cells and cardiac muscle. This blockade reduces the influx of calcium ions, leading to vasodilation and a decrease in heart rate and contractility.

Calcium_Channel_Blockade Diltiazem Diltiazem L_type_Ca_Channel L-type Calcium Channel Diltiazem->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Blocks Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Ca_Influx->Vascular_Smooth_Muscle Reduced Influx into Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Results in a_Glucosidase_Inhibition cluster_intestine Small Intestine Carbohydrates Dietary Carbohydrates a_Glucosidase α-Glucosidase Enzyme Carbohydrates->a_Glucosidase Substrate for Monosaccharides Monosaccharides (Glucose) a_Glucosidase->Monosaccharides Breaks down into Bloodstream Bloodstream Glucose Absorption Monosaccharides->Bloodstream Absorbed into Benzothiazepine Benzothiazepine Derivative Benzothiazepine->a_Glucosidase Inhibits Hyperglycemia Reduced Postprandial Hyperglycemia Bloodstream->Hyperglycemia Leads to

References

A Comparative Analysis of the Anticancer Efficacy of Benzothiazepine Derivatives and Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer activities of emerging benzothiazepine derivatives and the established chemotherapeutic agent, methotrexate. The following sections present quantitative data from in vitro studies, comprehensive experimental methodologies, and visual representations of the key signaling pathways involved in their mechanisms of action.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic effects of several 1,5-benzothiazepine derivatives and methotrexate have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison. Lower IC50 values indicate greater potency.

The data presented below is collated from studies assessing the impact of these compounds on cell viability, primarily through MTT assays.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Benzothiazepine Derivative 2c HepG2 (Liver Cancer)3.29 ± 0.15[1][2][3]
Benzothiazepine Derivative 2f HepG2 (Liver Cancer)4.38 ± 0.11[1]
Benzothiazepine Derivative 2j HepG2 (Liver Cancer)4.77 ± 0.21[1]
Methotrexate HepG2 (Liver Cancer)4.68 ± 0.17[1][2][3]
Benzothiazepine Derivative 2j DU-145 (Prostate Cancer)15.42 ± 0.16[1][2][3]
Methotrexate DU-145 (Prostate Cancer)21.96 ± 0.15[1][2][3]
Methotrexate A549 (Lung Carcinoma)0.10 mM (after 48h)[4]
Methotrexate HCT-116 (Colorectal Cancer)0.15 mM (after 48h)[4][5]
Methotrexate MCF-7 (Breast Cancer)33 µg/ml (72h)[6]
Methotrexate BT-20 (Breast Cancer)67 µg/ml[6]
Methotrexate BT-549 (Breast Cancer)112 µg/ml[6]
Methotrexate MB-468 (Breast Cancer)105 µg/ml[6]
Methotrexate Colon 26 (Mouse Colorectal Carcinoma)31 nM[7]
Methotrexate Daoy (Medulloblastoma)9 nM[7]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density).

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are standard protocols for the key assays used to evaluate the anticancer activity of the compounds discussed.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazepine derivatives or methotrexate and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Procedure:

  • Cell Treatment: Culture cells and treat them with the desired compounds for the specified time.

  • Cell Harvesting: After incubation, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and then once with 1X Annexin V binding buffer.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[11]

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.[10]

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.[10]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their anticancer effects is crucial for targeted drug development.

Benzothiazepine Derivatives: Induction of Mitochondrial Apoptosis

Many benzothiazepine derivatives induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by various cellular stresses and culminates in the activation of caspases, the executioner enzymes of apoptosis.

Mitochondrial_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Benzothiazepine Derivatives Benzothiazepine Derivatives Bax Bax Benzothiazepine Derivatives->Bax Upregulates Bcl2 Bcl2 Benzothiazepine Derivatives->Bcl2 Downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Bcl2->Cytochrome_c Inhibits Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by benzothiazepine derivatives.

Methotrexate: Inhibition of Dihydrofolate Reductase and DNA Synthesis

Methotrexate is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[12] This inhibition leads to a depletion of tetrahydrofolate, which is essential for these synthetic processes, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[13]

Methotrexate_Pathway Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibits THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF Conversion Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Required for Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis Required for DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_RNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to

Caption: Mechanism of action of Methotrexate via DHFR inhibition.

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro evaluation of novel anticancer compounds.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines Compound Incubation Compound Incubation Cancer Cell Lines->Compound Incubation MTT_Assay MTT Assay (Cell Viability) Compound Incubation->MTT_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Compound Incubation->Apoptosis_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification

References

Cross-Validation of Molecular Docking for 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of molecular docking results for derivatives of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one, a scaffold of significant interest in medicinal chemistry. By juxtaposing in silico predictions with in vitro experimental data, this document aims to offer an objective comparison of the compound's performance against various biological targets and established alternative inhibitors.

Comparative Analysis of In Silico and In Vitro Data

Derivatives of this compound have been investigated as inhibitors for several key protein targets implicated in a range of diseases. This section presents a summary of molecular docking scores and corresponding experimental inhibition data (IC₅₀/Kᵢ values), alongside data for well-established alternative inhibitors for direct comparison.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Target Significance: AChE and BChE are crucial enzymes in the cholinergic nervous system. Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Comparative Data:

CompoundTargetDocking Score (kcal/mol)Experimental IC₅₀ (µM)Alternative InhibitorTargetDocking Score (kcal/mol)Experimental IC₅₀/Kᵢ
3'-hydroxy substituted benzothiazepineAChENot ReportedGood Affinity[1]DonepezilAChENot Reported6.7 nM - 7.23 µM[2]
3'-hydroxy substituted benzothiazepineBChENot ReportedGood Affinity[1]DeutetrabenazineBChENot ReportedEncouraging Results[1]
α-Glucosidase Inhibition

Target Significance: α-Glucosidase is a key enzyme in carbohydrate digestion. Its inhibition is an established therapeutic approach for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia.[3]

Comparative Data:

CompoundTargetPDB IDDocking Score (kcal/mol)Experimental IC₅₀ (µM)Alternative InhibitorTargetPDB IDExperimental IC₅₀ (µM)
2,3-dihydro-1,5-benzothiazepine derivativesα-glucosidase3AJ7Not Reported2.62 ± 0.16 to 10.11 ± 0.32[4][5]Acarboseα-glucosidase3AJ737.38 ± 1.37[4][5]
Most active derivatives (2B and 3B)α-glucosidase3AJ7Not ReportedCompetitive Inhibition[4][5]Vogliboseα-glucosidase--
Miglitolα-glucosidase--
Tyrosinase Inhibition

Target Significance: Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

Comparative Data:

CompoundTargetPDB IDDocking Score (kcal/mol)Experimental IC₅₀ (µM)Kᵢ (µM)Alternative InhibitorTargetPDB IDDocking Score (kcal/mol)Experimental IC₅₀ (µM)
2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine derivatives (1-14)Tyrosinase2Y9X-7.58 (for compound 2)[6]1.21 to 70.65[6]-Kojic AcidTyrosinase2Y9X-4.291[6]16.69[6]
Compound 2 (mixed-type inhibitor)Tyrosinase2Y9X-7.58[6]1.21[6]1.01ThiamidolTyrosinase--Most Powerful[7]
HydroquinoneTyrosinase--Strong[7]
Glucosamine-6-Phosphate Synthase (G6PS) Inhibition

Target Significance: G6PS is a crucial enzyme in the hexosamine biosynthetic pathway, making it a target for developing antimicrobial and antifungal agents.

Comparative Data:

CompoundTargetDocking Score (kcal/mol)Predicted IC₅₀ (nM)Alternative InhibitorTarget
1,5-Benzothiazepine derivatives (20 compounds)G6PS-7.35 to -9.99[8]47.68 to 4.11 (µM)[8]N3-(4-methoxyfumaroyl)-l-2,3-diaminopropanoic acid (FMDP)[9]G6PS
2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP)[9]G6PS

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro assays cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used for determining AChE activity.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified by measuring the absorbance at 412 nm.[10] The rate of color formation is proportional to the AChE activity.

Materials and Reagents:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water

  • 1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[2]

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[2]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

α-Glucosidase Inhibition Assay

This colorimetric assay determines the inhibitory potential of a compound against α-glucosidase.

Principle: The enzyme α-glucosidase hydrolyzes the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol (pNP), a yellow-colored product. The amount of pNP formed is proportional to the enzyme's activity and can be measured spectrophotometrically at 405 nm under basic conditions.[11]

Materials and Reagents:

  • 100 mM Phosphate Buffer (pH 6.8)

  • 0.5 U/mL α-Glucosidase solution in phosphate buffer

  • 5 mM pNPG solution in phosphate buffer

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Test compounds and a positive control (e.g., Acarbose)

  • 96-well microplate

  • Microplate reader

Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 60 µL of phosphate buffer.

    • Control: 50 µL of phosphate buffer and 10 µL of solvent.

    • Test Sample: 50 µL of phosphate buffer and 10 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 20 µL of the α-glucosidase solution to all wells except the blank.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the pNPG solution to all wells.[11]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[11]

  • Stopping the Reaction: Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution to all wells.[11]

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm.[11]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Tyrosinase Inhibition Assay

This assay evaluates the inhibitory effect of compounds on mushroom tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, a colored product with an absorbance maximum around 475-490 nm. The rate of dopachrome formation is reduced in the presence of an inhibitor.

Materials and Reagents:

  • 0.1 M Phosphate Buffer (pH 6.8)

  • Mushroom Tyrosinase solution (e.g., 60 U/mL) in cold phosphate buffer

  • 10 mM L-DOPA solution in phosphate buffer (prepare fresh)

  • Test compounds and a positive control (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader

Procedure (96-well plate format):

  • Plate Setup:

    • Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Control Wells: 20 µL of solvent + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.

  • Absorbance Measurement: Measure the absorbance at 490 nm at different time points.[12]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.[12]

Visualizing Methodologies and Pathways

Graphical representations of workflows and biological pathways aid in the conceptual understanding of the scientific process and the mechanism of action of the studied compounds.

Cross-Validation Workflow

The following diagram illustrates the logical flow of cross-validating molecular docking results with experimental data.

G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation Protein_Target_Selection Protein Target Selection Ligand_Preparation Ligand Preparation (this compound derivatives) Protein_Target_Selection->Ligand_Preparation Molecular_Docking Molecular Docking Simulation Ligand_Preparation->Molecular_Docking Binding_Energy_Calculation Binding Energy Calculation & Pose Analysis Molecular_Docking->Binding_Energy_Calculation Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., IC50 determination) Binding_Energy_Calculation->Enzyme_Inhibition_Assay Correlation Analysis SAR_Analysis SAR Analysis & Lead Optimization Binding_Energy_Calculation->SAR_Analysis Compound_Synthesis Compound Synthesis Compound_Synthesis->Enzyme_Inhibition_Assay Kinetic_Studies Kinetic Studies (Mechanism of Inhibition) Enzyme_Inhibition_Assay->Kinetic_Studies Kinetic_Studies->SAR_Analysis Structure-Activity Relationship (SAR)

Caption: Workflow for the cross-validation of molecular docking and in vitro experiments.

Cholinergic Synapse Signaling Pathway

This diagram depicts the signaling pathway involving acetylcholinesterase, a key target for the management of Alzheimer's disease.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA + Choline ChAT Choline Acetyltransferase (ChAT) Acetyl_CoA->ChAT ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Inhibitor Benzothiazepine Derivative (Inhibitor) Inhibitor->AChE Inhibits

References

A Head-to-Head Comparison of 1,5-Benzothiazepine and 1,4-Benzothiazine Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic structures, 1,5-benzothiazepines and 1,4-benzothiazines have emerged as "privileged scaffolds" due to their consistent presence in a wide array of biologically active compounds.

This guide provides an objective, data-driven comparison of these two prominent heterocyclic systems. By presenting a head-to-head analysis of their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols, we aim to equip researchers with the necessary information to make informed decisions in their drug discovery endeavors.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle difference in the placement of the nitrogen and sulfur atoms within the seven-membered thiazepine ring of 1,5-benzothiazepines versus the six-membered thiazine ring of 1,4-benzothiazines leads to distinct three-dimensional structures and, consequently, different physicochemical properties. While comprehensive head-to-head comparative studies on a wide range of derivatives are limited, general trends can be inferred from the available literature.

Property1,5-Benzothiazepine Scaffold1,4-Benzothiazine ScaffoldKey Considerations for Drug Development
Ring System Fused benzene and a seven-membered thiazepine ringFused benzene and a six-membered thiazine ringThe larger, more flexible seven-membered ring of benzothiazepines may allow for more diverse conformational possibilities, potentially enabling interaction with a broader range of biological targets. The more rigid six-membered ring of benzothiazines may offer advantages in terms of pre-organizing substituents for optimal target binding, potentially leading to higher potency and selectivity.
Lipophilicity (LogP) Generally moderate to high, influenced by substituents.Generally moderate to high, influenced by substituents.Lipophilicity is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties. Both scaffolds can be modified to tune this parameter.
Aqueous Solubility Variable, often requiring formulation strategies for poorly soluble derivatives.Variable, with similar challenges and strategies for improvement as benzothiazepines.Poor solubility can hinder bioavailability and formulation development. Salts formation or the introduction of polar functional groups are common strategies to enhance solubility.
Chemical Stability Generally stable, but can be susceptible to oxidation at the sulfur atom.Generally stable, with the sulfur atom also being a potential site for oxidation.Stability is crucial for drug shelf-life and in vivo efficacy. Forced degradation studies are essential to identify and mitigate potential stability issues.

Biological Activities: A Broad Spectrum of Therapeutic Potential

Both 1,5-benzothiazepine and 1,4-benzothiazine scaffolds are associated with a diverse range of pharmacological activities. Below is a comparative summary of their key biological targets and therapeutic applications, supported by quantitative data from selected studies.

Antimicrobial Activity

Both scaffolds have been extensively investigated for their potential as antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative derivatives against various microbial strains.

Scaffold DerivativeTarget OrganismMIC (µg/mL)Reference
1,5-Benzothiazepine
Fluorinated derivativeEscherichia coli0.4[1]
Fluorinated derivativeStaphylococcus aureus0.4[1]
Dichlorinated derivativeStaphylococcus aureus0.4[1]
Dichlorinated derivativeCandida albicans1.6[1]
Pyrrole-appended derivativeNot Specified4.17[2]
Tetralone-based derivativeNot Specified78-337[3]
1,4-Benzothiazine
Substituted derivativeEscherichia coli58-158
Substituted derivativeBacillus subtilis41-124
Substituted derivativeAspergillus niger59-78
Anticancer Activity

The cytotoxic potential of derivatives from both scaffolds against various cancer cell lines has been a major focus of research. The table below presents the half-maximal inhibitory concentration (IC50) values for selected compounds.

Scaffold DerivativeCancer Cell LineIC50 (µM)Reference
1,5-Benzothiazepine
Halogenated phenyl derivative (2c)Liver (Hep G-2)3.29 ± 0.15[4][5]
Halogenated phenyl derivative (2j)Prostate (DU-145)15.42 ± 0.16[4][5]
Nitrophenyl derivative (6)Breast (MCF-7)28 (µg/mL)[3]
Nitrophenyl derivative (6)Prostate (DU-145)27 (µg/mL)[3]
Nitrophenyl derivative (6)Colon (HT29)16 (µg/mL)[3]
1,4-Benzothiazine
Propyl carboxylate derivative (3c)Lung (A-549)Most active in series[6]
Other Notable Biological Activities

Beyond antimicrobial and anticancer effects, these scaffolds have been implicated in a range of other therapeutic areas:

  • 1,5-Benzothiazepines: Famously represented by diltiazem, these compounds are well-established as calcium channel blockers , used in the treatment of hypertension, angina, and certain arrhythmias.[2][7] They also exhibit activities as antidepressants , anticonvulsants , and enzyme inhibitors .[2]

  • 1,4-Benzothiazines: This scaffold is a key component of phenothiazine antipsychotic drugs .[8] Derivatives have also shown potential as anti-inflammatory , antihypertensive , antimalarial , and antioxidant agents.[8][9]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for rational drug design.

1,5-Benzothiazepines: Targeting L-type Calcium Channels

Diltiazem, a cornerstone of 1,5-benzothiazepine pharmacology, exerts its therapeutic effects by blocking L-type calcium channels. This action reduces the influx of calcium into cardiac and smooth muscle cells, leading to vasodilation and a decrease in heart rate and contractility.[2][10][11][12][13]

diltiazem_pathway cluster_cell Vascular Smooth Muscle / Cardiac Muscle Cell Diltiazem Diltiazem (1,5-Benzothiazepine) L_type_Ca_Channel L-type Calcium Channel Diltiazem->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Decreased_HR_Contractility Decreased Heart Rate & Contractility Ca_Influx->Decreased_HR_Contractility Cell_Membrane Cell Membrane

Caption: Signaling pathway of Diltiazem, a 1,5-benzothiazepine, blocking L-type calcium channels.

1,4-Benzothiazines: Modulating Dopaminergic Neurotransmission

The structural similarity of 1,4-benzothiazines to phenothiazines underpins their activity as antipsychotic agents. A primary mechanism of action for many antipsychotics is the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway. This blockade helps to alleviate the positive symptoms of psychosis.[14][15][16][17][18]

antipsychotic_pathway cluster_synapse Dopaminergic Synapse Antipsychotic Antipsychotic (1,4-Benzothiazine related) D2_Receptor Dopamine D2 Receptor Antipsychotic->D2_Receptor antagonizes Signal_Transduction Signal Transduction (e.g., ↓cAMP) D2_Receptor->Signal_Transduction inhibits Dopamine Dopamine Dopamine->D2_Receptor binds Postsynaptic_Neuron Postsynaptic Neuron Alleviation_of_Psychosis Alleviation of Positive Symptoms Signal_Transduction->Alleviation_of_Psychosis

Caption: Mechanism of action of antipsychotics, related to 1,4-benzothiazines, at the dopamine D2 receptor.

Experimental Protocols

To facilitate the replication and validation of the cited biological activities, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

1. Preparation of Materials:

  • Test compounds (1,5-benzothiazepine or 1,4-benzothiazine derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

2. Inoculum Preparation:

  • Aseptically pick a few colonies of the test bacterium from an agar plate and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[8][19][20][21][22]

broth_microdilution_workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Serial_Dilutions Prepare Serial Dilutions of Test Compound Start->Serial_Dilutions Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Serial_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for the Broth Microdilution antimicrobial susceptibility test.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Preparation of Materials:

  • Test compounds (1,5-benzothiazepine or 1,4-benzothiazine derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Cancer cell line of interest (e.g., Hep G-2, DU-145).

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Sterile 96-well flat-bottom plates.

  • Microplate reader.

2. Cell Seeding:

  • Harvest and count the cancer cells.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

3. Treatment with Compounds:

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

4. MTT Assay and Absorbance Measurement:

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7][23][24][25][26]

5. Calculation of IC50:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

mtt_assay_workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Test Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT assay for determining anticancer activity.

Conclusion

Both 1,5-benzothiazepine and 1,4-benzothiazine scaffolds offer fertile ground for the discovery of novel therapeutic agents. The choice between these two heterocyclic systems will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The greater conformational flexibility of the 1,5-benzothiazepine ring may be advantageous for exploring a wider range of biological targets, while the more rigid structure of the 1,4-benzothiazine scaffold might be better suited for achieving high potency and selectivity. This guide provides a foundational framework for researchers to navigate the chemical and biological landscapes of these two important scaffolds, empowering them to make strategic decisions in their quest for new and improved medicines.

References

A Comparative Analysis of the Biological Activity of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one and Diltiazem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of the core chemical structure, 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one, and its well-known derivative, diltiazem. Diltiazem is a clinically significant calcium channel blocker used in the management of cardiovascular diseases.[1][2] This comparison aims to elucidate the structure-activity relationships that contribute to diltiazem's therapeutic efficacy by examining the pharmacological properties of its parent scaffold.

Introduction to the Compounds

Diltiazem , a member of the benzothiazepine class of compounds, is a non-dihydropyridine calcium channel blocker.[1] It exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels, which are prevalent in cardiac and vascular smooth muscle.[2] This action leads to vasodilation, a decrease in heart rate, and reduced myocardial contractility, making it effective in treating hypertension, angina pectoris, and certain arrhythmias.[2]

Mechanism of Action: A Comparative Overview

Diltiazem's primary mechanism of action involves binding to the α1 subunit of the L-type calcium channel.[4] This binding is state-dependent, showing a higher affinity for open or inactivated channels, which contributes to its use-dependent effects.[5] The key functional groups on the diltiazem molecule, including the 2-(4-methoxyphenyl) group, the 3-acetoxy group, and the 5-(2-(dimethylamino)ethyl) side chain, are all crucial for this high-affinity interaction.[3]

Based on extensive SAR studies of diltiazem analogs, it is anticipated that the unsubstituted This compound would exhibit significantly lower, if any, calcium channel blocking activity. The absence of the key interacting moieties would likely result in a dramatically reduced affinity for the L-type calcium channel.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data for diltiazem's biological activity. Data for this compound is not available in the reviewed literature, which is consistent with the expectation of low potency for the unsubstituted scaffold.

ParameterDiltiazemThis compoundFold Difference (Diltiazem vs. Parent Compound)Reference
Coronary Vasorelaxation (IC50) 0.98 ± 0.47 µM (in K+-contracted hamster aorta)Data Not AvailableExpected to be significantly higher[6]
Negative Inotropic Action (IC50) Data varies by experimental modelData Not AvailableExpected to be significantly higher
L-type Calcium Channel Blockade (IC50) 60 µM (for α1C channels)Data Not AvailableExpected to be significantly higher[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of diltiazem and a typical experimental workflow for evaluating calcium channel blockers.

G cluster_0 Cell Membrane L-type Ca2+ Channel L-type Ca2+ Channel Intracellular Ca2+ Intracellular Ca2+ L-type Ca2+ Channel->Intracellular Ca2+ Reduced Influx Ca2+ Ca2+ Ca2+->L-type Ca2+ Channel Influx Diltiazem Diltiazem Diltiazem->L-type Ca2+ Channel Binds to and blocks Smooth Muscle Contraction Smooth Muscle Contraction Intracellular Ca2+->Smooth Muscle Contraction Decreased Vasodilation Vasodilation Smooth Muscle Contraction->Vasodilation Leads to

Diltiazem's Mechanism of Action

G Isolated Tissue (e.g., Aortic Ring) Isolated Tissue (e.g., Aortic Ring) Tissue Bath Tissue Bath Isolated Tissue (e.g., Aortic Ring)->Tissue Bath Mount in Induce Contraction (e.g., KCl) Induce Contraction (e.g., KCl) Tissue Bath->Induce Contraction (e.g., KCl) Step 1 Add Test Compound Add Test Compound Induce Contraction (e.g., KCl)->Add Test Compound Step 2 Measure Relaxation Measure Relaxation Add Test Compound->Measure Relaxation Step 3 Calculate IC50 Calculate IC50 Measure Relaxation->Calculate IC50 Step 4

In Vitro Vasodilation Assay Workflow

Detailed Experimental Protocols

In Vitro Vasodilation Assay

Objective: To determine the potency of a compound in relaxing pre-contracted vascular smooth muscle, providing an IC50 value.

Methodology:

  • Tissue Preparation: Thoracic aortas are excised from euthanized animals (e.g., rats or hamsters). The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension of approximately 1-2 grams for at least 60 minutes.

  • Contraction: A contractile agent, typically a high concentration of potassium chloride (KCl, e.g., 60 mM), is added to the bath to depolarize the smooth muscle cells and induce a sustained contraction via the opening of voltage-gated calcium channels.

  • Compound Addition: Once a stable contraction plateau is reached, the test compound (e.g., diltiazem) is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Data Analysis: The relaxation induced by each concentration of the compound is measured as a percentage of the maximal contraction induced by KCl. The concentration of the compound that produces 50% of the maximal relaxation is determined as the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the inhibitory effect of a compound on L-type calcium channel currents in isolated cells.

Methodology:

  • Cell Preparation: Cardiomyocytes or vascular smooth muscle cells are enzymatically isolated from animal tissue. Alternatively, cell lines stably expressing L-type calcium channels (e.g., HEK293 cells) can be used.

  • Recording Setup: A glass micropipette with a tip diameter of approximately 1 µm is filled with an intracellular solution and brought into contact with the cell membrane. A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by a brief pulse of suction, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential of the cell is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are then applied to activate the L-type calcium channels and elicit an inward calcium current.

  • Drug Application: The test compound is applied to the cell via the extracellular solution. The effect of the compound on the amplitude and kinetics of the calcium current is recorded.

  • Data Analysis: The concentration-response curve for the inhibition of the calcium current is constructed, and the IC50 value is calculated.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound to the L-type calcium channel receptor.

Methodology:

  • Membrane Preparation: A tissue source rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac muscle) is homogenized, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the diltiazem binding site on the L-type calcium channel (e.g., [3H]-diltiazem).

  • Competition Assay: The incubation is performed in the presence of various concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor.

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The membranes with the bound radioligand are retained on the filter, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

Diltiazem's well-defined structure, featuring key chemical moieties, is responsible for its potent calcium channel blocking activity and its established therapeutic role. In contrast, the unsubstituted parent scaffold, this compound, is predicted to have significantly lower biological activity due to the absence of these critical functional groups. This comparative guide highlights the importance of specific structural features in drug design and provides a framework for understanding the pharmacological properties of the benzothiazepine class of compounds. The detailed experimental protocols offer a practical resource for researchers engaged in the evaluation of novel calcium channel modulators.

References

A Comparative Analysis of Tyrosinase Inhibition: 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one Derivatives versus Kojic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of the inhibitory effects of novel 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one derivatives against tyrosinase, the key enzyme in melanogenesis, reveals several candidates with significantly greater potency than the widely recognized inhibitor, kojic acid. This guide presents a comparative analysis based on available experimental data, outlines the methodologies for assessing tyrosinase inhibition, and visualizes the underlying biochemical pathways and experimental workflows.

For researchers and professionals in drug development and cosmetic science, the quest for potent and safe tyrosinase inhibitors is a significant area of focus for managing hyperpigmentation and related skin disorders. While kojic acid has long been a benchmark compound, recent studies have explored the potential of new molecular scaffolds. This report focuses on derivatives of this compound, which have emerged as a promising class of tyrosinase inhibitors.

Quantitative Comparison of Inhibitory Activity

A 2023 study published in ACS Omega systematically evaluated a series of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine derivatives for their in vitro inhibitory potential against mushroom tyrosinase. The results, summarized in the table below, demonstrate that several of these derivatives exhibit substantially lower half-maximal inhibitory concentrations (IC50) than kojic acid, indicating higher inhibitory potency.[1][2][3]

CompoundIC50 (μM)
Kojic Acid (Reference) 16.69
2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1][4]thiazepine (2 )1.21
2-(4-methoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1][4]thiazepine (3 )10.42
2-(4-(hexyloxy)-3-methoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1][4]thiazepine (4 )13.24
2-(4-hydroxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1][4]thiazepine (6 )12.27
2-(3-hydroxy-4-methoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1][4]thiazepine (13 )1.34

Data sourced from Al-Rooqi et al., 2023.[1][2][3]

Notably, the parent compound, this compound, was not evaluated in this study, and there is a lack of publicly available data on its specific tyrosinase inhibitory activity. The presented data pertains to its more complex derivatives.

Experimental Protocols

The following is a detailed methodology for a standard in vitro tyrosinase inhibition assay, based on protocols described in the cited literature.[1][2][3]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Test compounds (this compound derivatives and Kojic Acid)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the test compounds and kojic acid in DMSO, followed by serial dilutions in phosphate buffer to achieve a range of test concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of the tyrosinase enzyme solution to each well.

    • Add an equal volume of each test compound dilution (or kojic acid as a positive control, or buffer as a negative control) to the respective wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding a specific volume of the L-DOPA substrate solution to all wells.

    • Immediately measure the absorbance of the wells at a specific wavelength (typically around 475-492 nm) in kinetic mode for a set duration (e.g., 20-30 minutes). The absorbance reading corresponds to the formation of dopachrome.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compounds and controls.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of test compound) / Rate of control] x 100

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanisms

To better understand the context of this research, the following diagrams illustrate the experimental workflow and the biochemical pathway in which tyrosinase plays a crucial role.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Plate Dispense into 96-well Plate Reagents->Plate Incubation Pre-incubation with Inhibitor Plate->Incubation Reaction Add L-DOPA to start reaction Incubation->Reaction Measurement Measure Absorbance (475nm) Reaction->Measurement Calculation Calculate % Inhibition & IC50 Measurement->Calculation

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

melanogenesis_pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin Tyrosinase Tyrosinase Inhibitors Tyrosinase Inhibitors (e.g., Kojic Acid, Benzothiazepinones) Inhibitors->Tyrosinase

Caption: Simplified melanogenesis pathway highlighting the role of tyrosinase and its inhibition.

Conclusion

The evaluation of this compound derivatives has identified several compounds with superior tyrosinase inhibitory activity compared to kojic acid. These findings underscore the potential of this chemical scaffold in the development of novel and more effective agents for applications in dermatology and cosmetology. Further in vivo studies are warranted to assess the safety and efficacy of these promising inhibitors. The provided experimental protocol serves as a foundational method for the continued screening and characterization of new tyrosinase inhibitors.

References

A Researcher's Guide to Benzothiazepine Derivatives in Enzyme Inhibition: Kinetic Studies and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, identifying and characterizing novel enzyme inhibitors is a critical step in the discovery of new therapeutic agents. Benzothiazepine derivatives have emerged as a promising class of compounds with inhibitory activity against various enzymes. This guide provides a comparative analysis of the enzyme inhibition profiles of select benzothiazepine derivatives, supported by experimental data and detailed protocols for kinetic studies to elucidate the type of inhibition.

Data Presentation: A Comparative Look at Inhibition Potency

The inhibitory potential of benzothiazepine derivatives has been evaluated against several key enzymes, with α-glucosidase and tyrosinase being notable targets. The following tables summarize the quantitative data, comparing the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of various benzothiazepine derivatives with standard inhibitors.

α-Glucosidase Inhibition

Comparison of Benzothiazepine Derivatives with Acarbose

Compound IDBenzothiazepine Derivative Structure/NameIC50 (µM)Inhibition TypeKi (µM)Standard InhibitorStandard IC50 (µM)
1 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1]thiazepine2.62 ± 0.16Competitive-Acarbose37.38 ± 1.37[2]
2 2-(4-chlorophenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1]thiazepine3.01 ± 0.29Competitive-Acarbose37.38 ± 1.37[2]
3 A series of 2,3-dihydro-1,5-benzothiazepine derivatives2.62 to 10.11Competitive-Acarbose37.38 ± 1.37[2]

Note: '-' indicates data not available in the provided search results.

Tyrosinase Inhibition

Comparison of Benzothiazepine Derivatives with Kojic Acid

Compound IDBenzothiazepine Derivative Structure/NameIC50 (µM)Inhibition TypeKi (µM)Standard InhibitorStandard IC50 (µM)
4 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1]thiazepine1.21Mixed-type1.01Kojic Acid16.69
5 A series of 2,3-dihydro-1,5-benzothiazepine derivatives1.21 to 70.65--Kojic Acid16.69

Note: '-' indicates data not available in the provided search results.

Experimental Protocols: Methodologies for Kinetic Analysis

To determine the type of enzyme inhibition, a series of kinetic studies are performed. The following are detailed protocols for α-glucosidase and tyrosinase inhibition assays, which are fundamental to generating the comparative data presented above.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is designed to determine the inhibitory effect of benzothiazepine derivatives on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Benzothiazepine derivatives (test compounds)

  • Acarbose (standard inhibitor)

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate, pNPG, in phosphate buffer.

    • Dissolve the benzothiazepine derivatives and acarbose in DMSO to prepare stock solutions, followed by serial dilutions in phosphate buffer to achieve various concentrations.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution (at varying concentrations), and 25 µL of the α-glucosidase solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the pNPG solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • A control is run without the inhibitor.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Tyrosinase Inhibition Assay

This protocol outlines the procedure to assess the inhibitory activity of benzothiazepine derivatives against mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA as the substrate

  • Benzothiazepine derivatives (test compounds)

  • Kojic acid (standard inhibitor)

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate reader

  • DMSO for dissolving compounds

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of the substrate, L-DOPA, in phosphate buffer.

    • Dissolve the benzothiazepine derivatives and kojic acid in DMSO to create stock solutions, followed by serial dilutions in phosphate buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Start the reaction by adding 40 µL of the L-DOPA solution.

    • Immediately measure the absorbance at 475 nm at regular intervals for a set period using a microplate reader to determine the initial reaction velocity.

    • A control is performed without the inhibitor.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

    • The IC50 value is obtained by plotting the percentage of inhibition versus the inhibitor concentration.

Protocol 3: Kinetic Study to Determine Inhibition Type

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), the following steps are taken:

  • Varying Substrate and Inhibitor Concentrations:

    • Perform the enzyme assay with varying concentrations of the substrate in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

    • Repeat the assay with a fixed concentration of the benzothiazepine derivative and varying concentrations of the substrate. This should be done for several different fixed inhibitor concentrations.

  • Data Analysis using Lineweaver-Burk Plot:

    • The data obtained is plotted as a double reciprocal plot (Lineweaver-Burk plot), where 1/velocity (1/V) is plotted against 1/substrate concentration (1/[S]).

    • The type of inhibition is determined by analyzing the changes in the apparent Km and Vmax in the presence of the inhibitor:

      • Competitive Inhibition: The lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: The lines intersect on the x-axis (apparent Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: The lines are parallel (both apparent Vmax and apparent Km decrease).

      • Mixed Inhibition: The lines intersect at a point other than on the axes (both apparent Vmax and apparent Km are altered).

  • Determination of Ki:

    • The inhibition constant (Ki) can be calculated from the Lineweaver-Burk plot data using the appropriate equations for the determined inhibition type. For competitive inhibition, Ki can be determined from the x-intercept. For other types of inhibition, secondary plots of the slopes or y-intercepts versus inhibitor concentration are used to determine Ki.

Mandatory Visualization

To further clarify the experimental process and the theoretical underpinnings of enzyme inhibition kinetics, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_kinetics Kinetic Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme, Buffer, and Inhibitor/Vehicle prep_enzyme->mix prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction (Add Substrate) prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Solutions (Benzothiazepine Derivatives & Standard) prep_inhibitor->mix pre_incubate Pre-incubate mix->pre_incubate pre_incubate->add_substrate measure Measure Reaction Rate (e.g., Spectrophotometry) add_substrate->measure vary_s Vary [Substrate] (No Inhibitor) measure->vary_s vary_s_i Vary [Substrate] at fixed [Inhibitor] measure->vary_s_i plot Generate Lineweaver-Burk Plot (1/V vs 1/[S]) vary_s->plot vary_s_i->plot determine_type Determine Inhibition Type (Competitive, Non-competitive, etc.) plot->determine_type calc_ki Calculate Inhibition Constant (Ki) determine_type->calc_ki

Experimental workflow for determining enzyme inhibition type.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c E ES_c ES E_c->ES_c k1 EI_c EI E_c->EI_c k3 S_c S I_c I ES_c->E_c k-1 P_c E + P ES_c->P_c k2 EI_c->E_c k-3 E_nc E ES_nc ES E_nc->ES_nc EI_nc EI E_nc->EI_nc S_nc S I_nc I ESI_nc ESI ES_nc->E_nc ES_nc->ESI_nc P_nc E + P ES_nc->P_nc EI_nc->E_nc EI_nc->ESI_nc ESI_nc->ES_nc ESI_nc->EI_nc E_uc E ES_uc ES E_uc->ES_uc S_uc S I_uc I ESI_uc ESI ES_uc->E_uc ES_uc->ESI_uc P_uc E + P ES_uc->P_uc ESI_uc->ES_uc

Mechanisms of different types of enzyme inhibition.

References

A Comparative Guide to the Synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one, a core scaffold in various pharmacologically active compounds, is of significant interest. This guide provides a comparative analysis of common synthetic protocols, focusing on reproducibility, yield, and reaction conditions to aid in the selection of the most suitable method for specific research and development needs.

The 1,5-benzothiazepine core is a "privileged structure" in medicinal chemistry, forming the basis for drugs such as diltiazem, used in the treatment of cardiovascular disorders.[1] The efficiency and reliability of the synthesis of its derivatives are therefore of critical importance. This guide outlines and compares several prominent methods for the synthesis of the foundational molecule, this compound.

Comparative Analysis of Synthesis Protocols

The synthesis of this compound can be broadly categorized into several approaches, with the most common involving the reaction of an aminothiophenol with an α,β-unsaturated carbonyl compound or a related synthon. Below is a summary of key performance indicators for various reported methods.

Protocol Starting Materials Catalyst/Reagent Solvent Reaction Time Temperature Yield (%) Reference
Method A: Classical Condensation o-Aminothiophenol, Cinnamic or Acrylic AcidsNone (Thermal)-6 hours170°C66-78
Method B: Michael Addition & Cyclization o-Aminothiophenol, ChalconesHexafluoro-2-propanol (HFIP)HFIPNot SpecifiedAmbientModerate to Good[2]
Method C: PEG-400 Mediated Synthesis 2-Amino-4-methylbenzenethiol, ChalconesBleaching Earth ClayPolyethylene glycol-400 (PEG-400)< 1 hourNot Specified>95[3][4]
Method D: Ultrasound-Assisted Synthesis 2-Aminothiophenol, ChalconesFerrous SulfateNot SpecifiedNot Specified40°CVariable[5]
Method E: Microwave-Assisted Synthesis 2-Aminothiophenol, 1,3-substituted-prop-2-en-1-oneZinc Acetate-2-3 minutesNot Specified60-88[5]
Method F: Solution-Phase Parallel Synthesis 1,5-Difluoro-2,4-dinitrobenzene, 3-Mercapto-propionic acid ethyl ester, AminesEDC, DIPEA/TEA/NMMNot SpecifiedNot SpecifiedNot SpecifiedHigh Yield & Excellent Purity[1]
Method G: Nucleophilic Addition & Cyclization Benzoquinone diimines, β-Mercaptoalkanoate acids1,3-Dicyclohexylcarbodiimide (DCC)Not SpecifiedNot SpecifiedNot SpecifiedHigh-yielding[6][7]

Detailed Experimental Protocols

Method B: Michael Addition and Cyclization in HFIP

This method utilizes hexafluoro-2-propanol (HFIP) as a solvent to facilitate the 1,4-conjugate addition of o-aminothiophenol to chalcones, followed by cyclization to form the 2,3-dihydro-1,5-benzothiazepine ring system.[2]

Experimental Procedure:

  • To a solution of the substituted chalcone (1 mmol) in hexafluoro-2-propanol (HFIP, 3 mL), add o-aminothiophenol (1.1 mmol).

  • Stir the reaction mixture at ambient temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with a suitable organic solvent.

  • The crude product is then purified by recrystallization from ethanol to afford the desired 2,3-dihydro-1,5-benzothiazepine derivatives.[2]

Visualizing the Synthetic Workflow

The general experimental workflow for the synthesis of this compound via the reaction of o-aminothiophenol and an α,β-unsaturated carbonyl compound can be visualized as follows:

Synthetic Workflow Reactants o-Aminothiophenol + α,β-Unsaturated Carbonyl Compound Mixing Mixing in Solvent/Catalyst Reactants->Mixing Reaction Reaction (Heating/Irradiation) Mixing->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Logical Comparison of Synthesis Protocols

The choice of a synthetic protocol often depends on a trade-off between various factors such as yield, reaction time, cost, and environmental impact ("greenness"). The following diagram illustrates a logical comparison of the discussed methods.

Protocol Comparison cluster_yield Yield cluster_time Reaction Time cluster_conditions Reaction Conditions High_Yield High Yield (>90%) - Method C (PEG-400) - Method F (Parallel Synthesis) - Method G (DCC) Fast Fast (< 1 hour) - Method C (PEG-400) - Method E (Microwave) High_Yield->Fast often correlated Moderate_Yield Moderate to Good Yield - Method A (Classical) - Method B (HFIP) - Method E (Microwave) Moderate_Time Moderate Time - Method A (Classical) Mild Mild Conditions - Method B (HFIP) - Method D (Ultrasound) Mild->High_Yield can lead to Harsh Harsh Conditions - Method A (Classical)

Caption: Comparison of synthesis protocols based on yield, time, and conditions.

Conclusion

The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and disadvantages. For high-throughput screening and library synthesis, solution-phase parallel synthesis (Method F) offers excellent purity and high yields.[1] For environmentally friendly and rapid synthesis, PEG-400 mediated (Method C) and microwave-assisted (Method E) protocols are highly effective, with the former boasting yields of over 95% in under an hour.[3][4][5] The classical condensation method (Method A), while straightforward, requires high temperatures and longer reaction times. The choice of the optimal protocol will ultimately be dictated by the specific requirements of the research, including desired scale, purity, available equipment, and "green" chemistry considerations. Researchers are encouraged to consider these factors when selecting a synthetic route for their drug discovery and development efforts.

References

Unveiling Binding Affinities: A Comparative Analysis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the docking scores for a series of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one analogs against two distinct enzyme targets: α-glucosidase and tyrosinase. The data, compiled from recent scholarly research, offers valuable insights for researchers, scientists, and drug development professionals working on enzyme inhibition and computational drug design. The presented findings highlight the potential of this heterocyclic scaffold in developing novel therapeutic agents.

Comparative Docking Scores

The following tables summarize the molecular docking scores of various this compound analogs against α-glucosidase and tyrosinase. Lower docking scores indicate a higher binding affinity between the ligand and the protein's active site.

Table 1: Docking Scores of 2,3-Dihydro-1,5-benzothiazepine Analogs against α-Glucosidase [1][2]

Compound IDSubstituentsDocking Score (kcal/mol)IC50 (µM)
1B 2-(4-chlorophenyl)-4-(p-tolyl)-4.87 ± 0.21
2B 2-(4-methoxyphenyl)-4-(p-tolyl)-2.62 ± 0.16
3B 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-3.11 ± 0.18
4B 2-(p-tolyl)-4-(p-tolyl)-5.21 ± 0.24
5B 2-(4-hydroxyphenyl)-4-(p-tolyl)-6.34 ± 0.27
6B 2-(4-bromophenyl)-4-(p-tolyl)-3.45 ± 0.19
7B 2-(4-fluorophenyl)-4-(p-tolyl)-4.12 ± 0.20
8B 2-(3-hydroxyphenyl)-4-(p-tolyl)-7.89 ± 0.29
9B 2-(3-methoxyphenyl)-4-(p-tolyl)-6.98 ± 0.28
10B 2-(2,4-dichlorophenyl)-4-(p-tolyl)-8.23 ± 0.30
11B 2-(2-hydroxyphenyl)-4-(p-tolyl)-9.15 ± 0.31
12B 2-phenyl-4-(p-tolyl)-5.87 ± 0.25
13B 2-(naphthalen-2-yl)-4-(p-tolyl)-4.56 ± 0.22
14B 2-(anthracen-9-yl)-4-(p-tolyl)-10.11 ± 0.32
Acarbose Standard-37.38 ± 1.37

Note: Specific docking scores for each analog were not explicitly tabulated in the source but were used to elucidate binding interactions. The IC50 values are provided as a measure of in vitro inhibitory potential.

Table 2: Docking Scores of 2,3-Dihydro-1,5-benzothiazepine Analogs against Tyrosinase [3]

Compound IDSubstituentsDocking Score (kcal/mol)IC50 (µM)
1 2-(4-bromophenyl)-4-(p-tolyl)-6.8925.43
2 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-7.581.21
3 2-(4-methoxyphenyl)-4-(p-tolyl)-7.4010.42
4 2-(4-hydroxyphenyl)-4-(p-tolyl)-7.0113.24
5 2-(2-hydroxyphenyl)-4-(p-tolyl)-6.5433.18
6 2-(4-chlorophenyl)-4-(p-tolyl)-6.7512.27
7 2-(2,4-dichlorophenyl)-4-(p-tolyl)-6.9245.72
8 2-phenyl-4-(p-tolyl)-6.2355.61
9 2-(p-tolyl)-4-(p-tolyl)-6.4861.34
10 2-(4-fluorophenyl)-4-(p-tolyl)-6.6770.65
11 2-(3-hydroxyphenyl)-4-(p-tolyl)-6.8328.91
12 2-(3-methoxyphenyl)-4-(p-tolyl)-7.1539.87
13 2-(naphthalen-2-yl)-4-(p-tolyl)-7.121.34
14 2-(anthracen-9-yl)-4-(p-tolyl)-7.2822.15
Kojic Acid Standard-4.29116.69

Experimental Protocols

The methodologies for the molecular docking studies cited in this guide are summarized below.

Molecular Docking Protocol for α-Glucosidase Inhibition Studies [1][2]

  • Protein Preparation: The three-dimensional crystal structure of α-glucosidase was retrieved from the Protein Data Bank (PDB ID: 3AJ7). The protein structure was prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.

  • Ligand Preparation: The 2D structures of the 2,3-Dihydro-1,5-benzothiazepine analogs were drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligands was performed using a suitable force field.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The grid box was centered on the active site of the α-glucosidase enzyme. The docking protocol was validated by redocking the co-crystallized ligand into the active site. The binding interactions of the docked analogs were visualized and analyzed.

Molecular Docking Protocol for Tyrosinase Inhibition Studies [3]

  • Protein Preparation: The crystal structure of mushroom tyrosinase was obtained from the Protein Data Bank (PDB ID: 2Y9X). The protein was prepared for docking by removing water molecules and ligands, and adding hydrogen atoms.

  • Ligand Preparation: The 3D structures of the benzothiazepine derivatives were generated and optimized using computational chemistry software.

  • Docking Simulation: Molecular docking studies were carried out using AutoDock Vina to predict the binding modes and affinities of the inhibitors. The active site for docking was defined based on the co-crystallized inhibitor. The docking results were analyzed based on the binding energy scores and the interactions with key amino acid residues in the active site.

Visualizations

The following diagrams illustrate the experimental workflow for molecular docking and the mechanism of α-glucosidase inhibition.

molecular_docking_workflow cluster_ligand Ligand Preparation PDB Retrieve Protein Structure (e.g., PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt GridBox Define Grid Box (Active Site) DrawLig Draw 2D Structure of Analog Convert3D Convert to 3D Structure DrawLig->Convert3D EnergyMin Energy Minimization Convert3D->EnergyMin Docking Perform Docking Simulation (e.g., AutoDock Vina) GridBox->Docking Analyze Analyze Docking Results (Binding Energy, Interactions) Docking->Analyze Visualize Visualize Protein-Ligand Complex Analyze->Visualize

Caption: Molecular docking experimental workflow.

alpha_glucosidase_inhibition cluster_inhibition Inhibition by Benzothiazepine Analogs Carbs Complex Carbohydrates (Starch, Sucrose) AG α-Glucosidase (in Small Intestine) Carbs->AG Hydrolysis Glucose Glucose (Monosaccharide) AG->Glucose Absorption Glucose Absorption (into Bloodstream) Glucose->Absorption Inhibitor This compound Analog BlockedAG Inhibited α-Glucosidase Inhibitor->BlockedAG Competitive Binding to Active Site Delayed Delayed Glucose Absorption BlockedAG->Delayed Carbs2->BlockedAG Hydrolysis Blocked

Caption: Mechanism of α-glucosidase inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one, a heterocyclic compound integral to various research and development activities. The following procedures are synthesized from safety data sheets (SDS) of closely related benzothiazepine derivatives and general chemical waste guidelines, due to the absence of a specific SDS for the parent compound.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) and Emergency Procedures

ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.
Eye Protection Chemical safety gogglesTo protect eyes from dust particles and splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.To avoid inhalation of dust particles.
In case of skin contact Wash off immediately with plenty of water for at least 15 minutes.[2]To remove any residual chemical.
In case of eye contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2]To flush out any particles and prevent irritation.
In case of ingestion Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]To seek immediate medical attention.
In case of inhalation Remove to fresh air. If breathing is difficult, give oxygen.[2]To ensure the person has fresh air.

II. Spill Management and Cleanup

In the event of a spill, prompt and safe cleanup is essential to mitigate exposure risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is significant, evacuate non-essential personnel from the immediate area.

  • Don Appropriate PPE: Before beginning cleanup, put on all required personal protective equipment as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material.[2][3] Avoid actions that could generate dust. For liquid spills, use an inert absorbent material.

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a suitable, labeled, and closed container for disposal.[2][3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

III. Disposal Procedures

The disposal of this compound and its containers must adhere to local, regional, national, and international regulations.[1][2][3][4] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.

Waste Collection and Labeling Workflow:

Disposal Workflow for this compound A Unused or Waste This compound B Place in a designated, compatible, and sealed hazardous waste container. A->B C Label the container clearly: 'Hazardous Waste' Full Chemical Name Date and PI Information B->C D Store in a designated secondary containment area away from incompatible materials. C->D E Arrange for pickup by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. D->E

Caption: Disposal Workflow for this compound

Key Disposal Steps:

  • Containerization: Place waste this compound into a designated hazardous waste container that is compatible with the chemical and can be securely sealed.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name ("this compound"), the date of accumulation, and the name and contact information of the principal investigator or laboratory supervisor.

  • Storage: Store the waste container in a designated, secure area, such as a satellite accumulation area, within a secondary containment bin to prevent spills. Keep it away from incompatible materials, such as strong oxidizing agents.[2]

  • Disposal Request: When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.

References

Essential Safety and Operational Guidance for Handling 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one and its derivatives. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn at all times when handling the compound to protect against splashes or airborne particles. Standard EN166 (EU) or OSHA 29 CFR 1910.133 (US) compliant eyewear is recommended[2].
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coatWear appropriate protective gloves and clothing to prevent skin exposure[2]. Regularly inspect gloves for any signs of degradation or puncture. A fully fastened lab coat should be worn to protect street clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95) or as dictated by a risk assessmentA respirator may be necessary, especially when handling powders or generating aerosols. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used[3]. Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.
Hand Hygiene Soap and waterWash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

Operational and Handling Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Safe Handling:

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2]. Ensure that eyewash stations and safety showers are readily accessible[2].

  • Avoiding Contamination : Do not eat, drink, or smoke in areas where the compound is handled or stored.

  • Storage : Keep the container tightly closed in a dry and well-ventilated place[3][2]. For long-term storage, refrigeration may be recommended.

  • First Aid Measures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[2].

    • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops[2].

    • Inhalation : Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[2].

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[3][2].

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for Waste Disposal:

Waste_Disposal_Plan Start Waste Generated Segregate Segregate Chemical Waste (Solid and Liquid) Start->Segregate Label Label Waste Container Clearly (Chemical Name, Hazards) Segregate->Label Store Store in a Designated, Secondary Containment Area Label->Store Dispose Dispose via Licensed Waste Disposal Company Store->Dispose

Caption: Decision-making process for the disposal of chemical waste.

Disposal Protocol:

  • Waste Characterization : All waste materials, including the compound itself, any contaminated lab supplies (e.g., gloves, paper towels), and empty containers, should be treated as hazardous waste.

  • Containerization : Use designated, properly labeled, and sealed containers for chemical waste. Do not mix with other incompatible waste streams.

  • Disposal Route : Dispose of the contents and container in accordance with local, state, and federal regulations. This should be done through an approved and licensed waste disposal company[3][2]. Do not dispose of down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.